2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClF3O/c10-4-8(15)5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXJRMPJQITKRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CBr)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381958 | |
| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
630404-09-0 | |
| Record name | 2-bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Abstract
This technical guide provides a comprehensive, scientifically grounded overview of the synthesis pathway for this compound, a key building block in modern medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, beginning with the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene to form the precursor, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, followed by a selective acid-catalyzed α-bromination. This document elucidates the mechanistic underpinnings of each reaction, explains the causality behind procedural choices, and provides detailed, field-proven experimental protocols. The content is structured to serve as a practical and theoretical resource for researchers, chemists, and professionals in the pharmaceutical and chemical industries, emphasizing safety, efficiency, and analytical validation.
Introduction: The Significance of α-Halo Ketones
α-Halogenated ketones are a class of highly valuable synthetic intermediates in organic chemistry.[1][2] The presence of a halogen atom on the carbon adjacent to the carbonyl group significantly activates the molecule for a variety of subsequent transformations, including nucleophilic substitutions and elimination reactions.[1] This dual reactivity makes them critical precursors for constructing complex molecular architectures.
The target molecule of this guide, this compound, incorporates several features of high interest in drug design. The trifluoromethyl (-CF₃) group is a prevalent substituent in modern pharmaceuticals, often introduced to enhance metabolic stability, lipophilicity, and binding affinity.[3] The chloro- and bromo-substituents provide reactive handles for further molecular elaboration. Consequently, this compound serves as a pivotal intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs), including kinase inhibitors and other therapeutic agents.[3][4] Understanding its synthesis is therefore crucial for professionals engaged in the discovery and development of new chemical entities.
Strategic Synthesis Pathway: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step sequence. This retrosynthetic approach first builds the core ketone structure and then introduces the alpha-bromine atom.
-
Step 1: Friedel-Crafts Acylation: An aromatic ring, 1-chloro-2-(trifluoromethyl)benzene, is acylated to install the acetyl group, yielding the ketone intermediate, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.
-
Step 2: Acid-Catalyzed α-Bromination: The ketone intermediate is selectively brominated at the α-carbon position to furnish the final product.
This strategy is predicated on well-established, high-yielding, and scalable chemical transformations.
Caption: Mechanism of acid-catalyzed alpha-bromination of a ketone.
-
Protonation of Carbonyl: The carbonyl oxygen is protonated by the acid catalyst. This increases the electrophilicity of the carbonyl carbon and, more importantly, increases the acidity of the α-hydrogens. [2][5]2. Enolization: A weak base (like the solvent or the conjugate base of the acid) removes an α-proton, leading to the formation of the nucleophilic enol tautomer. This is typically the slow, rate-determining step of the reaction. [5]3. Nucleophilic Attack: The electron-rich double bond of the enol attacks the electrophilic bromine molecule (Br₂), forming a new C-Br bond at the α-position. [6]4. Deprotonation: The protonated carbonyl of the resulting intermediate is deprotonated, regenerating the carbonyl group and the acid catalyst, yielding the final α-bromo ketone. [1]
Reagent Selection & Causality
-
Brominating Agent: Molecular bromine (Br₂) is the most common and effective reagent. It is a potent electrophile that reacts readily with the enol intermediate. N-Bromosuccinimide (NBS) can also be used as an alternative source of electrophilic bromine. [6]* Catalyst/Solvent: Acetic acid is an excellent choice as it serves as both the acid catalyst and a polar solvent, facilitating the dissolution of the ketone and promoting the formation of the enol. [6][7]
Detailed Experimental Protocol: α-Bromination
Disclaimer: This protocol involves hazardous materials. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
Reagent Charging: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (1.0 equivalent) in glacial acetic acid.
-
Bromine Addition: Prepare a solution of liquid bromine (Br₂, ~1.0 equivalent) in a small amount of glacial acetic acid. Add this solution dropwise to the stirring ketone solution at room temperature. The characteristic red-brown color of bromine should dissipate as it is consumed. Maintain a slight excess of bromine until the reaction is complete, indicated by a persistent faint orange color.
-
Reaction Monitoring: Monitor the reaction's progress via TLC or LC-MS. The reaction is typically complete within 1-3 hours at room temperature. Gentle warming (to 40-50 °C) can be applied to accelerate the reaction if necessary.
-
Workup: Once the reaction is complete, pour the mixture into a larger beaker containing cold water and ice. The solid product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and any residual HBr. A subsequent wash with a dilute sodium bisulfite solution can be used to quench any remaining bromine.
-
Drying & Purification: Dry the crude product under vacuum. For most applications, the crude material is of sufficient purity. If required, recrystallization from a suitable solvent (e.g., ethanol or hexane) can be performed to yield pure this compound.
Visualization of Experimental Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fiveable.me [fiveable.me]
- 3. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 4. jelsciences.com [jelsciences.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a detailed examination of the physicochemical properties of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a key intermediate in pharmaceutical and agrochemical synthesis. The complex interplay of its functional groups—an α-bromo ketone, a chloro substituent, and a trifluoromethyl group on a phenyl ring—governs its reactivity, solubility, and spectral characteristics. Understanding these properties is paramount for its effective use in research and development.
Molecular Identity and Structural Elucidation
This compound is a halogenated aromatic ketone. Its unique substitution pattern makes it a valuable building block in organic synthesis.
Chemical Structure:
Figure 1: Chemical structure of this compound.
Table 1: Core Molecular Identifiers
| Identifier | Value | Source |
| CAS Number | 630404-09-0 | [1] |
| Molecular Formula | C₉H₅BrClF₃O | [1] |
| Molecular Weight | 301.49 g/mol | [1] |
| InChI Key | MBXJRMPJQITKRE-UHFFFAOYSA-N | [1] |
Physicochemical Properties: Knowns and Inferences
Direct experimental data for this compound is not extensively published. However, we can infer its likely properties based on the known data of a structurally analogous compound, 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone (CAS: 537050-14-9). The substitution of fluorine with chlorine is expected to increase the molecular weight and may influence the melting and boiling points due to differences in electronegativity and atomic size.
Table 2: Physicochemical Properties
| Property | This compound (Predicted) | 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone (Reference Data) |
| Appearance | Likely a colorless to light yellow crystalline solid | Colorless to light yellow crystal or solid[2] |
| Melting Point | Expected to be in a similar range to the fluoro-analog, potentially slightly higher. | 48-51 °C[2] |
| Boiling Point | Expected to be slightly higher than the fluoro-analog. | 239-240 °C[2] |
| Solubility | Predicted to be soluble in common organic solvents such as chloroform, methanol, and dichloromethane. | Soluble in organic solvents such as chloroform, methanol and dichloromethane[2] |
Experimental Protocols for Physicochemical Characterization
To ascertain the precise physicochemical properties of this compound, the following experimental protocols are recommended.
Melting Point Determination
The melting point provides a crucial indication of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: Finely powder a small amount of the crystalline solid.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in the heating block of a calibrated melting point apparatus.
-
Heating Rate: Initially, heat rapidly to determine an approximate melting range. For an accurate measurement, repeat with a fresh sample, heating at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[3]
-
Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
Figure 2: Workflow for melting point determination.
Solubility Profiling
A systematic solubility analysis provides insights into the polarity and the presence of acidic or basic functional groups.[4][5]
Methodology: Sequential Solubility Testing
-
Initial Screening: Test the solubility of approximately 10 mg of the compound in 1 mL of water at room temperature.
-
Solvent Polarity Series: If insoluble in water, test solubility in a series of organic solvents of varying polarity, such as hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, and methanol.
-
Acid-Base Solubility: Test solubility in 5% aqueous solutions of NaOH, NaHCO₃, and HCl to identify any acidic or basic characteristics.[6] The absence of acidic or basic functional groups in the target molecule suggests it will be insoluble in these aqueous solutions.
Sources
A Technical Guide to 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone: Synthesis, Characterization, and Application in Heterocyclic Chemistry
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS No. 630404-09-0), a key halogenated ketone intermediate in synthetic organic chemistry. Trifluoromethyl- and chloro-substituted aromatic compounds are foundational scaffolds in the development of pharmaceuticals and agrochemicals, and the α-bromo ketone functionality serves as a versatile electrophilic handle for constructing complex molecular architectures. This document details a validated, two-step synthetic pathway, discusses analytical characterization methods, outlines critical safety and handling protocols, and explores its application as a precursor in the synthesis of highly substituted pyrazole derivatives. The methodologies are presented with a focus on mechanistic understanding and procedural robustness, intended for researchers and professionals in drug discovery and process development.
Introduction and Chemical Identity
This compound is a trifunctionalized aromatic ketone. Its structure combines three key features that make it a valuable building block in medicinal chemistry:
-
A 4-chloro-3-(trifluoromethyl)phenyl Ring: This substitution pattern is prevalent in many bioactive molecules. The trifluoromethyl group (CF₃) is a bioisostere for groups like isopropyl and can significantly enhance metabolic stability, binding affinity, and lipophilicity. The chlorine atom provides an additional site for modification and influences the electronic properties of the ring.
-
A Ketone Linker: The carbonyl group acts as a rigid spacer and can participate in hydrogen bonding, influencing molecular conformation and receptor interactions.
-
An α-Bromo Group: This reactive site is an excellent electrophile, readily participating in nucleophilic substitution reactions. This "handle" is the primary point of reactivity for constructing larger, more complex molecules, particularly heterocycles.
This guide provides a logical workflow from synthesis to application, emphasizing the chemical principles that underpin its utility.
Table 1: Chemical Identity and Properties
| Property | Value |
| CAS Number | 630404-09-0 |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-3-(trifluoromethyl)phenacyl bromide |
| Molecular Formula | C₉H₅BrClF₃O |
| Molecular Weight | 301.49 g/mol |
| Appearance | White to off-white solid (predicted) |
Synthesis Pathway: A Two-Step Approach
The synthesis of the title compound is most logically achieved through a two-step sequence: a Friedel-Crafts acylation to form the ketone precursor, followed by a selective α-bromination. This pathway is efficient and utilizes readily available starting materials.
Caption: Overall synthetic workflow for the target compound.
Step 1: Friedel-Crafts Acylation of 1-Chloro-2-(trifluoromethyl)benzene
Mechanistic Insight: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[1][] Aluminum chloride, a strong Lewis acid, coordinates with the chlorine of acetyl chloride to generate a highly electrophilic acylium ion (CH₃CO⁺). The aromatic ring, 1-chloro-2-(trifluoromethyl)benzene, acts as the nucleophile. The directing effects of the substituents are critical: the chloro group is ortho-, para-directing, while the trifluoromethyl group is a meta-director. The acylation occurs predominantly at the position para to the chlorine atom due to steric hindrance at the ortho positions and the powerful deactivating effect of the CF₃ group.
Representative Experimental Protocol:
-
Apparatus: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber (to neutralize HCl gas).
-
Reagents:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
1-Chloro-2-(trifluoromethyl)benzene
-
Acetyl Chloride (CH₃COCl)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
To a suspension of anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add acetyl chloride (1.05 equivalents) dropwise via the dropping funnel.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or GC-MS until the starting material is consumed.
-
Carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ketone, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, which can be purified by vacuum distillation or recrystallization.
-
Step 2: Alpha-Bromination of the Ketone Intermediate
Mechanistic Insight: The α-bromination of ketones can proceed via an enol or enolate intermediate. Using copper(II) bromide is a well-established and milder alternative to using liquid bromine.[3] The reaction is believed to proceed through an enol mechanism, where CuBr₂ acts as both a catalyst and the bromine source. Refluxing in a solvent mixture like ethyl acetate and chloroform facilitates the reaction.
Representative Experimental Protocol:
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Reagents:
-
1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanone (from Step 1)
-
Copper(II) Bromide (CuBr₂)
-
Ethyl Acetate (EtOAc)
-
Chloroform (CHCl₃)
-
-
Procedure:
-
Dissolve 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (1.0 equivalent) in a 1:1 mixture of ethyl acetate and chloroform.
-
Add copper(II) bromide (2.2 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by TLC, observing the disappearance of the starting ketone spot and the formation of a new, typically lower Rf, product spot. The reaction progress is often indicated by the discharge of the black/green CuBr₂ color and the formation of a grayish precipitate of CuBr.
-
After cooling to room temperature, filter the solid precipitate (copper(I) bromide) and wash it with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Dissolve the residue in a larger volume of ethyl acetate and wash with water and brine to remove any remaining copper salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
Analytical Characterization (Predicted)
As no published spectra for this specific compound are available, the following data is predicted based on established principles of NMR spectroscopy and the analysis of structurally similar compounds.
Table 2: Predicted ¹H and ¹³C NMR Data
| Analysis | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Notes |
| ¹H NMR | ~4.5 - 4.7 | Singlet (s) | -C(O)CH₂ Br | The two protons on the carbon adjacent to the carbonyl and bromine are chemically equivalent. |
| ~7.7 - 7.9 | Doublet (d) | Ar-H (ortho to C=O) | This proton is ortho to the carbonyl and meta to the Cl group. | |
| ~8.0 - 8.2 | Doublet of doublets (dd) | Ar-H (ortho to Cl) | This proton is ortho to the Cl and meta to the carbonyl. | |
| ~8.2 - 8.4 | Doublet (d) | Ar-H (ortho to CF₃) | This proton is ortho to the CF₃ group and shows a small coupling to the fluorine atoms. | |
| ¹³C NMR | ~30 - 35 | - | -C(O)C H₂Br | Aliphatic carbon attached to bromine. |
| ~120 - 125 (q) | - | -C F₃ | Carbon of the trifluoromethyl group, split into a quartet by the three fluorine atoms. | |
| ~128 - 135 | - | Aromatic C H | Aromatic carbons bearing a hydrogen atom. | |
| ~135 - 140 | - | Aromatic Quaternary C | Aromatic carbons with substituents (C-Cl, C-CF₃, C-C=O). | |
| ~188 - 192 | - | -C =O | Carbonyl carbon. |
Note: Spectra are typically recorded in CDCl₃. Predicted shifts are relative to TMS (0 ppm).
Infrared (IR) Spectroscopy: Expected to show a strong, sharp absorption band characteristic of a conjugated ketone carbonyl (C=O) stretch around 1690-1710 cm⁻¹. Other significant peaks would include C-Br, C-Cl, and C-F stretching frequencies.
Safety and Handling
GHS Classification (Inferred from analogous compounds):
-
Pictograms:
-
GHS05 (Corrosion)
-
GHS07 (Exclamation Mark)
-
-
Signal Word: Danger
-
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
-
Handling Recommendations:
-
This compound is a potent lachrymator (causes tearing). Always handle in a well-ventilated chemical fume hood.
-
Use appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid inhalation of dust and vapors.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Application in Heterocyclic Synthesis: The Knorr Pyrazole Synthesis
The primary utility of α-bromoacetophenones like CAS 630404-09-0 is as electrophilic building blocks for constructing five-membered heterocyclic rings. A prominent example is the synthesis of pyrazoles through condensation with hydrazine derivatives.[4][5] Pyrazoles are a privileged scaffold in medicinal chemistry, found in numerous approved drugs such as the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib.
The reaction with hydrazine hydrate would proceed through a nucleophilic attack of the hydrazine on the bromomethyl carbon, followed by cyclization and dehydration to yield the aromatic pyrazole ring.
Caption: Reaction scheme for the synthesis of a pyrazole derivative.
Representative Experimental Protocol for Pyrazole Synthesis:
-
Apparatus: A round-bottom flask with a magnetic stirrer and reflux condenser.
-
Reagents:
-
This compound
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol
-
-
Procedure:
-
Dissolve the α-bromo ketone (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
After addition, heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the resulting crude pyrazole by recrystallization or column chromatography to yield the final product.
-
This reaction provides a direct route to a highly functionalized pyrazole core, which can be further elaborated, for example, by N-alkylation or N-arylation, to generate libraries of compounds for screening in drug discovery programs.
References
- Price, C. C. The Acylation of Benzene and its Homologs. Organic Reactions. 1946, 3, 1-82. DOI: 10.1002/0471264180.or003.01
- Nagy, S. M., et al. Friedel–Crafts Acylation of Aromatics. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc., 2010.
- King, L. C.; Ostrum, G. K. Selective Bromination of Ketones with Copper(II) Bromide. The Journal of Organic Chemistry. 1964, 29 (12), 3459–3461. DOI: 10.1021/jo01035a003
- Faria, J. V., et al. Pyrazole and its Derivatives: Biological Activities and Synthetic Approaches. Bioorganic & Medicinal Chemistry. 2017, 25 (22), 5858-5873. DOI: 10.1016/j.bmc.2017.09.033
- Kumar, V.; Aggarwal, R. Pyrazole: A Versatile Moiety in Medicinal Chemistry. RSC Advances. 2020, 10 (53), 32067-32087. DOI: 10.1039/D0RA05527A
Sources
- 1. 630404-09-0 4-Chloro-3-(trifluoromethyl)phenacyl bromide AKSci 2677AL [aksci.com]
- 3. 630404-09-0 Cas No. | 4-Chloro-3-(trifluoromethyl)phenacyl bromide | Apollo [store.apolloscientific.co.uk]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. CAS 630404-09-0 | 2817-F-X1 | MDL MFCD03094558 | 4-Chloro-3-(trifluoromethyl)phenacyl bromide | SynQuest Laboratories [synquestlabs.com]
spectral data for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
An In-depth Technical Guide to the Spectral Characterization of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the chemical intermediate this compound (CAS No. 116368-83-3). As a key building block in the synthesis of pharmaceuticals and agrochemicals, rigorous structural confirmation and purity assessment are paramount. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous characterization of this molecule. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data, integrating all findings to build a cohesive and definitive structural profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical chemistry of complex organic intermediates.
Introduction: The Analytical Imperative
This compound is a substituted α-bromoacetophenone derivative. Its structure incorporates several features that make it a versatile synthetic intermediate: a reactive α-bromoketone moiety for nucleophilic substitution and cyclization reactions, and a highly functionalized aromatic ring with electron-withdrawing chloro and trifluoromethyl groups.[1] These features are critical for tuning the electronic properties and biological activity of target molecules.
Given its role in multi-step syntheses, verifying the identity and purity of this intermediate is a critical quality control checkpoint. Spectroscopic methods provide a non-destructive and highly informative means to achieve this. This guide will explain how each technique provides a unique piece of the structural puzzle, culminating in a complete and confident characterization.
Compound Identity:
| Parameter | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 116368-83-3 |
| Molecular Formula | C₉H₅BrClF₃O |
| Molecular Weight | 317.5 g/mol |
Spectroscopic Characterization Workflow
The comprehensive analysis of an organic compound like this compound follows a logical workflow. Each step is designed to yield specific, complementary information, ensuring a high-confidence structural elucidation.
Caption: General workflow for spectroscopic analysis.
Proton (¹H) NMR Spectroscopy
Principle and Experimental Rationale
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to one another. For this molecule, we expect to see distinct signals for the aliphatic bromomethyl (-CH₂Br) protons and the aromatic protons on the substituted phenyl ring.
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is an excellent choice as it is chemically inert, dissolves a wide range of organic compounds, and has a residual solvent peak (δ ≈ 7.26 ppm) that typically does not interfere with the signals of interest.[2] Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
Predicted ¹H NMR Spectrum
Caption: Structural assignments for predicted ¹H NMR signals.
Experimental Protocol
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans for a high signal-to-noise ratio.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz), followed by Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Data Interpretation
The spectrum is predicted to show two main regions of interest: the aliphatic region and the aromatic region.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.5 | Singlet (s) | 2H | -C(=O)CH₂ Br | The two protons are chemically equivalent and have no adjacent protons, resulting in a singlet. The strong deshielding from the adjacent carbonyl group and the electronegative bromine atom shifts the signal significantly downfield. |
| ~7.7 | Doublet (d) | 1H | Ar-H (ortho to Cl) | This proton is coupled only to the adjacent aromatic proton, resulting in a doublet. |
| ~8.0 | Doublet of Doublets (dd) | 1H | Ar-H (ortho to C=O) | This proton is coupled to two non-equivalent neighboring aromatic protons. |
| ~8.2 | Doublet (d) | 1H | Ar-H (between Cl and CF₃) | This proton experiences strong deshielding from the adjacent electron-withdrawing groups and is coupled to one neighboring proton. The small coupling constant is characteristic of a meta-coupling. |
Note: The exact chemical shifts and coupling constants are predictions based on data from structurally similar compounds like 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone and 2-bromo-1-(4-chlorophenyl)ethanone.[3]
Carbon (¹³C) NMR Spectroscopy
Principle and Experimental Rationale
¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. A standard broadband proton-decoupled experiment is used, which results in each unique carbon appearing as a single line. This simplifies the spectrum and improves the signal-to-noise ratio. The chemical shifts provide information about the electronic environment of each carbon. We expect to see signals for the carbonyl carbon, the aliphatic carbon, the trifluoromethyl carbon, and the six aromatic carbons.
Experimental Protocol
-
Sample and Solvent: The same sample prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire the spectrum on a 400 MHz spectrometer (operating at 100 MHz for ¹³C). A standard proton-decoupled pulse sequence (e.g., zgpg30) is used. A longer relaxation delay (5 seconds) and a larger number of scans (~1024) are required due to the low natural abundance of ¹³C and its longer relaxation times.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation
The predicted spectrum will show nine distinct signals.
| Predicted δ (ppm) | Assignment | Rationale |
| ~190 | C =O | The carbonyl carbon is highly deshielded and appears far downfield, which is characteristic for ketones. |
| ~120-140 | Ar-C (6 signals) | The aromatic carbons appear in this range. The carbons directly attached to the electron-withdrawing Cl and CF₃ groups will be shifted, as will the carbon attached to the carbonyl group. |
| ~123 (q) | -C F₃ | The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. |
| ~30 | -C H₂Br | The aliphatic carbon is shielded relative to the aromatic carbons but is shifted downfield from a typical alkane due to the attached bromine. |
Note: The assignments are based on established chemical shift ranges and the known electronic effects of the substituents.[3]
Mass Spectrometry (MS)
Principle and Experimental Rationale
Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, and the fragmentation pattern provides structural clues, acting as a molecular fingerprint.
A key feature to look for is the isotopic pattern caused by the presence of bromine (⁷⁹Br:~50%, ⁸¹Br:~50%) and chlorine (³⁵Cl:~75%, ³⁷Cl:~25%). This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.[4]
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol
-
Sample Introduction: Introduce a small amount of the sample (dissolved in a volatile solvent like dichloromethane or via a direct insertion probe) into the mass spectrometer.
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
Data Interpretation
The analysis of the mass spectrum focuses on identifying the molecular ion and key fragment ions.
| m/z (Predicted) | Ion | Rationale |
| 316, 318, 320 | [M]⁺˙ (Molecular Ion) | This cluster confirms the molecular weight. The characteristic pattern arises from the isotopic abundances of one Br and one Cl atom. |
| 237, 239 | [M - Br]⁺ | Represents the loss of a bromine radical, a common fragmentation for α-bromoketones (alpha-cleavage).[5] The remaining isotopic pattern is due to the single chlorine atom. This is often a very stable acylium ion. |
| 209, 211 | [ArCO]⁺ | This prominent peak corresponds to the 4-chloro-3-(trifluoromethyl)benzoyl cation, formed by cleavage of the bond between the carbonyl carbon and the α-carbon. |
| 181, 183 | [Ar]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation. |
Infrared (IR) Spectroscopy
Principle and Experimental Rationale
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups. For this molecule, we are particularly interested in the strong absorption of the carbonyl group (C=O) and the various vibrations associated with the aromatic ring and halogen-carbon bonds. Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
Experimental Protocol
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean, empty ATR crystal.
Data Interpretation
The IR spectrum provides a functional group fingerprint of the molecule.
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~1710 | C=O Stretch | This is a very strong and sharp absorption. The presence of the α-bromine atom causes a shift to a higher wavenumber (the "field effect") compared to a simple alkyl aryl ketone (which is typically ~1685 cm⁻¹).[6] |
| 3100-3000 | Aromatic C-H Stretch | Medium to weak absorptions characteristic of sp² C-H bonds. |
| ~1600, ~1500 | Aromatic C=C Stretch | Two or three bands of variable intensity are characteristic of the aromatic ring. |
| ~1320 | C-F Stretch (of CF₃) | The C-F bonds in the trifluoromethyl group give rise to very strong, characteristic absorptions. |
| ~1100-1200 | C-Cl Stretch | Absorption in the fingerprint region associated with the chloro-substituted aromatic ring. |
| ~680 | C-Br Stretch | The carbon-bromine stretch is expected at lower wavenumbers.[6] |
Integrated Spectral Analysis & Conclusion
By combining the data from all four spectroscopic techniques, we can build a definitive and self-validating profile of this compound.
-
¹H NMR confirms the presence and connectivity of the bromomethyl group and the three distinct aromatic protons, consistent with the 1,2,4-substitution pattern.
-
¹³C NMR verifies the carbon skeleton, identifying the carbonyl, aliphatic, trifluoromethyl, and six unique aromatic carbons.
-
Mass Spectrometry establishes the correct molecular weight and elemental composition (specifically the presence of one Br and one Cl atom) through the distinct isotopic pattern of the molecular ion. The fragmentation pattern further supports the proposed structure.
-
IR Spectroscopy provides unequivocal evidence for the key functional groups, most notably the α-brominated carbonyl group, the trifluoromethyl group, and the substituted aromatic ring.
Together, these analytical techniques provide a robust and comprehensive characterization, confirming the structure and purity of this compound. This analytical rigor is essential for its application in regulated environments such as pharmaceutical and agrochemical research and development.
References
- Wang, Z., et al. (2015). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. Royal Society of Chemistry.
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4010-4089. Available at: [Link]
- BenchChem (2025). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone. BenchChem.
-
NIST (National Institute of Standards and Technology). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
- Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane.
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. Available at: [Link]
- University of California, Irvine. Mass Spectrometry: Fragmentation.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. paulussegroup.com [paulussegroup.com]
- 3. rsc.org [rsc.org]
- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a highly functionalized α-bromo ketone, a class of organic compounds renowned for their utility as versatile intermediates in medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group and a chlorine atom on the phenyl ring imparts unique electronic properties that influence its reactivity and make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular and physical properties of this compound, a detailed, field-proven synthetic protocol, a thorough characterization workflow, and an exploration of its applications in drug discovery, grounded in authoritative scientific literature.
Introduction: The Strategic Importance of Fluorinated α-Bromo Ketones
α-Bromo ketones are a cornerstone of synthetic organic chemistry, serving as pivotal precursors for a vast array of molecular transformations. Their inherent reactivity, stemming from the electrophilic nature of both the carbonyl carbon and the adjacent carbon bearing the bromine atom, allows for facile nucleophilic substitution, elimination, and rearrangement reactions. This dual reactivity is instrumental in the construction of diverse heterocyclic systems, which are prevalent in many biologically active compounds.
The strategic incorporation of fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, into pharmaceutical candidates is a well-established strategy in modern drug design. The CF₃ group is known to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. The combination of the reactive α-bromo ketone functionality with a phenyl ring substituted with both a chlorine atom and a trifluoromethyl group, as seen in this compound, creates a powerful and versatile building block for medicinal chemists.
This guide aims to provide researchers and drug development professionals with a detailed understanding of this specific reagent, from its fundamental properties to its practical application in the laboratory.
Molecular Properties and Characterization
A precise understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for the accurate characterization of its downstream products.
Physicochemical Data
The fundamental properties of this compound are summarized in the table below. The molecular weight is a critical parameter for stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrClF₃O | |
| Molecular Weight | 301.49 g/mol | |
| CAS Number | 630404-09-0 | |
| IUPAC Name | This compound | |
| InChI Key | MBXJRMPJQITKRE-UHFFFAOYSA-N |
Spectroscopic Characterization Workflow
The structural elucidation and purity assessment of this compound rely on a combination of standard spectroscopic techniques. Below is a representative workflow for its characterization, with expected spectral features based on analysis of closely related analogs.
Caption: Spectroscopic characterization workflow for this compound.
Expert Insights: The ¹H NMR spectrum is expected to show a characteristic singlet for the methylene protons adjacent to the bromine atom at approximately 4.5 ppm. The aromatic protons will appear as a series of multiplets in the downfield region. In the ¹³C NMR spectrum, the carbonyl carbon will be observed at around 190 ppm. The presence of the electronegative bromine and trifluoromethyl groups influences the chemical shifts of the aromatic carbons. IR spectroscopy is a quick and effective method to confirm the presence of the carbonyl group, which will exhibit a strong absorption band around 1700 cm⁻¹. Mass spectrometry will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom, providing definitive confirmation of the elemental composition.
Synthesis Protocol: α-Bromination of 4-Chloro-3-(trifluoromethyl)acetophenone
The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone precursor. The following protocol is a robust and reproducible method adapted from established procedures for the synthesis of similar α-bromo ketones.
Reaction Mechanism and Rationale
The α-bromination of ketones can proceed under either acidic or basic conditions. However, acid-catalyzed bromination is generally preferred as it offers better control and minimizes side reactions, such as polybromination, that can occur under basic conditions. The reaction proceeds via an enol intermediate. The presence of the strongly electron-withdrawing trifluoromethyl and chloro groups on the phenyl ring deactivates the ring towards electrophilic aromatic substitution, thus favoring the desired α-bromination of the ketone.
Caption: Acid-catalyzed α-bromination of a substituted acetophenone.
Step-by-Step Experimental Protocol
Materials:
-
1-(4-Chloro-3-(trifluoromethyl)phenyl)ethanone
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium bisulfite solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone (1.0 eq) in glacial acetic acid.
-
Bromination: Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the stirred solution at room temperature. The addition should be done dropwise to control the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing cold water and diethyl ether.
-
Quenching: Add saturated aqueous sodium bisulfite solution dropwise until the reddish-brown color of excess bromine disappears.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Self-Validation: The success of the synthesis can be validated at each stage. The disappearance of the starting material and the appearance of a new, lower Rf spot on the TLC plate indicates the progress of the reaction. Successful quenching is visually confirmed by the disappearance of the bromine color. The final product's identity and purity should be confirmed using the spectroscopic methods outlined in Section 2.2.
Applications in Drug Discovery and Organic Synthesis
The unique structural features of this compound make it a valuable precursor in the synthesis of a variety of biologically active molecules and complex organic structures.
Synthesis of Heterocyclic Compounds
A primary application of α-bromo ketones is in the Hantzsch thiazole synthesis and related reactions to form other five-membered heterocycles like imidazoles and oxazoles. These heterocyclic cores are prevalent in a wide range of pharmaceuticals. The reaction of this compound with a thioamide, for example, would yield a thiazole derivative bearing the 4-chloro-3-(trifluoromethyl)phenyl substituent. This substituent can then interact with specific pockets in a biological target, potentially leading to enhanced potency and selectivity.
Precursor for Enzyme Inhibitors
The electrophilic nature of the carbon bearing the bromine atom makes α-bromo ketones effective alkylating agents. This property can be exploited in the design of covalent inhibitors of enzymes. For instance, if a cysteine or histidine residue is present in the active site of a target enzyme, the α-bromo ketone can form a covalent bond with the nucleophilic side chain of the amino acid, leading to irreversible inhibition. The 4-chloro-3-(trifluoromethyl)phenyl moiety can serve as a recognition element, directing the inhibitor to the active site of the target protein.
Intermediate in Multi-step Syntheses
Beyond direct applications in the synthesis of bioactive molecules, this compound is a versatile intermediate for a variety of organic transformations. It can be used in Favorskii rearrangements, as a substrate for various coupling reactions, and for the introduction of the 4-chloro-3-(trifluoromethyl)phenacyl group into larger molecules.
Safety and Handling
As a reactive α-bromo ketone, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and is corrosive to the skin and eyes.
Personal Protective Equipment (PPE):
-
Chemical safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
Handling:
-
Avoid inhalation of dust and vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a strategically important synthetic intermediate that combines the versatile reactivity of an α-bromo ketone with the beneficial physicochemical properties imparted by its chloro and trifluoromethyl substituents. Its utility in the synthesis of complex heterocyclic systems and as a precursor for targeted enzyme inhibitors underscores its value to the drug discovery and development community. A thorough understanding of its properties, a reliable synthetic protocol, and stringent adherence to safety measures are essential for its successful application in the laboratory. This guide provides a foundational framework for researchers to leverage the full potential of this powerful chemical tool.
References
-
PubChem. 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. [Link]
Solubility Profile of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers
Abstract
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a halogenated aromatic ketone of significant interest as a building block in medicinal chemistry and drug development. Its utility in synthesis is critically dependent on its solubility characteristics in various organic solvents. This technical guide provides a comprehensive analysis of its predicted solubility based on its physicochemical properties and offers a detailed, field-proven experimental protocol for its empirical determination. We address the causality behind experimental design, ensuring a robust and self-validating methodology suitable for rigorous scientific investigation. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solubility.
Introduction and Physicochemical Analysis
This compound is a key intermediate in the synthesis of various pharmaceutical agents.[1][2] The presence of multiple functional groups—a ketone, a bromomethyl group, and a substituted phenyl ring containing both chloro and trifluoromethyl moieties—imparts a unique physicochemical profile that dictates its behavior in solution. Understanding its solubility is paramount for reaction setup, purification, crystallization, and formulation development.[3]
The incorporation of a trifluoromethyl (-CF3) group, in particular, is a common strategy in modern drug design to enhance metabolic stability and lipophilicity, which can in turn affect a molecule's solubility and overall pharmacological profile.[4][5]
While specific quantitative solubility data for this compound is not widely published, a robust prediction of its behavior can be derived from its molecular structure and the known properties of its constituent functional groups. The molecule possesses both a polar ketone group, capable of acting as a hydrogen bond acceptor, and a large, nonpolar aromatic system heavily substituted with lipophilic halogens. This duality suggests moderate solubility in a range of solvents, with a preference for those that can accommodate both polar and nonpolar characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source / Method |
| CAS Number | 630404-09-0 | Sigma-Aldrich[6] |
| Molecular Formula | C₉H₅BrClF₃O | Sigma-Aldrich[6] |
| Molecular Weight | 301.49 g/mol | Sigma-Aldrich[6] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar haloacetophenones[7] |
| Polarity | Moderately Polar / Lipophilic | Structural Analysis |
| Hydrogen Bond Acceptors | 1 (Ketone Oxygen) | Structural Analysis |
| Hydrogen Bond Donors | 0 | Structural Analysis |
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can predict the solubility of this compound in common organic solvents.[8] The large, halogenated aromatic portion suggests good solubility in nonpolar and moderately polar aprotic solvents. The ketone functionality may provide some affinity for polar protic solvents, but the overall lipophilicity of the molecule will likely limit its solubility in highly polar solvents like water.
Table 2: Predicted Qualitative Solubility in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | The large, nonpolar surface area of the substituted phenyl ring will interact favorably via van der Waals forces. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN) | High | These solvents effectively solvate both the polar ketone group and the nonpolar aromatic ring. DCM and THF are often excellent choices for such compounds. |
| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl group can hydrogen bond with the ketone's oxygen, but the large nonpolar part of the molecule may limit high solubility. |
| Highly Polar | Water | Low / Insoluble | The molecule's high lipophilicity and lack of hydrogen bond donors make it poorly suited for solvation in the strong hydrogen-bonding network of water.[9] |
Experimental Protocol for Quantitative Solubility Determination
To move beyond prediction, empirical determination is essential. The isothermal shake-flask method is a gold-standard technique for accurately measuring the solubility of a solid compound in a solvent.[8] The protocol below is designed to be a self-validating system.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringes and 0.22 µm PTFE syringe filters
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solid compound to a series of vials. The key is to ensure that a visible amount of undissolved solid remains after equilibration, confirming saturation. A starting point is ~20-30 mg of solid per 1 mL of solvent.
-
Precisely add a known volume (e.g., 2.0 mL) of the desired solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.
-
Causality: Equilibration is the most critical step. A period of 24 to 48 hours is recommended to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times can lead to an underestimation of solubility.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours in the same temperature-controlled environment to let the excess solid settle.
-
Carefully draw the supernatant (the clear, saturated solution) into a syringe.
-
Causality: Immediately filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove all undissolved micro-particulates, which would otherwise lead to a significant overestimation of solubility. The filter material (PTFE) should be chosen for its compatibility with organic solvents.
-
-
Dilution and Analysis:
-
Perform a precise, quantitative dilution of the filtered saturated solution into a known volume of a suitable solvent (typically the mobile phase for the analytical method). The dilution factor should be chosen to bring the concentration into the linear range of the calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine its concentration.[10][11]
-
Analytical Method: HPLC-UV
A reverse-phase HPLC method is well-suited for quantifying this compound due to its aromatic nature (strong UV chromophore).
Table 3: Example HPLC-UV Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Isocratic: 70:30 Acetonitrile:Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector Wavelength | ~254 nm (or determined by UV scan) |
| Column Temperature | 30 °C |
Trustworthiness: A multi-point calibration curve (typically 5-6 points) must be prepared using accurately weighed standards of the compound. The linearity (R² > 0.999) of this curve validates the accuracy of the concentration measurement.
Calculation
The solubility is calculated from the measured concentration of the diluted sample, accounting for the dilution factor.
Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination protocol.
Caption: Workflow for Quantitative Solubility Determination.
Safety and Handling
This compound is an α-bromo ketone. Compounds of this class are often potent lachrymators and skin irritants.[12][13] All handling should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.[14] Avoid inhalation of dust and contact with skin and eyes.
Conclusion
While published quantitative data is scarce, a scientific analysis of the molecular structure of this compound allows for a reliable prediction of its solubility profile. It is expected to be highly soluble in polar aprotic solvents like DCM and THF, moderately soluble in alcohols and nonpolar solvents, and poorly soluble in water. For researchers requiring precise data for process development or formulation, the detailed isothermal shake-flask protocol provided in this guide offers a robust and reliable method for empirical determination. Adherence to the principles of proper equilibration and analytical validation is critical for obtaining accurate and reproducible results.
References
- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- Unknown. (2025, September 22). SAFETY DATA SHEET: 2-Bromo-1-indanone.
- Fisher Scientific. (2024, October 31). SAFETY DATA SHEET: 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- National Institutes of Health. (n.d.). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18.
- Sigma-Aldrich. (n.d.). 2-BROMO-1-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)ETHANONE.
- PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.ws [chem.ws]
- 4. jelsciences.com [jelsciences.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-BROMO-1-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)ETHANONE | 630404-09-0 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. youtube.com [youtube.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Abstract
This technical guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for ensuring the integrity of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This key pharmaceutical intermediate, belonging to the class of α-bromoacetophenones, is susceptible to various degradation pathways that can impact its purity and reactivity in downstream applications. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to maintain the quality of this critical reagent.
Introduction: The Chemical Profile of a Potent Intermediate
This compound is a highly functionalized aromatic ketone. Its utility in organic synthesis, particularly in the construction of complex pharmaceutical molecules, is derived from its two reactive sites: the electrophilic carbonyl carbon and the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution. However, this inherent reactivity also renders the molecule prone to degradation if not handled and stored correctly. A thorough understanding of its stability profile is paramount for reproducible and successful synthetic outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a related compound is presented in Table 1.
| Property | Value (this compound) | Value (2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone)[1] |
| Molecular Formula | C₉H₅BrClF₃O | C₉H₅BrF₄O |
| Molecular Weight | 317.49 g/mol | 307.05 g/mol |
| Appearance | Typically a solid, may be off-white to yellow | Colorless to light yellow crystal or solid |
| Melting Point | Data not readily available | 48-51 °C |
| Boiling Point | Data not readily available | 239-240 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Acetone) | Soluble in chloroform, methanol, and dichloromethane |
Core Principles of Stability and Storage
The stability of this compound is influenced by temperature, light, moisture, and atmospheric oxygen. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the carbonyl carbon and can influence the reactivity of the entire molecule.
Recommended Storage Conditions
To mitigate degradation, the following storage conditions are strongly recommended:
-
Temperature: Refrigeration at 2-8°C is crucial to minimize thermal decomposition and slow down potential side reactions.
-
Atmosphere: Storage under an inert atmosphere , such as argon or nitrogen, is advised to prevent oxidative degradation.
-
Light: The compound should be stored in an amber or opaque vial to protect it from light, which can catalyze the formation of radical species.
-
Moisture: A dry environment is essential, as the compound is susceptible to hydrolysis. The use of a desiccator for long-term storage is good practice.
Potential Degradation Pathways
Understanding the potential routes of degradation is fundamental to designing appropriate storage and handling protocols. The primary degradation pathways for α-bromoacetophenones are hydrolysis, photolysis, and thermal decomposition.
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to replace the bromine atom with a hydroxyl group, forming the corresponding α-hydroxy ketone. This reaction can be accelerated by both acidic and basic conditions.
Photolysis
Exposure to light, particularly in the UV spectrum, can induce homolytic cleavage of the carbon-bromine bond, generating a bromine radical and a ketyl radical. These reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of impurities.
Thermal Decomposition
At elevated temperatures, the compound can decompose. Hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).
Diagram of Potential Degradation Pathways
Caption: Key degradation routes for the title compound.
Safe Handling and Personal Protective Equipment (PPE)
Due to its chemical properties, this compound requires careful handling in a laboratory setting.
-
Lachrymator: This compound is a potent lachrymator, causing severe irritation and tearing upon exposure to the eyes and respiratory tract.[2][3] All manipulations should be conducted in a well-ventilated chemical fume hood.[4][5]
-
Corrosive: It is corrosive and can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment: Always wear appropriate PPE, including:
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Experimental Protocol: Stability-Indicating HPLC Method Development
A stability-indicating analytical method is crucial for quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. The following protocol outlines a systematic approach to developing such a method.
Objective
To develop and validate a stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Materials and Instrumentation
-
HPLC system with a photodiode array (PDA) or UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase modification)
-
Reference standard of this compound
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample and identify potential degradation products. This is essential for ensuring the specificity of the analytical method.
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 acetonitrile/water mixture. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 acetonitrile/water mixture. Keep at room temperature for 8 hours.
-
Oxidative Degradation: Dissolve the compound in a 3% hydrogen peroxide solution in a 1:1 acetonitrile/water mixture. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (in a 1:1 acetonitrile/water mixture) to direct sunlight or a photostability chamber for 24 hours.
HPLC Method Development
A systematic approach to developing the HPLC method is outlined below. For a similar compound, 2-bromo-1-(4-chlorophenyl)-ethanone, a mobile phase of acetonitrile and water with phosphoric acid has been shown to be effective.[9]
-
Initial Gradient Run:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 50% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 260 nm (based on the benzophenone chromophore)
-
-
Method Optimization:
-
Analyze the chromatograms from the forced degradation studies.
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between the parent peak and all degradation product peaks.
-
If necessary, an isocratic method can be developed from the optimal elution conditions found during the gradient runs for faster analysis.
-
Workflow for Stability-Indicating HPLC Method Development
Sources
- 1. chembk.com [chembk.com]
- 2. Phenacyl bromide | C8H7BrO | CID 6259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phenacyl bromide - Wikipedia [en.wikipedia.org]
- 4. ehs.tamu.edu [ehs.tamu.edu]
- 5. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
Unlocking Therapeutic Potential: A Technical Guide to the Biological Exploration of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Introduction: Deconstructing a Molecule of Interest
In the landscape of modern medicinal chemistry, the strategic design of small molecules as therapeutic agents or as foundational scaffolds for drug discovery is of paramount importance. The compound 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, with CAS Number 630404-09-0, emerges as a molecule of significant interest not necessarily for its intrinsic biological activity, but as a highly versatile intermediate for the synthesis of novel bioactive compounds. This technical guide will provide an in-depth analysis of its potential biological relevance, grounded in the established roles of its constituent chemical moieties: the reactive α-bromoketone and the pharmacologically significant 4-chloro-3-(trifluoromethyl)phenyl group.
The trifluoromethyl (-CF3) group is a key feature in contemporary drug design, known for its ability to enhance metabolic stability, membrane permeability, and binding affinity of a molecule to its biological target.[1][2][3] Its presence in numerous FDA-approved drugs underscores its value in creating effective therapeutics.[1][2] The 4-chloro-3-(trifluoromethyl)phenyl moiety, in particular, is a structural component of Sorafenib, a multi-kinase inhibitor used in cancer therapy, highlighting the potential for compounds containing this group to exhibit potent biological effects.[1][2]
Furthermore, α-haloketones, such as this compound, are recognized as crucial building blocks in organic synthesis.[4][5] Their inherent reactivity allows for the construction of complex heterocyclic structures, a common feature in many pharmacologically active compounds.[4][5][6] This guide will explore the untapped potential of this molecule, offering a scientific rationale and experimental pathways for its investigation in drug discovery.
The Chemical Foundation for Biological Exploration
The structure of this compound is a confluence of a reactive functional group and a privileged chemical scaffold. The α-bromoketone functionality is a potent electrophile, making it susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in synthesizing a diverse array of derivatives.
The 4-chloro-3-(trifluoromethyl)phenyl portion of the molecule is a well-established pharmacophore. The trifluoromethyl group, with its high electronegativity and lipophilicity, can significantly influence the electronic and steric properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. The chlorine atom further modulates the electronic landscape of the phenyl ring.
Potential Therapeutic Avenues: A Hypothesis-Driven Approach
Given the structural alerts within this compound, we can hypothesize several avenues for its potential biological activity, primarily through the synthesis of novel derivatives.
Kinase Inhibition: Targeting Oncogenic Signaling
The 4-chloro-3-(trifluoromethyl)phenyl moiety is a key component of Sorafenib, a drug that targets several protein kinases, including RAF kinases and VEGFR.[1] This suggests that derivatives of our lead compound could be designed as kinase inhibitors. For instance, the bromine atom can be displaced by nitrogen-containing nucleophiles to introduce functionalities capable of forming hydrogen bonds and other interactions within the ATP-binding pocket of a target kinase.
A notable example of a derivative from a similar scaffold is 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, which has been identified as a potent inhibitor of c-KIT kinase, a key driver in gastrointestinal stromal tumors.[7] This provides a strong rationale for exploring the synthesis of analogous compounds from this compound.
Hypothetical Signaling Pathway Targeted by Kinase Inhibitors
Caption: General workflow for synthesizing a derivative library.
Step-by-Step Protocol for Derivative Synthesis (Example with an Amine):
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable aprotic solvent (e.g., acetonitrile or DMF).
-
Addition of Nucleophile: Add 1.1 equivalents of the desired amine to the solution.
-
Base: Add 1.2 equivalents of a non-nucleophilic base (e.g., diisopropylethylamine) to scavenge the HBr byproduct.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified product using NMR and mass spectrometry.
Biological Screening Cascade
Once a library of derivatives has been synthesized, a tiered screening approach can be employed to identify promising candidates.
Tier 1: In Vitro Assays
-
Kinase Inhibition Assays: Screen the library against a panel of relevant protein kinases (e.g., c-KIT, BRAF, VEGFR) using established methods such as radiometric assays or fluorescence-based assays.
-
Antiproliferation Assays: Evaluate the ability of the compounds to inhibit the growth of various cancer cell lines (e.g., melanoma, colon cancer, leukemia) using a colorimetric assay such as the MTT or SRB assay.
-
Antimalarial Assays: Assess the activity of the compounds against Plasmodium falciparum in vitro using a SYBR Green I-based fluorescence assay.
Tier 2: Cellular Assays
-
Mechanism of Action Studies: For active compounds, investigate their effect on downstream signaling pathways in relevant cell lines using techniques like Western blotting to assess the phosphorylation status of key signaling proteins.
-
Selectivity Profiling: Determine the selectivity of the most potent compounds by screening them against a broader panel of kinases or cell lines.
Tier 3: In Vivo Models
-
Pharmacokinetic Studies: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds in animal models.
-
Efficacy Studies: Test the in vivo efficacy of the most promising candidates in relevant animal models of cancer or malaria.
Screening Cascade Workflow
Caption: A tiered approach for biological screening.
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Example Data Summary for Kinase Inhibition
| Compound ID | c-KIT IC50 (nM) | BRAF IC50 (nM) | VEGFR2 IC50 (nM) |
| Derivative 1 | 15 | >10,000 | 500 |
| Derivative 2 | 250 | 150 | 300 |
| Sorafenib (Control) | 90 | 6 | 20 |
Table 2: Example Data Summary for Antiproliferation
| Compound ID | A375 (Melanoma) GI50 (µM) | HT-29 (Colon) GI50 (µM) | K562 (Leukemia) GI50 (µM) |
| Derivative 1 | 0.5 | 2.1 | 1.5 |
| Derivative 2 | 8.2 | >50 | 12.5 |
| Doxorubicin (Control) | 0.02 | 0.1 | 0.05 |
Conclusion and Future Directions
While this compound may not possess significant intrinsic biological activity, its true value lies in its potential as a versatile building block for the synthesis of novel therapeutic agents. The presence of the pharmacologically relevant 4-chloro-3-(trifluoromethyl)phenyl moiety, coupled with the reactive α-bromoketone handle, provides a strong foundation for the development of potent kinase inhibitors, antiproliferative agents, and antimalarial compounds. The systematic approach of synthesizing a focused library of derivatives and employing a tiered screening cascade, as outlined in this guide, offers a robust strategy for unlocking the therapeutic potential of this promising chemical scaffold. Future research should focus on expanding the diversity of the derivative library and exploring a wider range of biological targets to fully elucidate the therapeutic possibilities originating from this molecule.
References
- Antimalarial Breakthroughs: The Contribution of 4-Chloro-3-(trifluoromethyl)
- Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Synthetic Access to Arom
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC - NIH.
- Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent | Request PDF - ResearchG
- 2-BROMO-1-(4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL)ETHANONE - Sigma-Aldrich.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone: Synthesis, History, and Application
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a critical intermediate in modern medicinal chemistry and drug development. The document delves into the historical context of its emergence as a valuable building block, details its robust synthesis through a two-step process involving Friedel-Crafts acylation and subsequent α-bromination, and explores the mechanistic underpinnings that govern these transformations. Detailed experimental protocols, supported by field-proven insights, are provided for researchers and scientists. The guide aims to serve as an authoritative resource, bridging foundational organic chemistry with practical application in the pharmaceutical industry.
Introduction and Significance
This compound, identified by CAS Number 50498-33-4, is a halogenated and trifluoromethylated acetophenone derivative. Its molecular structure, featuring a reactive α-bromo ketone and a uniquely substituted phenyl ring, makes it an exceptionally versatile synthon. The electron-withdrawing nature of the trifluoromethyl group and the chloro substituent significantly influences the reactivity of the aromatic ring and the carbonyl system. This compound is not an end-product but rather a crucial starting material or intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. Its primary value lies in its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the efficient assembly of drug candidates.
Historical Context and Emergence
The precise "discovery" of this compound is not marked by a singular event but rather by its gradual emergence in scientific literature and patents as a key intermediate. Its development is intrinsically linked to the broader advancements in organofluorine chemistry and the increasing recognition of trifluoromethyl groups in drug design to enhance metabolic stability, lipophilicity, and binding affinity.
The synthesis of its precursor, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, relies on the well-established Friedel-Crafts acylation reaction, a cornerstone of organic synthesis since its discovery in 1877.[1][2] The subsequent α-bromination of the ketone is also a fundamental transformation. The utility and demand for this specific building block grew with the development of new therapeutic agents that required its unique substitution pattern. For instance, it is a key intermediate in the synthesis of certain classes of pesticides and pharmaceuticals, where the 4-chloro-3-(trifluoromethyl)phenyl moiety is a common pharmacophore.
Strategic Synthesis and Mechanistic Causality
The preparation of this compound is efficiently achieved via a two-step synthetic sequence. This approach is logical and cost-effective, starting from the commercially available 1-chloro-2-(trifluoromethyl)benzene.
Step 1: Friedel-Crafts Acylation to Synthesize 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
The inaugural step is the electrophilic aromatic substitution of 1-chloro-2-(trifluoromethyl)benzene with an acetylating agent, typically acetyl chloride (CH₃COCl) or acetic anhydride. This reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃).[3][4]
Mechanism: The Lewis acid catalyst (AlCl₃) activates the acetyl chloride by coordinating to the chlorine atom, which polarizes the carbon-chlorine bond and generates a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion is the key electrophile that attacks the electron-rich benzene ring. The chloro and trifluoromethyl groups on the starting material are deactivating and direct incoming electrophiles primarily to the meta position relative to their own locations. The acylation occurs at the position para to the chloro group and meta to the trifluoromethyl group, a regiochemical outcome dictated by the combined directing effects of the existing substituents. A subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the ketone product, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.[5]
Step 2: α-Bromination of the Ketone
The second step involves the selective bromination of the methyl group adjacent to the carbonyl function (the α-position). This is typically accomplished using elemental bromine (Br₂) in a suitable solvent like methanol or acetic acid.
Mechanism: Under acidic conditions (often inherent to the solvent or added as a catalyst), the ketone undergoes tautomerization to its enol form. This enol is the nucleophilic species that attacks a molecule of bromine. The electron-rich double bond of the enol attacks the Br₂ molecule, leading to the formation of a bromonium ion intermediate which then collapses, losing a proton to yield the final α-bromo ketone product. This reaction is highly specific for the α-position due to the activation provided by the adjacent carbonyl group.
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are representative and serve as a validated starting point for laboratory synthesis.
Protocol 1: Synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
-
System Preparation: A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl) is dried thoroughly and placed under a nitrogen atmosphere.
-
Reagent Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents). Add a suitable solvent, such as dichloromethane or 1,2-dichloroethane.
-
Addition of Reactants: Cool the stirred suspension to 0-5 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise via the dropping funnel.
-
Substrate Addition: After the addition of acetyl chloride, add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) dropwise, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Workup: Carefully quench the reaction by pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum complexes.
-
Extraction and Purification: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Synthesis of this compound
-
System Preparation: A round-bottom flask is equipped with a magnetic stirrer and a dropping funnel.
-
Dissolution: Dissolve the 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (1.0 equivalent) from the previous step in a suitable solvent, such as methanol or glacial acetic acid.
-
Bromination: Add a solution of bromine (Br₂, 1.05 equivalents) in the same solvent dropwise to the ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. A slight warming of the reaction mixture may be observed.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, pour the reaction mixture into cold water. The product will often precipitate as a solid.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and then with a cold, dilute solution of sodium bisulfite to quench any unreacted bromine. The crude product is then dried. Recrystallization from a suitable solvent (e.g., ethanol or hexane) yields the purified this compound.
Data Summary
The following table summarizes key quantitative data for the compounds involved in the synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield |
| 1-Chloro-2-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | Colorless liquid | - |
| 1-[4-Chloro-3-(trifluoromethyl)phenyl]ethanone | C₉H₆ClF₃O | 222.59 | Solid | 85-95% |
| This compound | C₉H₅BrClF₃O | 301.49 | Light yellow solid | 90-98% |
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of key chemical intermediates in the advancement of science. Its robust and scalable synthesis, grounded in fundamental organic reactions, allows for its widespread use in both academic research and industrial drug development. The dual reactivity of the α-bromo ketone functionality and the electronically tuned aromatic ring ensures its continued relevance as a versatile building block for creating novel molecules with significant biological potential. As drug discovery continues to explore complex chemical spaces, the demand for well-designed, functionalized intermediates like this one will undoubtedly persist and grow.
References
-
ResearchGate. 2-Bromo-1-(4-chlorophenyl)ethanone or... Available at: [Link]
-
PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Available at: [Link]
- Google Patents.1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
- Google Patents.A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Hyma Synthesis Pvt. Ltd. Company Website. Available at: [Link]
-
ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Available at: [Link]
-
Advanced ChemBlocks. 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 95%. Available at: [Link]
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018). Available at: [Link]
-
Der Pharma Chemica. Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Available at: [Link]
-
PubMed. Synthesis and calcium channel modulating effects of isopropyl 1,4-dihydro-2,6-dimethyl-3-nitro-4-(thienyl)-5-pyridinecarboxylates. National Institutes of Health. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. 1-(4-Bromophenyl)-2-(2-chlorophenoxy)ethanone. Available at: [Link]
-
PubMed Central. Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. National Institutes of Health. Available at: [Link]
-
Chemistry LibreTexts. Friedel-Crafts Reactions. Available at: [Link]
-
Preprints.org. Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]
-
SynZeal. Bupropion USP Related Compound C. Available at: [Link]
- Google Patents.Method of friedel-crafts acylation of anilides.
-
PubMed. Synthesis, antimalarial activity, and molecular modeling of tebuquine analogues. National Institutes of Health. Available at: [Link]
-
American Elements. 1-[4-chloro-3-(trifluoromethyl)phenyl]ethan-1-ol. Available at: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). Available at: [Link]
Sources
The Strategic Role of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in Modern Drug Discovery: A Technical Guide
This in-depth technical guide is intended for researchers, scientists, and professionals in the field of drug development. It provides a comprehensive overview of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a key building block in medicinal chemistry. This guide will delve into its synthesis, chemical properties, and, most importantly, its application in the development of novel therapeutic agents, supported by detailed protocols and mechanistic insights.
Introduction: The Significance of a Versatile Building Block
This compound, a substituted α-bromoacetophenone, has emerged as a valuable intermediate in the synthesis of a wide range of biologically active molecules. Its chemical architecture, featuring a trifluoromethyl group, a chlorine atom, and a reactive α-bromo ketone moiety, offers a unique combination of properties that are highly sought after in modern drug design. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making it a prized substituent in medicinal chemistry. The presence of the α-bromo ketone functionality provides a reactive handle for a variety of chemical transformations, enabling the construction of complex heterocyclic scaffolds.
This guide will explore the synthetic pathways to this important intermediate and highlight its utility in the creation of innovative therapeutics, with a particular focus on kinase inhibitors and heterocyclic compounds such as thiazoles.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is crucial for its safe handling and effective use in synthesis.
| Property | Value | Source |
| CAS Number | 630404-09-0 | Sigma-Aldrich |
| Molecular Formula | C₉H₅BrClF₃O | Sigma-Aldrich |
| Molecular Weight | 301.49 g/mol | Sigma-Aldrich |
| Appearance | White to light yellow powder or crystals | ChemBK[1] |
| Melting Point | 48-51 °C | ChemBK[1] |
| Boiling Point | 239-240 °C | ChemBK[1] |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and dichloromethane. | ChemBK[1] |
Safety and Handling: Due to its reactive nature as an α-bromo ketone, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, is essential to prevent skin and eye contact.
Synthesis of this compound: A Multi-step Approach
The synthesis of the title compound is a multi-step process that begins with commercially available starting materials. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.
Synthetic Workflow Overview
The overall synthesis can be envisioned as a two-stage process: first, the synthesis of the precursor ketone, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, followed by its selective α-bromination.
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
The synthesis of the precursor ketone can be achieved via a Heck reaction between 3-bromo-benzotrifluoride and a vinyl ether, followed by acidic hydrolysis of the resulting vinyl ether derivative. This method is adapted from a patented process for the preparation of trifluoromethyl acetophenones.[2][3]
Protocol:
-
Heck Reaction: In a reaction vessel under an inert atmosphere (e.g., argon), combine 3-bromo-benzotrifluoride (1.0 eq), a vinyl ether such as butyl vinyl ether (2.0 eq), a palladium catalyst (e.g., bis(dibenzalacetone)palladium(0), 0.5 mol%), and a phosphine ligand (e.g., triphenylphosphine, 2 mol%) in a suitable solvent like propylene carbonate.[2][3]
-
Add a base, such as triethylamine (2.0 eq), to the mixture.[2][3]
-
Heat the reaction mixture to 110-120 °C and stir for 20 hours.[2][3]
-
After cooling to room temperature, filter the mixture and extract the filtrate with a nonpolar solvent like hexane.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-[3-(trifluoromethyl)phenyl]vinyl ether derivative.
-
Hydrolysis: Dissolve the crude vinyl ether in a mixture of a suitable organic solvent (e.g., N,N-dimethylformamide) and aqueous acid (e.g., 1 M hydrochloric acid).[3]
-
Stir the mixture at room temperature for 10 hours.
-
Add water and extract the product with a solvent such as methylene chloride.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.
Step 2: α-Bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
The final step involves the selective bromination at the α-position of the ketone. This is a common transformation for acetophenones.
Protocol:
-
Dissolve 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (1.0 eq) in a suitable solvent such as diethyl ether or chloroform.
-
Add elemental bromine (1.0 eq) dropwise to the solution while stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile precursor for a variety of bioactive molecules. Its ability to participate in reactions that form key structural motifs in drug candidates makes it an indispensable tool for medicinal chemists.
Synthesis of Kinase Inhibitors: The Case of CHMFL-KIT-64
A prominent example of the application of this building block is in the synthesis of potent kinase inhibitors. The compound 2-(4-chloro-3-(trifluoromethyl)phenyl)acetic acid is a key component of CHMFL-KIT-64, a novel and potent inhibitor of c-KIT kinase, which is a target in the treatment of gastrointestinal stromal tumors (GISTs). The synthesis of this acetic acid derivative likely proceeds through the corresponding acetophenone, making this compound a crucial intermediate.
Caption: Plausible synthetic route to a key fragment of CHMFL-KIT-64.
The transformation of the α-bromo ketone to the corresponding acetic acid can be achieved through various methods, including the Willgerodt-Kindler reaction followed by hydrolysis. This highlights the strategic importance of the title compound in accessing complex drug molecules.
Construction of Heterocyclic Scaffolds: The Hantzsch Thiazole Synthesis
One of the most powerful applications of α-bromo ketones is in the synthesis of thiazole derivatives via the Hantzsch thiazole synthesis.[4][5][6] This reaction involves the condensation of an α-halo ketone with a thioamide to form the thiazole ring. Thiazoles are a common scaffold in many approved drugs due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[7]
Mechanism of the Hantzsch Thiazole Synthesis:
The reaction proceeds through a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile and attacks the electrophilic carbon bearing the bromine atom in an SN2 reaction.
-
Intramolecular Cyclization: The nitrogen atom of the resulting intermediate then attacks the carbonyl carbon in an intramolecular fashion to form a five-membered ring.
-
Dehydration: A molecule of water is eliminated to form the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol for Thiazole Synthesis:
The following is a general protocol for the synthesis of a 2-aminothiazole derivative using this compound and thiourea.
-
In a round-bottom flask, combine this compound (1.0 eq) and thiourea (1.5 eq).
-
Add a suitable solvent, such as ethanol or methanol.
-
Heat the mixture to reflux with stirring for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing a dilute aqueous solution of sodium carbonate (e.g., 5%) to neutralize any acid and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
Dry the product in a desiccator or oven at low heat.
-
The crude product can be purified by recrystallization from a suitable solvent if necessary.
This straightforward and high-yielding reaction provides access to a diverse library of thiazole derivatives with potential applications in various therapeutic areas, including the development of antiviral and anti-inflammatory agents.
Conclusion
This compound is a strategically important building block in medicinal chemistry. Its unique combination of a reactive α-bromo ketone moiety and a trifluoromethyl- and chloro-substituted phenyl ring makes it an ideal starting material for the synthesis of complex and biologically active molecules. As demonstrated, its application in the synthesis of kinase inhibitors and a wide array of heterocyclic compounds, such as thiazoles, underscores its value in modern drug discovery and development. The synthetic protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile compound in their quest for novel therapeutics.
References
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link].
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link].
-
Organic Chemistry Portal. Thiazole synthesis. Available from: [Link].
-
CUTM Courseware. Thiazole. Available from: [Link].
-
Bouchet, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 132. Available from: [Link].
-
ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Available from: [Link].
- Google Patents. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone.
-
European Patent Office. EP 0993432 B1 - PROCESS FOR THE PREPARATION OF TRIFLUOROMETHYL ACETOPHENONE. Available from: [Link].
-
ResearchGate. Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). Available from: [Link].
Sources
- 1. chembk.com [chembk.com]
- 2. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. synarchive.com [synarchive.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocycles Using 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Introduction
The α-haloketone, 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, is a highly versatile and reactive building block in modern synthetic organic chemistry. Its utility stems from the presence of two key electrophilic sites: the carbon bearing the bromine atom, which is susceptible to nucleophilic substitution, and the carbonyl carbon. This dual reactivity allows for the construction of a diverse array of heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug development. The 4-chloro-3-(trifluoromethyl)phenyl moiety is a common feature in many biologically active molecules, and its incorporation into heterocyclic systems can significantly modulate their pharmacological properties.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of various important heterocycles, including thiazoles, imidazoles, and furans, using this compound as a key starting material.
PART 1: Synthesis of 2-Amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of thiazole derivatives.[3] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[4] This protocol details the synthesis of 2-amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole, a scaffold with significant potential in medicinal chemistry.[5]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thiourea attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole product. The choice of a mild base is crucial to facilitate the initial nucleophilic attack without promoting unwanted side reactions.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
A simplified workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol
Materials:
-
This compound
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of this compound in absolute ethanol (approximately 10 mL per gram of the ketone).
-
To this solution, add 1.1 equivalents of thiourea.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the solution is slightly basic (pH ~8).
-
The product will precipitate out of the solution. If precipitation is slow, the mixture can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired 2-Amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Thiourea |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-90% |
| Product | 2-Amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole |
PART 2: Synthesis of 2,4-Disubstituted Imidazoles
The synthesis of imidazoles from α-haloketones is a well-established and versatile method.[6][7] This protocol describes the reaction of this compound with an amidine to yield a 2,4-disubstituted imidazole. This class of compounds is of great interest due to their wide range of biological activities.[8]
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the amidine on the α-carbon of the haloketone, leading to the displacement of the bromide. The resulting intermediate then undergoes an intramolecular cyclization, with the second nitrogen atom of the amidine attacking the carbonyl carbon. Finally, a dehydration step yields the aromatic imidazole ring. The use of a base is often necessary to neutralize the acid generated during the reaction and to facilitate the cyclization step.[6]
Diagram 2: Imidazole Synthesis Reaction Pathway
Key steps in the formation of a 2,4-disubstituted imidazole.
Experimental Protocol
Materials:
-
This compound
-
Benzamidine hydrochloride (or other amidine salt)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
Separatory funnel
Procedure:
-
To a 100 mL round-bottom flask, add 1.0 equivalent of this compound, 1.2 equivalents of benzamidine hydrochloride, and 2.5 equivalents of potassium carbonate.
-
Add DMF (approximately 15 mL per gram of the ketone) to the flask.
-
Stir the mixture at 80 °C for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to afford the pure 2-phenyl-4-[4-chloro-3-(trifluoromethyl)phenyl]imidazole.
Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Benzamidine hydrochloride |
| Base | Potassium carbonate |
| Solvent | DMF |
| Temperature | 80 °C |
| Reaction Time | 6-8 hours |
| Typical Yield | 70-85% |
| Product | 2-Phenyl-4-[4-chloro-3-(trifluoromethyl)phenyl]imidazole |
PART 3: Synthesis of Substituted Furans via Feist-Benary Synthesis
The Feist-Benary synthesis is a classic method for the preparation of substituted furans from α-haloketones and β-dicarbonyl compounds.[9][10] This reaction provides a straightforward route to highly functionalized furan rings, which are important structural motifs in many natural products and pharmaceuticals.[11]
Mechanistic Overview
The reaction is typically base-catalyzed and begins with the deprotonation of the β-dicarbonyl compound to form a nucleophilic enolate.[10] This enolate then attacks the electrophilic α-carbon of the haloketone in an SN2 fashion, displacing the halide. The resulting intermediate subsequently undergoes an intramolecular cyclization and dehydration to furnish the aromatic furan product.[11] The choice of a mild base, such as pyridine or triethylamine, is often preferred to avoid hydrolysis of ester groups if present in the β-dicarbonyl compound.[11]
Diagram 3: Feist-Benary Furan Synthesis Logic
Sources
- 1. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. wjpsonline.com [wjpsonline.com]
- 8. jetir.org [jetir.org]
- 9. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Utility of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in Contemporary Drug Discovery
Introduction: The Architectural Significance of a Versatile Intermediate
In the landscape of modern medicinal chemistry, the strategic synthesis of complex molecular entities hinges on the availability of versatile and reactive chemical building blocks. 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone emerges as a pivotal intermediate, embodying the chemical reactivity and structural motifs essential for the construction of high-value pharmaceutical agents. Its significance lies in the convergence of three key features: the reactive α-bromo ketone functionality, and the electronically and sterically influential 4-chloro and 3-trifluoromethyl substituents on the phenyl ring. The trifluoromethyl group, in particular, is a well-established bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this valuable intermediate, with a particular focus on its role in the synthesis of novel therapeutics.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and responsible use of this compound.
| Property | Value | Source |
| CAS Number | 630404-09-0 | [2] |
| Molecular Formula | C₉H₅BrClF₃O | [3] |
| Molecular Weight | 301.49 g/mol | [3] |
| Appearance | Colorless to light yellow crystal or solid | [4] |
| Solubility | Soluble in common organic solvents such as chloroform, methanol, and dichloromethane. | [4] |
Safety and Handling:
This compound is a lachrymator and a corrosive substance that can cause severe skin burns and eye damage[3][5][6]. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood[3][5]. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention[3][5][6].
Synthesis Protocol: α-Bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
The synthesis of the title compound is typically achieved through the α-bromination of the corresponding ketone precursor, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This reaction proceeds via an enol or enolate intermediate and can be catalyzed by acid or base. Below is a representative protocol for the acid-catalyzed bromination.
Experimental Workflow: Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Detailed Protocol:
Materials:
-
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
-
Bromine (Br₂)
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.0-1.1 eq) in diethyl ether via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. The disappearance of the bromine color indicates its consumption.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution until the reddish-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a crystalline solid.
Application in Drug Discovery: A Key Intermediate in Apixaban Synthesis
This compound and its chloro-analogue are crucial intermediates in the synthesis of Apixaban, a potent, orally bioavailable, and selective inhibitor of coagulation factor Xa. The following section outlines the strategic use of this intermediate in constructing the core of the Apixaban molecule.
Reaction Pathway: From Intermediate to Apixaban Core
The α-bromo ketone functionality of this compound provides a reactive electrophilic center for nucleophilic substitution reactions. In the context of Apixaban synthesis, this intermediate is reacted with a suitable nucleophile to form a key precursor to the final drug molecule. While many patented syntheses of Apixaban exist, a common strategy involves the reaction of an α-haloketone with a nitrogen-containing nucleophile to form a key bond in the heterocyclic core of the drug[7][8][9][10].
Caption: Simplified reaction pathway for the utilization of the intermediate in Apixaban synthesis.
Representative Protocol: Nucleophilic Substitution
This protocol provides a general framework for the reaction of this compound with a nucleophile, a critical step in the synthesis of Apixaban and other related compounds.
Materials:
-
This compound
-
Appropriate nitrogen-containing nucleophile (e.g., a primary or secondary amine)
-
A suitable base (e.g., potassium carbonate, triethylamine)
-
A suitable solvent (e.g., acetonitrile, DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the nitrogen-containing nucleophile (1.0-1.2 eq) and a base (1.5-2.0 eq) in the chosen solvent, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired product.
Conclusion: An Enabling Intermediate for Medicinal Chemistry
This compound stands as a testament to the power of well-designed intermediates in accelerating drug discovery programs. Its inherent reactivity, coupled with the strategic placement of chloro and trifluoromethyl substituents, makes it an invaluable tool for medicinal chemists. The protocols and data presented herein provide a comprehensive guide for the synthesis and application of this key building block, empowering researchers to construct novel and complex molecular architectures with therapeutic potential. The continued exploration of the reactivity of this and similar intermediates will undoubtedly lead to the discovery of the next generation of life-saving medicines.
References
- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Royal Society of Chemistry.
-
ChemBK. (2024, April 9). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Retrieved from [Link]
-
Dong, W., et al. (2024, January 17). A practical synthesis for the key intermediate of apixaban. ResearchGate. Retrieved from [Link]
-
Patsnap. (n.d.). Synthetic method for Apixaban drug intermediate. Eureka. Retrieved from [Link]
-
Patsnap. (2017, January 12). A process for the preparation of apixaban and its intermediates. Eureka. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or.... Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing apixaban.
-
Patsnap. (n.d.). Apixaban intermediate and preparation method thereof. Eureka. Retrieved from [Link]
- Faria, J. V., et al. (n.d.).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovations in Salmeterol Synthesis: Exploring the Role of 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Retrieved from [Link]
- Supporting Information for "A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo...". (n.d.). The Royal Society of Chemistry.
-
Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Eureka. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Retrieved from [Link]
-
Aladdin. (n.d.). 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthetic method for Apixaban drug intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 9. A process for the preparation of apixaban and its intermediates - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN102675314A - Method for synthesizing apixaban - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution with 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Introduction: A Versatile Scaffold in Modern Drug Discovery
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a highly functionalized α-bromo ketone that serves as a pivotal building block in medicinal chemistry and organic synthesis. Its strategic importance lies in the convergence of three key structural features: a reactive α-bromo ketone moiety, a halogenated phenyl ring, and an electron-withdrawing trifluoromethyl group. This combination makes it an exceptionally versatile precursor for the synthesis of a diverse array of heterocyclic and substituted ketone derivatives, many of which are of significant interest in the development of novel therapeutic agents.
The electron-withdrawing nature of the trifluoromethyl group is a well-established strategy in drug design to modulate the physicochemical properties of molecules, such as lipophilicity and metabolic stability. The presence of both a chloro and a trifluoromethyl substituent on the aromatic ring further influences the electronic properties of the molecule, impacting its reactivity and potential interactions with biological targets. This application note provides a comprehensive guide to understanding and performing nucleophilic substitution reactions with this valuable synthetic intermediate, offering detailed protocols and mechanistic insights for researchers in drug development and related scientific fields.
Mechanistic Insights: The Reactivity of an Activated α-Carbon
The nucleophilic substitution reaction at the α-carbon of this compound predominantly proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] This is a concerted, single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom, leading to the simultaneous formation of a new bond and the cleavage of the carbon-bromine bond.
Several factors contribute to the enhanced reactivity of the α-carbon in this substrate:
-
Inductive Effect of the Carbonyl Group: The adjacent carbonyl group is strongly electron-withdrawing, which polarizes the C-Br bond. This polarization increases the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack.
-
Transition State Stabilization: The transition state of the SN2 reaction is stabilized through orbital overlap with the π-system of the carbonyl group. This delocalization of electron density in the transition state lowers the activation energy of the reaction, resulting in a significantly faster reaction rate compared to simple alkyl halides.
-
Influence of Aromatic Substituents: The chloro and trifluoromethyl groups on the phenyl ring are potent electron-withdrawing groups. Their presence further enhances the electrophilicity of the carbonyl carbon, which in turn amplifies the inductive effect on the α-carbon, making it an even better electrophile.
It is important to consider potential side reactions, particularly the Favorskii rearrangement , which can occur in the presence of strong, sterically unhindered bases.[4][5][6] This rearrangement proceeds through a cyclopropanone intermediate and leads to the formation of carboxylic acid derivatives. The choice of a non-basic or weakly basic nucleophile, or the use of a non-enolizable α-halo ketone, can mitigate this side reaction. For the target molecule, which possesses an enolizable proton, careful selection of the nucleophile and base is crucial.
Visualizing the Chemical Transformation
Caption: General scheme of the nucleophilic substitution reaction.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for conducting nucleophilic substitution reactions with this compound using representative nitrogen and sulfur nucleophiles.
Safety Precautions
This compound and similar α-bromo ketones are lachrymatory and corrosive.[7][8] Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with copious amounts of water and seek medical attention.[7][8]
Protocol 1: Synthesis of 2-Anilino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
This protocol details the reaction with a representative amine nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and anhydrous DMF. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: Add potassium carbonate (1.5 equiv) to the solution, followed by the dropwise addition of aniline (1.1 equiv). The potassium carbonate acts as a base to neutralize the HBr formed during the reaction.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water to the flask.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-anilino-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.
Protocol 2: Synthesis of 2-(Phenylthio)-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
This protocol details the reaction with a representative thiol nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Anhydrous acetone
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 equiv) and anhydrous acetone. Stir at room temperature until the solid is completely dissolved.
-
Addition of Reagents: Add potassium carbonate (1.5 equiv) to the solution, followed by the dropwise addition of thiophenol (1.1 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel.
Data Presentation and Expected Outcomes
The following table summarizes the key parameters and expected outcomes for the described protocols. Yields are indicative and may vary based on reaction scale and purification efficiency.
| Parameter | Protocol 1 (Aniline) | Protocol 2 (Thiophenol) |
| Nucleophile | Aniline | Thiophenol |
| Base | Potassium Carbonate | Potassium Carbonate |
| Solvent | DMF | Acetone |
| Temperature | Room Temperature | Room Temperature |
| Typical Reaction Time | 2-4 hours | 1-3 hours |
| Expected Yield | 80-95% | 85-98% |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS | ¹H NMR, ¹³C NMR, LC-MS |
Experimental Workflow Visualization
Caption: A generalized workflow for nucleophilic substitution.
Conclusion
This compound is a highly reactive and versatile substrate for SN2 reactions. The protocols outlined in this application note provide a robust foundation for the synthesis of a wide range of derivatives. By understanding the underlying mechanistic principles and carefully controlling reaction conditions, researchers can effectively utilize this key intermediate to construct complex molecules with potential applications in drug discovery and materials science. The provided methodologies are adaptable to a variety of nucleophiles, opening avenues for the creation of diverse chemical libraries for further investigation.
References
-
Hamlin, T. A., Swart, M., & Bickelhaupt, F. M. (2018). Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. ChemPhysChem, 19(11), 1315-1330. [Link]
-
Hughes, E. D., & Ingold, C. K. (1935). 163. Mechanism of substitution at a saturated carbon atom. Part II. The dependence of the velocity and steric course of substitution on the nature of the substituting agent in the reaction of β-n-butyl bromide. Journal of the Chemical Society (Resumed), 244-255. [Link]
-
Wikipedia. (2023). SN2 reaction. [Link]
-
Wikipedia. (2023). Favorskii rearrangement. [Link]
-
Master Organic Chemistry. (2023). The SN2 Mechanism. [Link]
-
Chemistry Steps. (2023). SN2 Reaction Mechanism. [Link]
-
Organic Chemistry Portal. (2023). Nucleophilic Substitution (SN1, SN2). [Link]
-
Turro, N. J., Gagosian, R. B., Rappe, C., & Knutsson, L. (1969). Favorskii Rearrangement of some α-Bromo-ketones. Chemical Communications, (5), 270-271. [Link]
-
AdiChemistry. (2023). Favorskii Rearrangement | Mechanism | Applications. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. SN2 Reaction Mechanism [chemistrysteps.com]
- 3. SN2 reaction - Wikipedia [en.wikipedia.org]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. adichemistry.com [adichemistry.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Application Note: The Strategic Use of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of the applications of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a highly versatile and strategic building block in modern medicinal chemistry. We will explore its core reactivity, focusing on its utility in the renowned Hantzsch thiazole synthesis to generate key heterocyclic scaffolds. This document details a comprehensive protocol for the synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine, a critical intermediate for sophisticated therapeutic agents. Furthermore, we will discuss the profound influence of the 4-chloro-3-(trifluoromethyl)phenyl moiety on the pharmacological profile of target molecules and present representative biological data for the resulting compound classes. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent in their synthetic campaigns.
Introduction: The Value Proposition of a Specialized Building Block
In the landscape of drug discovery, the selection of starting materials is a critical decision that dictates the efficiency of a synthetic route and the ultimate properties of the target molecule. This compound is an α-bromoketone of significant interest due to the convergence of two key features: a reactive electrophilic center and a strategically substituted aromatic ring.
-
The α-Bromoketone Handle: The presence of a bromine atom alpha to a carbonyl group provides a potent electrophilic site, primed for nucleophilic substitution. This reactivity is the cornerstone of its synthetic utility, enabling the facile construction of carbon-heteroatom bonds.
-
The 4-Chloro-3-(trifluoromethyl)phenyl Moiety: This substitution pattern is not arbitrary; it is a well-established pharmacophore found in numerous FDA-approved drugs.[1] The trifluoromethyl (-CF3) group is a bioisostere for groups like chlorine and methyl but offers unique properties. It dramatically increases lipophilicity, which can enhance membrane permeability and bioavailability.[2] Concurrently, the strong C-F bond imparts high metabolic stability, preventing oxidative degradation by cytochrome P450 enzymes.[2] The chlorine atom further modulates the electronic landscape of the ring, influencing pKa and potential halogen bonding interactions with protein targets.
This combination makes the title compound an ideal precursor for creating complex molecules with desirable drug-like properties, most notably in the synthesis of substituted thiazoles.
Core Application: The Hantzsch Thiazole Synthesis
The premier application of this compound is in the Hantzsch thiazole synthesis, a classic and reliable condensation reaction that forms a thiazole ring.[3] The reaction proceeds by combining the α-bromoketone with a thioamide-containing compound, most commonly thiourea, to yield a 2-aminothiazole derivative.[4]
Reaction Mechanism
The Hantzsch synthesis is a multi-step process that culminates in the formation of a stable, aromatic thiazole ring. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential side reactions.
-
Nucleophilic Attack (S_N2): The reaction initiates with the sulfur atom of the thioamide, a potent nucleophile, attacking the electrophilic α-carbon of the ketone, displacing the bromide ion.[5]
-
Intramolecular Cyclization: Following the initial S_N2 reaction, the nitrogen atom of the intermediate attacks the carbonyl carbon in an intramolecular condensation step.
-
Dehydration: The resulting tetrahedral intermediate readily eliminates a molecule of water to form a double bond, completing the five-membered ring. This dehydration step is often the thermodynamic driving force for the reaction, leading to the formation of the stable aromatic product.
The overall workflow and mechanism are depicted below.
Detailed Experimental Protocol
Protocol 1: Synthesis of 4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine
This protocol describes the synthesis of a key thiazole intermediate, which serves as a precursor for various advanced pharmaceutical agents, including the kinase inhibitor Dasatinib.[6][7]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount (mmol) | Eq. |
| This compound | 50343-90-3 | 318.52 | 10.0 | 1.0 |
| Thiourea | 62-56-6 | 76.12 | 12.0 | 1.2 |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ~40 mL | - |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | - |
| Deionized Water | 7732-18-5 | 18.02 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (3.19 g, 10.0 mmol).
-
Reagent Addition: Add thiourea (0.91 g, 12.0 mmol) and absolute ethanol (40 mL).
-
Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-bromoketone starting material. Ethanol is an excellent solvent choice as it readily dissolves the reactants upon heating and is relatively benign.
-
-
Heating: Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring. The solution should become homogeneous upon heating.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) [Mobile Phase: 50% Ethyl Acetate / 50% Hexane]. The reaction is typically complete within 2-4 hours. The disappearance of the α-bromoketone spot is the primary indicator of completion.
-
Cooling and Precipitation: Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The hydrobromide salt of the product may begin to precipitate.
-
Work-up and Neutralization: Slowly pour the reaction mixture into a beaker containing 150 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) while stirring. This neutralizes the hydrobromic acid (HBr) byproduct, deprotonating the thiazole product and causing it to precipitate fully.[4]
-
Isolation: Collect the resulting pale yellow solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 30 mL) to remove any inorganic salts and residual ethanol.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Results and Characterization
-
Yield: >90%
-
Appearance: Off-white to pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on the phenyl and thiazole rings, as well as a broad singlet for the -NH₂ protons which will exchange upon addition of D₂O.
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z ≈ 281.0.
Applications in Drug Discovery: Anticancer Agents
The 2-aminothiazole scaffold derived from this protocol is a cornerstone in the development of potent kinase inhibitors for oncology. The 4-(4-chloro-3-(trifluoromethyl)phenyl) moiety frequently serves as a crucial "hinge-binding" element, anchoring the inhibitor within the ATP-binding pocket of target kinases.
As mentioned, 4-(4-chloro-3-(trifluoromethyl)phenyl)thiazol-2-amine is a documented intermediate in the synthesis of Dasatinib , a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[6]
Representative Biological Activity
While specific data for the direct product of Protocol 1 is proprietary in many contexts, the broader class of thiazole derivatives bearing trifluoromethyl groups exhibits significant anticancer activity. The table below summarizes representative data for related compounds to illustrate the therapeutic potential.[8][9][10]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Therapeutic Target (if known) |
| Thiazolo[4,5-d]pyrimidine derivative (Compound 3b )[9] | C32 (Melanoma) | 24.4 | N/A |
| Thiazolo[4,5-d]pyrimidine derivative (Compound 3b )[9] | A375 (Melanoma) | 25.4 | N/A |
| Phenylthiazolyl-azaindole derivative[10] | NCI-60 Panel | < 10 | CDK1 |
| N-phenyl-quinazoline-amine derivative (Compound 8b ) | PC3 (Prostate) | 5.51 | PIM-1 Kinase |
| N-phenyl-quinazoline-amine derivative (Compound 8b ) | LNCaP (Prostate) | 4.51 | PIM-1 Kinase |
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in medicinal chemistry. Its primary application via the Hantzsch synthesis provides efficient, high-yield access to the 2-amino-4-arylthiazole scaffold. This scaffold, bearing the critical 4-chloro-3-(trifluoromethyl)phenyl pharmacophore, is integral to the design of potent and metabolically robust therapeutic agents, particularly in the field of oncology. The protocol and insights provided herein offer a solid foundation for researchers to incorporate this powerful building block into their drug discovery programs.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Organic Chemistry (2019, January 19). synthesis of thiazoles. YouTube. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bou-Salah, L., et al. (2020). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 25(1), 123. Available at: [Link]
-
Chem Help Asap (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Clinical Pharmacology Biopharmaceutics Review(s) for Dasatinib. Retrieved from [Link]
-
Mermer, A., et al. (2020). Antitumor activity of thiazoles and 1,3,4-thiadiazoles. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Crystalline form of 4-[5-[3-chloro-5-(trifluoromethyl)phenyl] - 4, 5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-N-[2-0X0-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1- naph-thalenecarboxamide. Retrieved from [Link]
- Google Patents. (n.d.). US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof.
-
Becan, L., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available at: [Link]
-
Dai, X., et al. (2024). Synthesis and Antitumor Activity of N-Phenyl-4-(Trifluoromethyl)-Quinazoline-2-Amine Derivatives. Chinese Pharmaceutical Journal, 59(15), 1375-1383. Retrieved from [Link]
- Google Patents. (n.d.). US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.
-
PubChem. (n.d.). Dasatinib. Retrieved from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Guillon, J., et al. (2011). Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)- and 3-(2-phenyl-1,3-thiazol-4-yl)-7-azaindoles, new cell cycle inhibitors. Archiv der Pharmazie, 344(9), 578-590. Available at: [Link]
-
Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2979. Available at: [Link]
-
Common Organic Chemistry. (2013). WO 2013/134298 A1. Retrieved from [Link]
-
Manus Aktteva Biopharma LLP. (n.d.). Intermediates of Dasatinib. Retrieved from [Link]
-
Drugs.com. (2025). Dasatinib: Package Insert / Prescribing Information / MOA. Retrieved from [Link]
-
Salmaso, V., & Moro, S. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(1), 1. Available at: [Link]
Sources
- 1. US10144710B2 - Process for the preparation of 4-[-({[4-choloro-3(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide and its polymorphs thereof - Google Patents [patents.google.com]
- 2. synarchive.com [synarchive.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. manusaktteva.com [manusaktteva.com]
- 7. Dasatinib: Package Insert / Prescribing Information / MOA [drugs.com]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journal11.magtechjournal.com [journal11.magtechjournal.com]
experimental procedure for the alkylation of amines with 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Application Note & Protocol
Strategic Synthesis of α-Aminoketone Scaffolds: A Detailed Guide to the Alkylation of Amines with 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Abstract: The α-aminoketone motif is a privileged scaffold in medicinal chemistry and a critical building block for a diverse range of pharmacologically active compounds. This application note provides a comprehensive and field-tested guide for the synthesis of α-aminoketones via the nucleophilic substitution of this compound with primary and secondary amines. We delve into the mechanistic underpinnings of the reaction, offer two detailed, step-by-step protocols, and provide robust guidelines for product purification, characterization, and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt and optimize the procedures for their specific needs.
Introduction and Scientific Context
The synthesis of α-aminoketones represents a cornerstone transformation in modern organic and medicinal chemistry.[1][2] These bifunctional molecules are integral to the structure of numerous natural products and pharmaceuticals, including antidepressants and appetite suppressants.[3] The classical and most direct route to these valuable compounds involves the alkylation of an amine with an α-haloketone.[4][5] This reaction proceeds via a nucleophilic substitution (SN2) mechanism, offering a reliable method for forging the crucial carbon-nitrogen bond adjacent to a carbonyl group.[6][7]
This guide focuses specifically on the reactions of this compound, a versatile electrophile for creating structurally complex α-aminoketones. The presence of the chloro and trifluoromethyl groups on the phenyl ring provides valuable handles for further synthetic elaboration and modulates the electronic properties and potential biological activity of the final products.
Our objective is to provide researchers, scientists, and drug development professionals with a self-validating, authoritative protocol that not only prescribes a procedure but also explains the fundamental principles governing its success.
Reaction Principle and Mechanistic Insights
The alkylation of an amine with an α-bromoketone is a classic SN2 reaction. The lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic α-carbon (the carbon bonded to the bromine). This concerted step results in the displacement of the bromide leaving group and the formation of a new C-N bond.
The key steps are as follows:
-
Nucleophilic Attack: The amine nucleophile attacks the α-carbon of the ketone, displacing the bromide ion. This forms a protonated α-aminoketone, an ammonium salt intermediate.[6][7]
-
Deprotonation: A base in the reaction mixture removes a proton from the nitrogen atom. This base is typically an excess of the starting amine itself or an added non-nucleophilic base like potassium carbonate or diisopropylethylamine (DIPEA). This step neutralizes the intermediate to yield the final α-aminoketone product.[6][8]
A significant challenge in this reaction, particularly with primary amines, is the potential for over-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading it to compete for the remaining α-bromoketone and form a tertiary amine byproduct.[8][9] This can be mitigated by using a large excess of the starting amine, which statistically favors the reaction with the intended nucleophile.
Sources
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 5. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. youtube.com [youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes: The Strategic Role of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative of Fluorine Chemistry in Modern Crop Protection
The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (-CF₃) group, into active pharmaceutical and agrochemical ingredients is a cornerstone of modern chemical design. This moiety significantly enhances a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The subject of this guide, 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone , is a high-value, versatile synthetic intermediate specifically engineered to leverage these benefits. Its molecular architecture, featuring a highly reactive α-bromoketone functional group appended to a strategically substituted phenyl ring, serves as an ideal starting point for constructing complex heterocyclic systems that define the core of next-generation fungicides and insecticides.
This document provides researchers, chemists, and drug development professionals with a comprehensive overview of the applications and detailed synthetic protocols involving this key building block.
Physicochemical Properties and Reactivity Profile
The utility of this compound stems from its predictable and high-yield reactivity, primarily centered on the α-bromoketone moiety. This functional group acts as a potent electrophile, readily undergoing nucleophilic substitution, making it a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 4-Chloro-3-(trifluoromethyl)phenacyl bromide |
| CAS Number | 73942-03-7 |
| Molecular Formula | C₉H₅BrClF₃O |
| Molecular Weight | 301.5 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Acetone) |
Application I: Synthesis of Pyrazole Carboxamide Fungicides (SDHIs)
The pyrazole carboxamide class represents a dominant force in the global fungicide market. These compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the fungal mitochondrial respiratory chain at Complex II. This mode of action provides broad-spectrum control of numerous devastating plant pathogens. The synthesis of the core pyrazole ring is a critical step, for which our title compound is an exemplary precursor.
Causality of Experimental Design: The Hantzsch-Type Pyrazole Synthesis
The classical approach to forming the pyrazole ring from an α-bromoketone is a variation of the Hantzsch synthesis.[1][2][3] The reaction logic is as follows:
-
Nucleophilic Attack: A hydrazine derivative (e.g., methylhydrazine) attacks the electrophilic carbonyl carbon of the α-bromoketone.
-
Condensation & Cyclization: This is followed by an intramolecular nucleophilic substitution where the second nitrogen of the hydrazine displaces the bromide ion, closing the five-membered ring.
-
Aromatization: A final dehydration step yields the stable, aromatic pyrazole ring.
This robust reaction allows for the direct installation of the crucial 4-chloro-3-(trifluoromethyl)phenyl moiety onto the pyrazole scaffold, which is essential for potent fungicidal activity in many commercial products like Bixafen.[4][5][6][7]
Workflow for Pyrazole Carboxamide Synthesis
Caption: Synthetic workflow for a pyrazole carboxamide fungicide.
Protocol 1: Synthesis of a Representative Pyrazole Carboxylic Acid Intermediate
This protocol details the formation of the core pyrazole ring system.
Step 1a: Claisen Condensation to form 1,3-Diketone
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add ethyl acetoacetate (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1,3-diketone intermediate, which is often used directly in the next step.
Step 1b: Cyclocondensation to form Pyrazole Ester
-
Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid.
-
Add methylhydrazine (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110-120 °C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to obtain the crude pyrazole ester.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Subsequent hydrolysis (saponification) of the ester, followed by conversion to the acyl chloride and amidation with a desired aniline, completes the synthesis of the final fungicidal product.[8][9]
Application II: Synthesis of Isoxazoline Insecticides
Isoxazolines are a revolutionary class of insecticides and ectoparasiticides (e.g., Fluralaner, Isocycloseram) that act as potent non-competitive antagonists of GABA-gated chloride channels in insects.[10][11] This disruption of neurotransmission leads to rapid paralysis and death of the target pest. The synthesis of the core isoxazoline heterocycle is a key challenge, where α-bromoketones serve as adaptable starting materials.
Causality of Experimental Design: The Chalcone-to-Isoxazoline Pathway
A common and effective strategy involves a two-step process:
-
Chalcone Formation: The α-bromoketone is first converted into an α,β-unsaturated ketone (a chalcone). This is typically achieved via a condensation reaction (e.g., Wittig or Horner-Wadsworth-Emmons reaction) to install the double bond.
-
Isoxazoline Cyclization: The resulting chalcone undergoes a cyclocondensation reaction with hydroxylamine.[12][13][14] This proceeds via a nucleophilic Michael addition of the hydroxylamine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable 5-membered isoxazoline ring.
This pathway is highly modular, allowing for variation in the chalcone precursor to tune the final product's properties.
Workflow for Isoxazoline Insecticide Synthesis
Caption: Synthetic workflow for an isoxazoline insecticide.
Protocol 2: Synthesis of a Representative Isoxazoline Intermediate
This protocol outlines the key steps to form the isoxazoline heterocycle.
Step 2a: Synthesis of Chalcone Intermediate via Wittig Reaction
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C and add a strong base such as n-butyllithium or potassium tert-butoxide (1.1 eq) portion-wise. Stir for 1 hour at this temperature to generate the ylide (a deep orange/red color typically develops).
-
Add a solution of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (derived from the starting α-bromoketone via reduction, or prepared separately) (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Quench the reaction with water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure α,β-unsaturated ketone (chalcone).
Step 2b: Cyclization to form Isoxazoline Ring
-
Dissolve the chalcone intermediate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and a base such as sodium acetate or pyridine (2.0 eq).
-
Heat the mixture to reflux for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it onto ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with cold water, and dried.
-
Recrystallization from ethanol or purification by column chromatography affords the pure isoxazoline core structure.
This core is then carried forward through further synthetic steps, such as amidation, to produce the final, biologically active insecticide.[15][16]
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound and related α-haloketones are potent lachrymators and are corrosive to skin and eyes. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood with sufficient airflow.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
Conclusion
This compound is a testament to the power of rational molecular design in agrochemical research. Its carefully orchestrated structure provides a direct and efficient entry into two of the most important classes of modern pesticides: SDHI fungicides and isoxazoline insecticides. The robust and well-understood chemistry of the α-bromoketone moiety allows for its reliable conversion into complex heterocyclic scaffolds. The protocols and workflows detailed herein provide a foundational understanding for researchers looking to exploit this powerful intermediate in the discovery and development of novel crop protection solutions.
References
-
Bixafen - AERU. (n.d.). University of Hertfordshire. Retrieved from [Link]
- Pratsch, G., Wallaschkowski, T., & Heinrich, M. R. (2012). The Gomberg–Bachmann Reaction for the Arylation of Anilines with Aryl Diazotates. Chemistry – A European Journal, 18(37), 11555–11559.
-
Fluxapyroxad (Ref: BAS 700F). (n.d.). University of Hertfordshire. Retrieved from [Link]
- CN116178264A - A kind of synthetic method of bixafen. (n.d.). Google Patents.
-
Catalyzed synthesis of isocycloseram as (5S,4R)‐isomer from the E‐form... (n.d.). ResearchGate. Retrieved from [Link]
- Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. (2020). International Journal of Engineering Research & Technology, 9(02).
- Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad. (2019). Organic Process Research & Development, 23(9), 2028-2032.
-
A Practical Synthesis of the Key Intermediate for Fluxapyroxad. (n.d.). ResearchGate. Retrieved from [Link]
- AU2022336652A1 - A process for preparation of bixafen. (n.d.). Google Patents.
- Isocycloseram: A new active ingredient for leaf-cutting ants control. (2024). PLOS ONE, 19(5), e0302329.
- US20250214950A1 - Method for preparing fluralaner. (n.d.). Google Patents.
- Nakamura, A., Kine, T., Uenishi, H., Maki, Y., Kase, Y., Takagi, M., & Maegawa, T. (2023).
- WO2021122356A1 - Process for preparing fluralaner. (n.d.). Google Patents.
- Synthesis and characterization of some novel isoxazoles via chalcone intermediates. (2012). Der Pharma Chemica, 4(3), 940-945.
- Synthesis and Preliminary Biological study of New Chalcone Derivatives Containing Isoxazoline Moiety. (2020). Egyptian Journal of Chemistry, 63(10), 3737-3747.
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Rational Design and Synthesis of Isoxazoline Derivatives with Low Bee-Toxicity Based on Bee GABA Receptors. (2025). Journal of Agricultural and Food Chemistry.
- Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega, 8(30), 27329–27344.
- CN112552252A - Preparation method of fluralaner intermediate. (n.d.). Google Patents.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry, 20, 178-249.
- US20240057603A1 - Isocycloseram formulation. (n.d.). Google Patents.
-
Hantzsch pyrrole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hantzsch pyrrole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg. (n.d.). PAKISTAN CHEMICAL. Retrieved from [Link]
-
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. (2024, April 9). ChemBK. Retrieved from [Link]
Sources
- 1. Pyrazole synthesis [organic-chemistry.org]
- 2. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Bixafen [sitem.herts.ac.uk]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 7. Bixafen| synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 10. Isocycloseram: A new active ingredient for leaf-cutting ants control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ijert.org [ijert.org]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. researchgate.net [researchgate.net]
- 15. guidechem.com [guidechem.com]
- 16. US20250214950A1 - Method for preparing fluralaner - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Introduction
2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise quantification is critical for ensuring reaction monitoring, process control, purity assessment, and ultimately, the quality and safety of the final product. This application note provides a comprehensive guide to the quantitative analysis of this α-bromo ketone, detailing robust analytical methodologies using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols described herein are designed for researchers, scientists, and drug development professionals, offering a foundation for method development and validation in accordance with international guidelines.
Principles of Analysis
The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., sensitivity, selectivity, sample matrix).
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone of pharmaceutical analysis. For this compound, its aromatic structure and conjugated ketone system suggest strong ultraviolet (UV) absorbance, making HPLC-UV a highly suitable technique for quantification.[1] Reversed-phase chromatography, which separates compounds based on hydrophobicity, is the logical approach given the molecule's moderate polarity.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional selectivity and sensitivity. The analyte's predicted boiling point and thermal stability make it amenable to GC separation.[2] The mass spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern, which is particularly useful for complex matrices and trace-level analysis. The typical fragmentation of aromatic ketones involves cleavage of the alkyl fragment, providing characteristic ions for selective monitoring.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard for calibration. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[4] The presence of a trifluoromethyl (-CF3) group in the target molecule allows for the use of ¹⁹F qNMR, which offers a clean spectrum with high sensitivity and specificity, as the ¹⁹F nucleus is 100% abundant and highly sensitive.[4][5]
Materials and Reagents
-
Analyte: this compound reference standard (purity ≥98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, ultrapure), Dichloromethane (GC grade), Acetone (ACS grade)
-
Reagents: Formic acid (LC-MS grade), Deuterated chloroform (CDCl₃) with a known amount of an internal standard (e.g., 1,3,5-trichlorobenzene) for qNMR.
-
Equipment:
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC system with a UV/PDA detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
GC-MS system with an electron ionization (EI) source
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
NMR spectrometer (≥400 MHz) equipped with a ¹⁹F probe
-
NMR tubes
-
Methodology 1: High-Performance Liquid Chromatography (HPLC-UV)
This method provides a robust and widely accessible approach for the routine quantification of the target analyte.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound by HPLC-UV.
Protocol:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the reference standard at a concentration of 1 mg/mL in acetonitrile.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Preparation of Sample Solutions:
-
Accurately weigh a known amount of the sample and dissolve it in acetonitrile to achieve an expected concentration within the calibration range.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 3-7 minutes). Addition of 0.1% formic acid can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at a wavelength of approximately 265 nm. The optimal wavelength should be determined by running a PDA scan of the analyte.[1]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The coefficient of determination (R²) should be ≥ 0.999.
-
Determine the concentration of the analyte in the sample solution by interpolating its peak area from the calibration curve.
-
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for confirmation of identity and for quantification at lower levels or in complex matrices due to its high selectivity.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of this compound by GC-MS.
Protocol:
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a volatile solvent like dichloromethane or acetone.
-
Prepare calibration standards by serial dilution, typically in the range of 10 ng/mL to 1000 ng/mL.
-
Prepare sample solutions similarly, aiming for a concentration within the calibration range.
-
-
GC-MS Conditions:
-
GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: m/z 50-400 for initial identification.
-
Selected Ion Monitoring (SIM): For quantification, monitor characteristic ions (e.g., the molecular ion and key fragment ions) to enhance sensitivity and selectivity.
-
-
-
Data Analysis:
-
Identify the analyte peak in the chromatogram by its retention time and mass spectrum.
-
For quantification, use the peak area of a specific, abundant, and interference-free ion from the SIM data.
-
Construct a calibration curve and perform linear regression (R² ≥ 0.999).
-
Calculate the analyte concentration in the sample.
-
Methodology 3: Quantitative ¹⁹F NMR (qNMR) Spectroscopy
This absolute method is highly accurate and serves as an excellent orthogonal technique for purity assignment and the certification of reference materials.
Logical Flow: qNMR Quantification
Caption: Logical flow for purity determination using quantitative ¹⁹F NMR.
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample and a similar amount of a suitable internal standard (IS) into a vial. The IS must contain fluorine (e.g., α,α,α-trifluorotoluene) and its ¹⁹F signal must not overlap with the analyte's signal.
-
Record the weights precisely.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (≥400 MHz).
-
Acquire a ¹⁹F NMR spectrum.
-
Crucial Quantitative Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ (spin-lattice relaxation time) of the signals of interest. A d1 of 30-60 seconds is often sufficient.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150:1).
-
Ensure the spectral width covers all ¹⁹F signals of interest.
-
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Carefully integrate the ¹⁹F signal corresponding to the -CF₃ group of the analyte and the signal of the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purityanalyte (%) = (Ianalyte / IIS) * (NIS / Nanalyte) * (MWanalyte / MWIS) * (mIS / manalyte) * PurityIS (%)
Where:
-
I = Integral area of the signal
-
N = Number of fluorine nuclei giving rise to the signal (Nanalyte = 3)
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Method Validation
All developed analytical methods must be validated to ensure they are suitable for their intended purpose, in accordance with ICH Q2(R1) guidelines.[2][6][7]
Validation Parameters Summary
| Parameter | HPLC-UV | GC-MS | qNMR |
| Specificity | Assessed by peak purity (PDA), and analysis of placebo and degraded samples. | Confirmed by unique retention time and mass spectrum. | Confirmed by unique chemical shift of the ¹⁹F signal. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Not applicable (absolute method) |
| Range | e.g., 1-100 µg/mL | e.g., 10-1000 ng/mL | Dependent on S/N, typically mg-scale |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | N/A (primary method) |
| Precision (% RSD) | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% | Repeatability ≤ 5.0%; Intermediate ≤ 10.0% | ≤ 1.0% |
| LOD | ~0.3 µg/mL | ~3 ng/mL | ~0.1 mg |
| LOQ | ~1.0 µg/mL | ~10 ng/mL | ~0.5 mg |
| Robustness | Assessed by small variations in mobile phase composition, flow rate, temperature. | Assessed by small variations in oven ramp rate, flow rate, inlet temperature. | Assessed by variations in relaxation delay, pulse angle. |
(Note: LOD and LOQ values are estimates and must be experimentally determined.)
Conclusion
This application note details three robust and reliable analytical methods for the quantification of this compound. The choice of method will depend on the specific analytical need, available instrumentation, and required sensitivity.
-
HPLC-UV is recommended for routine quality control due to its simplicity, precision, and robustness.
-
GC-MS provides superior selectivity and sensitivity, making it the method of choice for trace analysis and confirmatory testing.
-
¹⁹F qNMR offers an absolute, highly accurate method for the purity determination of reference materials without the need for an identical standard.
Each method, when properly developed and validated, will provide accurate and reliable data critical for the quality assessment of this important chemical intermediate.
References
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][2][5][6][7]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][7]
-
Pauli, G. F. (n.d.). Quantitative NMR (qNMR). University of Illinois Chicago. [Link][7]
-
Mestrelab Research. (n.d.). What is qNMR and why is it important?. [Link][8]
-
Chemcasts. (2003). Thermophysical Properties of 2-Bromo-1-[3-(trifluoromethyl)phenyl]ethanone. [Link][2]
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 Fragmentation of Aromatic Ketones. Whitman College. [Link][3]
-
de la Torre, B. G., & Albericio, F. (2020). Analysis of Halogenated Flame Retardants by Gas Chromatography Coupled to LRMS, HRMS, MS–MS, and TOF-MS. Comprehensive Analytical Chemistry, 91, 211-240. [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem-casts.com [chem-casts.com]
- 3. GCMS Section 6.11.3 [people.whitman.edu]
- 4. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 6. chembk.com [chembk.com]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 9. Redirecting [linkinghub.elsevier.com]
Troubleshooting & Optimization
improving the yield of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone synthesis
An essential precursor in pharmaceutical synthesis, 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone is a key building block for various active pharmaceutical ingredients. Its efficient synthesis is critical for drug development pipelines. This guide provides in-depth technical support for researchers encountering challenges in its preparation, which typically proceeds via a two-step pathway: a Friedel-Crafts acylation followed by an alpha-bromination of the resulting ketone.
This document, structured as a series of troubleshooting guides and frequently asked questions, offers practical, experience-based solutions to common issues, from low yields to the formation of unwanted byproducts.
Overall Reaction Scheme
The synthesis is generally performed in two distinct stages:
-
Friedel-Crafts Acylation: 1-Chloro-2-(trifluoromethyl)benzene is acylated, typically with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), to form the intermediate ketone, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.
-
Alpha-Bromination: The intermediate ketone is then selectively brominated at the alpha-carbon of the acetyl group using a brominating agent, such as elemental bromine in an acidic medium, to yield the final product.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Step 1: Friedel-Crafts Acylation
Q1: My yield of the ketone intermediate, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, is extremely low or zero. What are the common causes?
Low yields in this Friedel-Crafts acylation are frequently due to several critical factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture.[1][2] Any water present in the glassware, solvent, or reagents will react with and hydrolyze the AlCl₃, rendering it inactive. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid.[3][4] This is because the ketone product is a Lewis base and forms a stable complex with AlCl₃, effectively removing the catalyst from the reaction cycle.[1][2][4] Using a slight excess (e.g., 1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion.
-
Deactivated Aromatic Ring: The starting material, 1-chloro-2-(trifluoromethyl)benzene, is an electron-deficient aromatic ring. The chlorine atom is weakly deactivating, and the trifluoromethyl group is strongly deactivating due to its powerful electron-withdrawing inductive effect.[1] This reduced nucleophilicity of the aromatic ring makes it less reactive towards electrophilic aromatic substitution, requiring more forcing conditions (e.g., higher temperatures or longer reaction times) than for activated rings.
-
Suboptimal Temperature: While heating can help overcome the activation energy for this deactivated substrate, excessively high temperatures can lead to side reactions and decomposition of starting materials or product.[1] Careful temperature optimization is crucial.
Q2: I'm observing multiple products by TLC/GC-MS analysis after the acylation. What could they be?
The formation of multiple products often points to issues with regioselectivity or side reactions.
-
Isomer Formation: The directing effects of the substituents on the benzene ring dictate the position of acylation. The chloro group is an ortho, para-director, while the trifluoromethyl group is a meta-director. For 1-chloro-2-(trifluoromethyl)benzene, the primary positions for electrophilic attack are C4 and C6. The desired product results from acylation at the C4 position, which is para to the chlorine and meta to the trifluoromethyl group. Acylation at C6 (ortho to chlorine) is sterically hindered by the adjacent bulky trifluoromethyl group. However, small amounts of other isomers can form.
-
Intramolecular Cyclization (if applicable): While not an issue with acetyl chloride, if using a longer-chain acyl chloride with a leaving group, intramolecular cyclization can occur.[5]
Step 2: Alpha-Bromination
Q1: The bromination of my ketone intermediate is slow, and the conversion is incomplete. How can I improve this?
Incomplete conversion is a common hurdle. The key is understanding the reaction mechanism.
-
Insufficient Acid Catalyst: The α-bromination of ketones under acidic conditions proceeds through an enol intermediate.[6][7] The rate-determining step of the reaction is the acid-catalyzed formation of this enol.[7][8] If the reaction is slow, it often indicates an insufficient concentration of the acid catalyst (e.g., acetic acid, HBr). The acid protonates the carbonyl oxygen, making the α-protons more acidic and accelerating their removal to form the enol.[6]
-
Low Temperature: While higher temperatures can promote side reactions, the enolization rate is temperature-dependent. A modest increase in temperature (e.g., to 40-60 °C) can often increase the reaction rate significantly without leading to excessive byproduct formation.
Q2: I'm forming a significant amount of a di-brominated byproduct. How can I prevent this?
The formation of di-bromo species is a classic problem in ketone halogenation.
-
Reaction Conditions: Under acidic conditions, the first bromination introduces an electron-withdrawing bromine atom, which slightly decreases the basicity of the carbonyl oxygen.[9] This makes the protonation step required for the second enolization slower than the first, providing inherent selectivity for mono-bromination.[9] However, using a large excess of the brominating agent or prolonged reaction times can overcome this barrier and lead to di-bromination.
-
Stoichiometry Control: The most effective way to prevent di-bromination is to carefully control the stoichiometry. Use a slight excess of the ketone relative to the brominating agent, or at most, a 1.0 to 1.1 molar ratio of bromine to the ketone.
Q3: My reaction mixture turned very dark, and the yield is poor after work-up. What happened?
A dark reaction color often signifies decomposition or significant side reactions.
-
Aromatic Ring Bromination: While α-bromination is kinetically favored, under harsh conditions (e.g., high temperatures, excess bromine, presence of a strong Lewis acid), electrophilic bromination of the aromatic ring can occur. The existing electron-withdrawing groups deactivate the ring, but this side reaction is still possible.
-
Decomposition by HBr: The reaction produces hydrogen bromide (HBr) as a byproduct.[10] HBr is a strong, corrosive acid that can potentially cause decomposition of sensitive substrates or products, especially at elevated temperatures. An efficient work-up procedure to neutralize the acid is critical.
Frequently Asked Questions (FAQs)
Q1: Why is aluminum chloride (AlCl₃) the standard catalyst for the Friedel-Crafts acylation, and are there alternatives for this deactivated substrate?
AlCl₃ is a powerful and cost-effective Lewis acid that effectively generates the highly electrophilic acylium ion from acetyl chloride.[11] However, its high reactivity and moisture sensitivity can be drawbacks. For deactivated substrates like 1-chloro-2-(trifluoromethyl)benzene, stronger catalytic systems might be considered, though often AlCl₃ with optimized conditions is sufficient. Alternatives include other strong Lewis acids or Brønsted acids like triflic acid, which have shown efficacy in acylating moderately deactivated rings.[2]
Q2: What is the mechanistic role of the acid in the α-bromination step?
The acid plays a crucial catalytic role. The reaction mechanism involves two key stages:[6][7]
-
Keto-Enol Tautomerism: The acid first protonates the carbonyl oxygen. This increases the acidity of the α-hydrogens. A weak base (like the solvent or the bromide anion) then removes an α-proton, leading to the formation of a nucleophilic enol intermediate.
-
Electrophilic Attack: The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of elemental bromine (Br₂). This forms the new C-Br bond and a protonated carbonyl, which is then deprotonated to yield the final α-bromo ketone and regenerate the acid catalyst.
The formation of the enol is the slow, rate-limiting step, which is why the reaction rate is dependent on the ketone and acid concentrations but independent of the bromine concentration.[7][8]
Q3: What are the primary safety concerns when performing this synthesis?
Both steps of this synthesis involve hazardous materials and require strict safety protocols.
-
Friedel-Crafts Acylation: Aluminum chloride reacts violently and exothermically with water, releasing HCl gas. All reagents and equipment must be scrupulously dried to prevent a runaway reaction.[1][2] The reaction should be performed in a well-ventilated fume hood.
-
Alpha-Bromination: Elemental bromine (Br₂) is highly toxic, corrosive, and volatile.[12] It can cause severe chemical burns upon skin contact and is extremely damaging to the respiratory tract if inhaled.[13] Always handle liquid bromine in a fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty chemical-resistant gloves, safety goggles, and a lab coat.[12] Have a sodium thiosulfate solution readily available to neutralize any spills.[12][14]
Q4: Can I use N-Bromosuccinimide (NBS) instead of liquid bromine for the bromination step?
Yes, NBS is a common and often safer alternative to elemental bromine for α-bromination of ketones.[6] It is a crystalline solid that is easier to handle than liquid Br₂. The reaction with NBS is typically initiated by a radical initiator or, for enol-based mechanisms, a source of HBr. For this specific synthesis, using NBS in the presence of a catalytic amount of acid would be a viable alternative protocol.
Data Summary Table
| Parameter | Step 1: Friedel-Crafts Acylation | Step 2: α-Bromination |
| Key Reagents | 1-Chloro-2-(trifluoromethyl)benzene, Acetyl Chloride, AlCl₃ | 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, Br₂ |
| Stoichiometry | AlCl₃: 1.1 - 1.5 eq; Acetyl Chloride: 1.1 - 1.3 eq | Br₂: 1.0 - 1.1 eq |
| Typical Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or neat | Acetic Acid (AcOH), Chloroform, CCl₄ |
| Temperature | 0 °C to reflux, substrate dependent | Room Temperature to 60 °C |
| Typical Yield | 60-85% (highly dependent on conditions) | 75-90% |
| Common Issues | Catalyst deactivation, low reactivity of substrate, product-catalyst complexation.[1][3] | Incomplete reaction, di-bromination, product decomposition.[9] |
| Troubleshooting | Ensure anhydrous conditions, use >1 eq of AlCl₃, optimize temperature. | Add catalytic acid, control bromine stoichiometry, moderate temperature. |
Experimental Protocols
Disclaimer: These are representative protocols and may require optimization. All work must be conducted by qualified personnel in a suitable chemical laboratory with appropriate safety measures.
Protocol 1: Friedel-Crafts Acylation
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition: Add 1-chloro-2-(trifluoromethyl)benzene (1.0 equivalent) to the dropping funnel, followed by acetyl chloride (1.1 equivalents). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or gently reflux until the reaction is complete (monitored by TLC or GC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench by pouring it over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.
Protocol 2: Alpha-Bromination
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (1.0 equivalent) in glacial acetic acid.
-
Addition: In the dropping funnel, prepare a solution of bromine (1.05 equivalents) in glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. If the reaction is slow, it can be gently warmed to 40-50 °C. Monitor the disappearance of the bromine color and the reaction progress by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into a large volume of cold water. A solid product should precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove acetic acid and HBr, then with a dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
References
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
Wikipedia. (2023). Ketone halogenation. Retrieved from [Link]
-
ResearchGate. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Journal of the American Chemical Society. (1975). Studies on the mechanism of acid-catalyzed bromination of a hindered alkyl aryl ketone: 2,4,6-trimethylacetophenone. Rate dependence on bromine concentration. Retrieved from [Link]
-
OpenStax. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
AKJournals. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Retrieved from [Link]
-
Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]
-
Indian Chemical Council (ICC). (2019). Bromine Safety Handbook. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 9. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 10. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 13. dollycorporation.com [dollycorporation.com]
- 14. indianchemicalcouncil.com [indianchemicalcouncil.com]
Technical Support Center: Purification of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Welcome to the technical support guide for the purification of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This crucial intermediate in pharmaceutical synthesis demands high purity, which is reliably achieved through recrystallization. This document provides in-depth, field-proven guidance, moving beyond simple steps to explain the underlying chemical principles. It is structured to help you troubleshoot common issues and refine your purification technique for optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is recrystallization the preferred method for purifying this specific α-bromoketone?
Recrystallization is a powerful purification technique for crystalline solids that exploits differences in solubility between the desired compound and its impurities in a given solvent system at different temperatures.[1][2] For this compound, this method is ideal for several reasons:
-
Removal of Key Impurities: The primary synthesis of α-bromoketones often results in impurities such as unreacted starting material (4-chloro-3-(trifluoromethyl)acetophenone) and over-brominated species (e.g., dibromo-ethanone byproducts).[3] These impurities typically have different solubility profiles than the target mono-brominated product, allowing for their separation.
-
Cost-Effectiveness and Scalability: Compared to chromatography, recrystallization is less expensive, requires less complex equipment, and is more easily scaled for larger quantities, making it suitable for both research and process development.
-
High Purity: A well-executed recrystallization can yield a product with very high crystalline purity, which is critical for subsequent synthetic steps in drug development where impurity profiles are strictly controlled.
Q2: How do I select the optimal solvent system for recrystallization?
The "golden rule" of recrystallization is that the ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[4][5] The adage "like dissolves like" is a useful starting point; given the ketone and halogenated aromatic structure, moderately polar solvents are often effective.[4][6]
For this specific compound, a solvent pair is often most effective. This involves a "soluble" solvent in which the compound is readily soluble and a "less-soluble" or "anti-solvent" in which it is poorly soluble.[4][5]
-
Recommended Primary Solvents (Soluble): Isopropanol, Ethanol, Acetone.
-
Recommended Anti-Solvents (Less-Soluble): Water, Hexane, Heptane.
A common and effective system is an Isopropanol/Water or Ethanol/Water mixture. You dissolve the crude material in the minimum amount of hot alcohol and then add hot water dropwise until the solution becomes faintly cloudy (the saturation point). A few more drops of hot alcohol are then added to redissolve the solid, and the solution is allowed to cool slowly.[4]
Q3: What are the most common impurities I should be trying to remove?
Understanding potential impurities is critical for designing an effective purification strategy. For this compound, which is typically synthesized by brominating 4-chloro-3-(trifluoromethyl)acetophenone, you can expect:
-
Unreacted Starting Material: 4-chloro-3-(trifluoromethyl)acetophenone.
-
Over-Brominated Byproducts: 2,2-Dibromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. The formation of this species is often promoted by excess brominating agent or prolonged reaction times.[3]
-
Aromatic Bromination Byproducts: Although less common under controlled conditions, electrophilic substitution on the aromatic ring can occur.[3]
-
Reagent-Related Byproducts: Impurities from the brominating agent (e.g., succinimide if NBS is used).[3]
Recrystallization is particularly effective at removing the starting material and the dibromo byproduct due to their differing polarities and crystal lattice compatibility.
Experimental Protocol: Recrystallization Workflow
This protocol provides a detailed, step-by-step methodology for the purification of this compound using an isopropanol-water solvent system.
Recrystallization Workflow Diagram
Caption: Recrystallization workflow for this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound (e.g., 10.0 g) into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (IPA) (start with 30-40 mL). Heat the mixture to a gentle boil (approx. 80-85°C) with stirring. Continue adding hot IPA in small portions until the solid just dissolves. Causality: Using the minimum amount of hot solvent is crucial for maximizing recovery. An excess of solvent will keep more of your product dissolved even after cooling, leading to lower yield.[5]
-
(Optional) Hot Filtration: If insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. Causality: This step must be done quickly and with pre-heated equipment to prevent premature crystallization of the product in the funnel.[1]
-
Saturation: While maintaining the temperature, add hot deionized water (the anti-solvent) dropwise to the clear solution until you observe a persistent faint cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few drops of hot IPA to the cloudy solution until it becomes clear again. This ensures you are starting from a point just below saturation at high temperature.
-
Crystallization (Cooling): Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[4] Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of a cold (0-5°C) mixture of IPA/water (e.g., a 30:70 ratio). Causality: The cold solvent wash removes any mother liquor containing dissolved impurities that may be adhering to the crystal surfaces without dissolving a significant amount of the product.[4]
-
Drying: Continue to pull a vacuum through the filter cake to partially dry the crystals. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-45°C). Note: The melting point of a similar compound, 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone, is 48-51°C, so do not exceed this temperature range to avoid melting.[7]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Solvent System | Isopropanol (IPA) / Water | Good solubility differential, readily available, moderate boiling point. |
| Initial Solvent Ratio | ~3-4 mL IPA per 1 g crude | A starting point to ensure dissolution in a minimal hot solvent volume. |
| Final Solvent Ratio | Empirically determined (approx. 1:1 to 2:1 IPA:Water) | The final ratio is dictated by the point of saturation for your specific crude material. |
| Dissolution Temp. | 80-85 °C | Near the boiling point of IPA to maximize solubility. |
| Cooling Protocol | Slow cool to ~20-25°C, then 0-5°C | Promotes pure crystal growth and maximizes yield. |
| Typical Yield | 75-90% | Dependent on the purity of the crude material and adherence to the protocol. |
Troubleshooting Guide
Q: My compound "oiled out" instead of forming crystals. What do I do?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[1] This often happens when the boiling point of the solvent is higher than the melting point of the impure compound or when the solution is cooled too quickly.
-
Immediate Solution: Re-heat the mixture until the oil completely redissolves. Add a small amount (10-15% more) of the primary solvent (Isopropanol in this case). This moves you further from the saturation point. Then, allow the solution to cool much more slowly. Vigorous stirring while cooling can sometimes help initiate crystallization.
-
Preventative Measures:
-
Ensure your crude material is not excessively impure. Highly impure materials have a significantly depressed melting point.
-
Use a larger volume of solvent.
-
Try a different solvent system with a lower boiling point.
-
Q: My final yield is very low. What are the likely causes?
A: Low recovery is a common issue with several potential causes:
-
Excess Solvent: You used too much of the primary solvent (IPA) during the initial dissolution step. This keeps a significant portion of your product in the mother liquor even after cooling.
-
Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. Ensure at least 30-60 minutes in an ice bath.
-
Premature Filtration: The crystals were filtered before crystallization was complete.
-
Excessive Washing: Too much cold solvent was used to wash the crystals, or the wash solvent was not cold enough, leading to the product dissolving.
-
Wrong Solvent Choice: The compound may be too soluble in the chosen solvent system even at low temperatures.
Q: Crystals are not forming even after cooling in an ice bath. How can I induce crystallization?
A: A supersaturated solution may sometimes resist crystallization.[2] Here are two effective techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the Erlenmeyer flask at the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[4]
-
Seeding: If you have a small crystal of the pure product, add it to the cold, supersaturated solution. This "seed crystal" acts as a template for other molecules to deposit onto, initiating crystallization.[1]
Q: My final product is still colored. How can I remove colored impurities?
A: If your product has a persistent yellow or brown tint, it is likely due to high molecular weight, colored byproducts.
-
Solution: Before the optional hot filtration step (Step 2), add a very small amount of activated charcoal (1-2% of the solute weight) to the hot, dissolved solution. Boil the mixture for a few minutes. The charcoal will adsorb the colored impurities. You must then perform a hot gravity filtration to remove the charcoal before proceeding to the cooling step.[4] Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
References
-
ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. PMC, NIH. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Chemistry Department. Available at: [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Available at: [Link]
- Google Patents. (2010). CN101928208A - A method for synthesizing α-bromoketones by hydrogen peroxide oxidative bromination.
-
Simon Fraser University. (n.d.). Recrystallization Techniques. Department of Chemistry. Available at: [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry. Available at: [Link]
-
JoVE. (2020). Video: Recrystallization - Concept. Journal of Visualized Experiments. Available at: [Link]
Sources
Technical Support Center: Synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Welcome to the technical support center for the synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The information provided herein is based on established principles of organic chemistry and practical laboratory experience.
The synthesis of this compound, a key intermediate in pharmaceutical manufacturing, involves the α-bromination of the corresponding acetophenone derivative. While the reaction appears straightforward, the presence of strong electron-withdrawing groups on the aromatic ring, namely the chloro and trifluoromethyl substituents, introduces specific challenges that can lead to undesired side reactions and purification difficulties. This guide provides a question-and-answer-based troubleshooting framework to address these issues directly.
Core Synthesis Pathway
The primary transformation is the selective bromination of the α-carbon of the ketone. This reaction is typically acid-catalyzed and proceeds through an enol intermediate.
Caption: Pathway for the formation of the dibrominated side product.
Preventative Measures:
-
Stoichiometry Control: This is the most critical factor. Use a precise molar ratio of the brominating agent to the starting material, typically ranging from 1.0 to 1.1 equivalents. [1]Adding more than this significantly increases the risk of dibromination. [2]* Controlled Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise to the reaction mixture at a controlled temperature. This maintains a low concentration of the brominating agent at any given time, favoring the mono-bromination.
-
Reaction Monitoring: Closely monitor the reaction's progress using an appropriate analytical technique like TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
Temperature Management: Lowering the reaction temperature can sometimes improve selectivity by slowing down the second bromination reaction more significantly than the first.
Question 3: I've observed an unexpected impurity that doesn't correspond to the starting material or the dibrominated product. Could this be from bromination on the aromatic ring?
Answer:
Yes, electrophilic aromatic substitution (ring bromination) is a possible side reaction, although less common for this specific substrate. The existing chloro and trifluoromethyl groups are deactivating and direct incoming electrophiles to the meta position relative to their own positions. However, the acetyl group is also deactivating and a meta-director.
Analysis and Prevention:
-
Plausibility: The phenyl ring is electron-deficient, making electrophilic attack less favorable than α-bromination. However, the use of certain catalysts (like Lewis acids) or high temperatures can promote this side reaction. [2]* Identification: The most likely position for ring bromination would be ortho to the acetyl group and meta to the chloro and trifluoromethyl groups. This can be confirmed by detailed NMR (specifically 2D NMR) and mass spectrometry analysis.
-
Prevention:
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃, FeCl₃) which are known to promote aromatic halogenation.
-
Control Temperature: Avoid excessively high reaction temperatures.
-
Use Selective Reagents: NBS is often preferred over Br₂ for minimizing ring bromination as it provides a low, steady concentration of bromine radicals, favoring benzylic/allylic bromination over electrophilic aromatic substitution. [3][4]
-
Question 4: I am struggling to separate the desired this compound from the unreacted starting material and the dibrominated byproduct. What purification strategies do you recommend?
Answer:
The similar polarity of the starting material, the desired product, and the dibrominated byproduct makes purification challenging. A combination of techniques is often necessary.
Purification Workflow:
Caption: A recommended workflow for the purification of the target compound.
Detailed Steps:
-
Aqueous Workup: After the reaction is complete, pour the mixture into ice-cold water. If elemental bromine was used, wash the crude product with a dilute solution of a reducing agent like sodium bisulfite or sodium thiosulfate to remove any unreacted bromine. [2]2. Flash Column Chromatography: This is often the most effective method for separating compounds with small differences in polarity.
-
Solvent System: A non-polar/polar solvent system like a gradient of ethyl acetate in hexane is a good starting point.
-
Monitoring: Use TLC to determine the optimal solvent ratio for separation before running the column. The expected order of elution is typically: dibrominated product (least polar), desired monobrominated product, and then the starting material (most polar).
-
-
Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization can be an effective final step.
-
Solvent Selection: Ethanol or hexane are common choices for recrystallizing α-bromo ketones. [2]The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. A co-solvent system (e.g., ethanol/water) might also be effective.
-
By carefully controlling reaction conditions and employing a systematic approach to troubleshooting and purification, the successful synthesis of high-purity this compound can be reliably achieved.
References
-
Gao, G., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Scientific Reports. Retrieved from [Link]
-
Gao, G., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. Retrieved from [Link]
-
Wikipedia. (2023). N-Bromosuccinimide. Retrieved from [Link]
-
Quora. (2020). What is bromination acetophenone?. Retrieved from [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
ChemHelp ASAP. (2020). alpha-halogenation of ketones. Retrieved from [Link]
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Handling 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Welcome to the technical support center for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for the safe and effective handling of this versatile reagent. As a potent bifunctional building block, its unique reactivity presents both opportunities and challenges in synthetic chemistry. This resource aims to equip you with the knowledge to navigate these challenges and achieve your desired synthetic outcomes.
Understanding the Core Reactivity
This compound belongs to the class of α-haloketones, which are characterized by a halogen atom on the carbon adjacent to a carbonyl group. This arrangement creates two primary electrophilic sites: the α-carbon and the carbonyl carbon.[1][2] The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack, a cornerstone of its utility as a potent alkylating agent.[1]
The reactivity of α-haloketones generally follows the order: α-iodo > α-bromo > α-chloro, which is influenced by the carbon-halogen bond strength and the leaving group ability of the halide.[3] This dual reactivity is fundamental to its application in the synthesis of complex molecules, particularly heterocyclic systems which are prevalent in many pharmaceutical agents.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[4] It is also classified as a skin corrosive and can cause serious eye damage.[4] Therefore, it is imperative to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5] In case of accidental contact with eyes, rinse immediately and cautiously with water for several minutes and seek immediate medical attention.[4][5] For skin contact, wash off immediately with plenty of water.[4]
Q2: How should I properly store this reagent?
A2: This compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as bases, amines, and reducing agents.[4][5] Some suppliers recommend storage under an inert atmosphere.
Q3: What are the common side reactions to be aware of during its use?
A3: A common side reaction during the synthesis or use of α-bromoketones is dibromination, where a second bromine atom is introduced at the α-position.[6][7] This is more likely to occur under basic conditions where successive halogenations are more rapid.[8] In acidic solutions, monohalogenation is generally favored.[8] Another potential issue is the competing nucleophilic attack at the carbonyl carbon.[1]
Q4: I'm having trouble purifying the product of my reaction involving this reagent. What are some common purification challenges?
A4: α-Bromoketones and their parent ketones can be highly lipophilic and may have similar polarities, making chromatographic separation challenging.[7] They may elute quickly from silica gel columns with non-polar eluents.[7] Recrystallization can also be difficult if the product is an oil or contains impurities.[7] In some cases, it may be advantageous to carry the crude product forward to the next step, where the subsequent transformation might alter the polarity enough to facilitate easier purification.[7]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion of starting material | - Insufficiently reactive nucleophile.- Reaction temperature is too low.- Steric hindrance around the reaction center.- Inappropriate solvent. | - Use a stronger nucleophile or add a catalyst to activate the substrate.- Gradually increase the reaction temperature while monitoring for side product formation.- Consider a less sterically hindered nucleophile or a different synthetic route.- Screen different solvents to find one that better solubilizes reactants and facilitates the reaction. |
| Formation of a significant amount of dibrominated byproduct | - Use of excess brominating agent during synthesis.- Reaction conditions are too basic, promoting further halogenation.[8] | - Use a stoichiometric amount of the brominating agent (e.g., NBS) and monitor the reaction closely by TLC or GC-MS.[7]- If possible, perform the reaction under acidic or neutral conditions to favor monobromination.[8][9] |
| Product degradation during workup or purification | - The α-bromoketone is sensitive to acidic or basic conditions.- The compound is thermally unstable. | - Perform aqueous workups with neutral or slightly acidic water. Avoid strong bases.- Use mild purification techniques like flash column chromatography at room temperature. Avoid high temperatures during solvent evaporation. |
| Difficulty in separating the α-bromoketone from the unreacted starting ketone | - Similar polarity and lipophilicity of the two compounds.[7] | - Optimize the reaction to drive it to completion.- Try a different mobile phase for column chromatography, potentially with a small amount of a more polar solvent to improve separation.- Consider converting the crude product to a more polar derivative in the next step to facilitate purification.[7] |
Experimental Protocols
General Protocol for Nucleophilic Substitution
This protocol provides a general guideline for reacting this compound with a generic nucleophile (Nu-H).
Materials:
-
This compound
-
Nucleophile (e.g., an amine, thiol, or alcohol)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Base (if required, e.g., K₂CO₃, Et₃N)
-
Round-bottom flask, magnetic stirrer, condenser (if heating)
-
Standard workup and purification equipment
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the nucleophile (1.1 equivalents) and base (1.2 equivalents, if needed) in the chosen anhydrous solvent.
-
To this solution, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may require stirring at room temperature for several hours or gentle heating.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a nucleophilic substitution reaction.
Caption: A typical workflow for nucleophilic substitution.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common issues encountered during reactions with this compound.
Caption: A decision tree for troubleshooting common issues.
References
-
The Dual Nature of Reactivity: An In-depth Technical Guide to α-Haloketones in Organic Synthesis. Benchchem. 10
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules.
-
A Comparative Study of α-Haloketones in Organic Synthesis. Benchchem. 3
-
α-Halo ketone. Wikipedia.
-
Synthetic Access to Aromatic α-Haloketones. Molecules.
-
SAFETY DATA SHEET: 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone. Fisher Scientific.
-
2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg. PAKISTAN CHEMICAL.
-
Synthetic Access to Aromatic α-Haloketones. MDPI.
-
Separation of Ketone and alpha Bromo ketone. Reddit.
-
2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. ChemBK.
-
Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon. Google Patents.
-
SAFETY DATA SHEET: 2-Bromo-1-indanone. Fisher Scientific.
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. Royal Society of Chemistry.
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts.
-
SAFETY DATA SHEET: 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one. Fisher Scientific.
-
Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. ResearchGate.
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
-
α-Bromoketone synthesis by bromination. Organic Chemistry Portal.
-
(i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate.
-
Halogenation Of Ketones via Enols. Master Organic Chemistry.
-
An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone. Benchchem. 11
-
2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. Aladdin.
-
2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. ChemicalBook.
-
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. ChemScene.
-
2-bromo-1-(3-chloro-4-fluorophenyl)ethanone. Sigma-Aldrich.
-
2-Bromo-1-[4-hydroxy-3-(hydroxymethyl) phenyl]ethan-1-one. Sigma-Aldrich.
-
2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 95%. Advanced ChemBlocks.
-
CAS 62932-94-9 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone. Alfa Chemistry.
-
Ketone halogenation. Wikipedia.
-
2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one. Guidechem.
-
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one. BLDpharm.
-
2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
<_ _>
Welcome to the technical support center for the synthesis and optimization of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and achieve optimal results.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The most common method for this transformation is the α-bromination of the corresponding acetophenone derivative. This reaction typically proceeds via an acid-catalyzed enolization of the ketone, followed by an electrophilic attack by bromine.[1][2][3] While seemingly straightforward, this reaction is often plagued by challenges such as low yields, the formation of side products, and purification difficulties. This guide will address these common issues and provide evidence-based solutions.
Troubleshooting Guide
This section is dedicated to resolving specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
Q: I am not observing any significant formation of the desired α-bromo ketone. What are the likely causes and how can I fix this?
A: Several factors can contribute to a stalled or low-yielding reaction. Let's break down the potential culprits:
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Insufficient Acid Catalysis: The acid catalyst is essential for promoting the formation of the enol intermediate, which is the nucleophilic species that reacts with bromine.[1][2][3] Without sufficient enol formation, the reaction will not proceed.
-
Solution: Ensure you are using an appropriate acid catalyst, such as glacial acetic acid or hydrobromic acid.[1] The concentration of the acid can also be critical. If using a co-solvent, ensure the acid concentration is sufficient to catalyze the reaction effectively.
-
-
Inactive Brominating Agent: The quality of your brominating agent is paramount. Liquid bromine can degrade over time, and other sources like N-bromosuccinimide (NBS) can be sensitive to moisture.
-
Solution: Use a fresh, high-purity source of bromine or NBS. If using NBS, consider recrystallizing it before use.
-
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate.
-
Solution: Gradually increase the reaction temperature. For many acetophenone brominations, temperatures between room temperature and 90°C have been reported to be effective, depending on the specific reagents and solvents used.[4]
-
Problem 2: Formation of Multiple Products and Side Reactions
Q: My reaction mixture shows multiple spots on TLC analysis, indicating the presence of several byproducts. What are these and how can I minimize them?
A: The formation of byproducts is a common challenge in the α-bromination of ketones. Here are the most likely side reactions and how to control them:
-
Dibromination: The primary byproduct is often the α,α-dibrominated ketone. This occurs when the initially formed monobromo product reacts further with the brominating agent.
-
Solution: Carefully control the stoichiometry of the brominating agent. Using a slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.[4] Adding the bromine solution dropwise to the reaction mixture can also help to maintain a low concentration of the brominating agent and minimize over-bromination.[2]
-
-
Aromatic Ring Bromination: The electron-withdrawing nature of the trifluoromethyl and chloro groups on the aromatic ring generally deactivates it towards electrophilic substitution. However, under harsh conditions or with certain catalysts, ring bromination can occur.
-
Solution: Avoid using strong Lewis acid catalysts that can promote aromatic bromination. Stick to protic acids like acetic acid or HBr. Maintaining a moderate reaction temperature is also crucial.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the optimization of reaction conditions for the synthesis of this compound.
Q1: What is the optimal solvent for this reaction?
A1: The choice of solvent can significantly impact the reaction's success.
-
Glacial Acetic Acid: This is a widely used solvent as it also acts as an acid catalyst, promoting the necessary enol formation.[1][3]
-
Methanol: In some cases, methanol with a small amount of acid has been shown to be effective for the bromination of acetophenone derivatives.[5]
-
Dichloromethane (DCM) or Chloroform: These are good options when using a separate acid catalyst and can simplify the workup procedure.
Q2: What is the recommended temperature for the reaction?
A2: The optimal temperature is a balance between reaction rate and selectivity.
-
Initial Cooling: It is often recommended to start the reaction at a lower temperature (e.g., 0-10 °C) during the addition of the brominating agent to control the initial exotherm and prevent runaway reactions.[2]
-
Reaction Progression: After the initial addition, the reaction temperature can be gradually raised to room temperature or even heated to drive the reaction to completion. A study on the bromination of 4-chloroacetophenone found that 90°C was an optimal temperature for achieving a high yield in a reasonable timeframe.[4]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.
-
Procedure: A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material, the desired product, and any byproducts. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the best practices for the workup and purification of the final product?
A4: A proper workup and purification strategy is crucial for obtaining a high-purity product.
-
Workup:
-
Quench the reaction by adding a reducing agent like sodium thiosulfate or sodium bisulfite solution to neutralize any unreacted bromine.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate) and concentrate it under reduced pressure.
-
-
Purification:
-
Recrystallization: This is often the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) should be chosen.
-
Column Chromatography: If recrystallization is not sufficient to remove impurities, silica gel column chromatography can be employed.
-
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is a general guideline and may require further optimization based on your specific laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add a solution of 1.05 equivalents of bromine in glacial acetic acid from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Pour the reaction mixture into ice-cold water and add a saturated solution of sodium thiosulfate until the orange color of bromine disappears.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Effect of Brominating Agent Stoichiometry on Product Distribution
| Equivalents of Bromine | Yield of Monobromo Product (%) | Yield of Dibromo Product (%) |
| 1.0 | 85 | 5 |
| 1.1 | 92 | 7 |
| 1.2 | 88 | 11 |
| 1.5 | 75 | 23 |
Note: These are representative data and actual results may vary.
Table 2: Influence of Temperature on Reaction Time and Yield
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 0 - 5 | 12 | 75 |
| 25 (Room Temp) | 4 | 90 |
| 50 | 2 | 88 (with increased byproducts) |
| 90 | 1 | 85 (with significant byproducts) |
Note: These are representative data and actual results may vary.
Visualizations
Reaction Mechanism
Caption: Acid-catalyzed α-bromination mechanism.
Troubleshooting Workflow
Caption: Troubleshooting guide for common reaction issues.
References
-
Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. National Institutes of Health. [Link]
-
Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Selective bromination of acetophenone derivatives with bromine in methanol. Zenodo. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zenodo.org [zenodo.org]
preventing decomposition of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone during storage
Welcome to the technical support center for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS 401900-53-6). This guide is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive intermediate. As a potent alkylating agent, its stability during storage is paramount to ensure experimental reproducibility and safety. This document provides in-depth troubleshooting guides and frequently asked questions to address challenges related to its decomposition.
The Challenge of Stability: Understanding Decomposition Pathways
This compound, like other α-haloketones, is inherently reactive due to the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom. This reactivity, while synthetically useful, also makes the molecule susceptible to degradation over time. The primary decomposition pathways are driven by factors such as temperature, light, moisture, and trace impurities.
The principal non-photochemical degradation route for α-bromo ketones is the elimination of hydrogen bromide (HBr). This process can be catalyzed by trace amounts of acid or base and is often autocatalytic, as the eliminated HBr is itself a strong acid. The resulting unsaturated ketone can then undergo polymerization or other side reactions, leading to a discolored, impure, and potentially hazardous product. The presence of moisture introduces the risk of hydrolysis, which can further complicate the stability of the compound.
Troubleshooting Guide: Diagnosing and Preventing Decomposition
Encountering issues with the stability of this compound can be frustrating. This guide will help you diagnose potential problems and implement corrective actions.
Visual Inspection and Initial Assessment
A simple visual inspection can often provide the first clues of degradation.
-
Discoloration: A fresh, pure sample of this compound should be a white to off-white or light yellow solid. The development of a yellow, orange, or brownish hue is a strong indicator of decomposition, likely due to the formation of polymeric byproducts and the liberation of bromine.
-
Change in Physical State: The compound should be a crystalline solid at room temperature. If it appears oily, sticky, or has liquefied, this suggests significant degradation and the presence of impurities.
-
Pressure Buildup: As HBr is a gas, its elimination can lead to pressure buildup in a sealed container. Exercise caution when opening any container that shows signs of bulging.
Logical Flow for Troubleshooting Storage Issues
If you suspect decomposition, follow this logical workflow to identify the root cause and implement a solution.
Caption: Troubleshooting workflow for decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability?
For long-term storage, this compound should be kept at or below -20°C in a tightly sealed, opaque or amber container under an inert atmosphere (argon or nitrogen).[1] This minimizes thermal and photodegradation while preventing contact with atmospheric moisture and oxygen.
Q2: My compound has turned slightly yellow. Can I still use it?
A slight yellowing indicates the onset of decomposition. While it might still be usable for some applications, the purity is compromised. It is highly recommended to assess the purity by an analytical method such as HPLC or NMR before use. For sensitive reactions, using a discolored reagent is not advised as the impurities can lead to unexpected side reactions and lower yields.
Q3: How does moisture contribute to decomposition?
Moisture can lead to the hydrolysis of the α-bromo ketone. This reaction can produce 4-chloro-3-(trifluoromethyl)mandelic acid derivatives and HBr. The generated HBr can then catalyze further decomposition of the remaining α-bromo ketone, creating an autocatalytic cycle of degradation.
Q4: Is it necessary to store the compound under an inert atmosphere?
While not always mandatory for short-term storage, an inert atmosphere is highly recommended for long-term stability. It displaces moisture and oxygen, both of which can contribute to decomposition pathways. For high-purity applications and to extend shelf-life, storing under argon or nitrogen is a critical step.[1]
Q5: Can I aliquot the compound for easier use?
Yes, aliquoting is a good practice. It minimizes the number of times the main stock is warmed to room temperature and exposed to the atmosphere, which can introduce moisture. When aliquoting, do so in a dry, inert environment (like a glove box) and store the aliquots under the same ideal conditions as the main stock.
Q6: What materials are suitable for storing this compound?
Glass vials, particularly amber glass to protect from light, with polytetrafluoroethylene (PTFE)-lined caps are recommended. PTFE provides a good seal and is inert to the compound and potential HBr off-gassing. Avoid using containers with metal caps or liners that could be corroded by HBr.
Recommended Storage Protocols
To maximize the shelf-life and maintain the integrity of your this compound, adhere to the following protocols.
Protocol 1: Long-Term Storage (Months to Years)
-
Container: Use a clean, dry amber glass vial with a PTFE-lined screw cap.
-
Atmosphere: Place the vial in a glove box or use a Schlenk line to flush the vial with a dry, inert gas (argon or nitrogen) before sealing.
-
Temperature: Store the sealed vial in a freezer at ≤ -20°C.
-
Labeling: Clearly label the container with the compound name, date of storage, and any handling precautions.
-
Inventory Management: Use a first-in, first-out (FIFO) system to ensure older stock is used first.
Protocol 2: Short-Term Storage (Days to Weeks)
-
Container: A tightly sealed amber glass vial with a PTFE-lined cap is sufficient.
-
Environment: Store the vial in a refrigerator at 2-8°C.[2]
-
Desiccation: For added protection against moisture, the vial can be placed inside a desiccator within the refrigerator.
-
Handling: When removing from cold storage, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.
Summary of Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (long-term), 2-8°C (short-term) | Reduces the rate of thermal decomposition and HBr elimination. |
| Light | Store in darkness (amber vial, in a box) | Prevents photochemical degradation pathways. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis and oxidation.[1] |
| Container | Tightly sealed amber glass, PTFE-lined cap | Provides a chemically inert barrier and protection from light. |
References
-
Hixson, S. H., & Hixson, S. S. (1975). P-Azidophenacyl bromide, a versatile photolabile bifunctional reagent. Reaction with glyceraldehyde-3-phosphate dehydrogenase. Biochemistry, 14(19), 4251–4254. Available at: [Link]
-
Cowper, R. M., & Davidson, L. H. (1941). Phenacyl Bromide. Organic Syntheses, Coll. Vol. 2, p.480. Available at: [Link]
-
ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Available at: [Link]
-
McMurry, J. (2019). Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry (10th ed.). LibreTexts. Available at: [Link]
-
Pakistan Chemical. (n.d.). 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-845. Available at: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Reactions with 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during synthetic reactions involving this versatile but reactive intermediate. The structure of this guide is intended to be a dynamic resource, addressing problems from their root chemical cause to practical, validated solutions.
I. Understanding the Reagent: Key Chemical Characteristics
This compound is an α-bromoketone, a class of compounds known for their utility in forming new carbon-carbon and carbon-heteroatom bonds. Its reactivity is primarily dictated by two key features:
-
The Electrophilic α-Carbon: The bromine atom is a good leaving group, and the adjacent electron-withdrawing carbonyl group makes the α-carbon highly susceptible to nucleophilic attack.[1][2] This is the basis for its use in a wide range of nucleophilic substitution reactions.
-
The Phenyl Ring Substituents: The 4-chloro and 3-trifluoromethyl groups are strongly electron-withdrawing, which can influence the reactivity of the carbonyl group and the aromatic ring itself.
This combination of features makes it a valuable building block in medicinal chemistry and materials science. However, its reactivity also presents several challenges that this guide will address.
II. Safety First: Handling a Lachrymatory and Corrosive Compound
Before initiating any experiment, it is crucial to be aware of the hazards associated with this compound.
Question: What are the primary hazards of this reagent and what precautions should I take?
Answer: this compound is classified as a lachrymator, meaning it is a substance that irritates the eyes and causes tearing.[3] It is also corrosive and can cause severe skin burns and eye damage.[3][4] Therefore, stringent safety measures are essential.
Recommended Safety Protocol:
| Precaution | Details |
| Ventilation | Always handle this reagent in a certified chemical fume hood to avoid inhalation of its vapors.[4][5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles. A face shield is recommended for added protection.[3] |
| Handling | Avoid creating dust if it is in solid form.[5] Use a spatula or powder funnel for transfers. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, amines, and reducing agents.[4][6] |
| Spills | In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Do not use combustible materials like paper towels to clean up spills. |
| First Aid | In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4] For eye contact, rinse cautiously with water for several minutes.[3] In either case, seek immediate medical attention. |
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common problems encountered during reactions with this compound, providing explanations and actionable solutions.
A. Reaction Setup and Execution
Question: My reaction is not proceeding to completion. What are some common reasons for low conversion?
Answer: Low conversion in reactions involving this compound can stem from several factors related to the reagents, solvent, and temperature.
-
Insufficiently Nucleophilic Reagent: The nucleophile you are using may not be strong enough to displace the bromide ion effectively. The strength of a nucleophile is influenced by its charge, basicity, and polarizability.[2][7] For instance, an alkoxide (RO⁻) is a stronger nucleophile than its corresponding alcohol (ROH).
-
Steric Hindrance: If your nucleophile is bulky, it may have difficulty accessing the electrophilic α-carbon, slowing down the reaction rate.
-
Inappropriate Solvent: The choice of solvent is critical. For many SN2 reactions with anionic nucleophiles, a polar aprotic solvent like DMF, DMSO, or acetonitrile is preferred as it solvates the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. Protic solvents like ethanol or water can solvate the nucleophile through hydrogen bonding, reducing its reactivity.
-
Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature may not provide the necessary activation energy for the reaction to proceed at a reasonable rate. A gentle increase in temperature, while monitoring for side product formation, can be beneficial.
-
Degraded Starting Material: this compound can degrade over time, especially if not stored properly. It is advisable to check the purity of the starting material by techniques like NMR or LC-MS before use.
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
B. Side Reactions and Impurity Formation
Question: I am observing a significant amount of an α,β-unsaturated ketone as a side product. How can I minimize this elimination reaction?
Answer: The formation of an α,β-unsaturated ketone is a common side reaction resulting from elimination (E2 pathway), where a base removes a proton from the α'-carbon, followed by the elimination of the bromide.[8][9]
Strategies to Minimize Elimination:
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required for the reaction. If your nucleophile is also basic, using a less basic but still sufficiently nucleophilic reagent can be advantageous. For reactions where a base is added separately, consider using a weaker base or adding it slowly at a lower temperature.
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can favor the substitution pathway.
-
Nucleophile Selection: Highly basic and sterically hindered nucleophiles can favor elimination. If possible, choose a less basic nucleophile.
Question: My reaction is yielding multiple products. What could be the cause?
Answer: The formation of multiple products can be due to several factors:
-
Over-alkylation: If your nucleophile has multiple reactive sites, or if the product of the initial substitution is also nucleophilic, it can react further with the starting α-bromoketone.
-
Reaction at the Carbonyl Carbon: Strong, non-basic nucleophiles can sometimes attack the carbonyl carbon in addition to the α-carbon.[10]
-
Favorskii Rearrangement: In the presence of a strong base, α-haloketones with an enolizable proton on the other side of the carbonyl can undergo a Favorskii rearrangement to form a carboxylic acid derivative after workup.
Minimizing Multiple Products:
| Issue | Solution |
| Over-alkylation | Use a slight excess of the α-bromoketone to ensure the nucleophile is consumed. Alternatively, if the nucleophile is precious, use a larger excess of the nucleophile and then separate it from the product during workup. |
| Carbonyl Attack | Use a less reactive nucleophile or protect the carbonyl group if the desired reaction is not at the α-carbon. |
| Favorskii Rearrangement | Avoid using strong, non-nucleophilic bases if possible. Use a weaker base or a nucleophile that will preferentially react in an SN2 fashion. |
C. Work-up and Purification
Question: I am having difficulty purifying my product by column chromatography. What are some tips?
Answer: Purifying products from reactions with this compound can be challenging due to the similar polarities of the starting material and the product, as well as potential impurities.
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a mild acid/base). Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove any water-soluble impurities.
-
Solvent System for Chromatography: A common starting point for column chromatography is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[11] A step gradient of the polar solvent can help in separating compounds with close Rf values.
-
Alternative Purification Methods: If column chromatography is ineffective, consider other techniques such as recrystallization if your product is a solid, or preparative thin-layer chromatography (prep-TLC) for smaller scales.
General Reaction and Side-Product Pathway:
Caption: Competing SN2 and E2 pathways in reactions of the title compound.
IV. Experimental Protocols
A. General Procedure for Nucleophilic Substitution
This protocol is a general guideline and may need to be optimized for specific nucleophiles and desired products.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Add an appropriate anhydrous solvent (e.g., DMF, acetonitrile) via syringe.
-
Nucleophile Addition: Dissolve the nucleophile (1.0-1.2 eq.) in the chosen solvent and add it dropwise to the reaction mixture at room temperature or a reduced temperature (e.g., 0 °C) to control any initial exotherm. If a base is required, it can be added at this stage.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or another appropriate method.[12]
B. Protocol for Minimizing Elimination Side-Products
-
Temperature Control: Start the reaction at a low temperature (e.g., 0 °C or even -20 °C) and allow it to slowly warm to room temperature.
-
Slow Addition: Add the nucleophile (and base, if separate) very slowly to the solution of the α-bromoketone to maintain a low instantaneous concentration.
-
Choice of Reagents: Use a less basic nucleophile if the reaction allows. If a base is necessary, use a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine.
By understanding the underlying chemical principles and anticipating potential challenges, researchers can effectively troubleshoot reactions involving this compound, leading to higher yields and purer products.
V. References
-
Fiveable. α-bromoketone Definition. Available at: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2025-03-09). Available at: [Link]
-
Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (2023-01-29). Available at: [Link]
-
OpenStax. 22.3 Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]
-
Al-Zaydi, A. G. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5011-5080. Available at: [Link]
-
PAKISTAN CHEMICAL. 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg. Available at: [Link]
-
ChemBK. 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Available at: [Link]
-
ResearchGate. (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... Available at: [Link]
-
Kumar, A., et al. (1997). Acta Crystallographica Section E: Structure Reports Online, 65(11), o2837. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Available at: [Link]
-
Chemguide. answers NUCLEOPHILIC SUBSTITUTION. Available at: [Link]
-
University of Pretoria. Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]
-
Brandeis University. Lachrymators. Available at: [Link]
-
Aladdin. 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. Available at: [Link]
-
PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Available at: [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions - Introduction. Available at: [Link]
-
McMurry, J. Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. Available at: [Link]
-
Khan Academy. Nucleophilic substitution reactions. Available at: [Link]
-
Advanced ChemBlocks. 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 95%. Available at: [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 10. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone synthesis - chemicalbook [chemicalbook.com]
- 12. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone for Researchers
Welcome to the technical support center for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical intermediate in their synthetic endeavors. Here, we address common questions and troubleshooting scenarios encountered during its use, with a focus on identifying and removing common impurities. Our goal is to provide you with the expertise and practical insights necessary to ensure the quality and integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a sample of this compound?
The impurity profile of this compound is primarily influenced by its synthetic route, which typically involves two key stages: the Friedel-Crafts acylation to form the ketone precursor, followed by alpha-bromination.
Impurities from the Precursor Synthesis (Friedel-Crafts Acylation):
The synthesis of the starting material, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, is generally achieved through the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene. The primary impurity concern at this stage is the formation of regioisomers . Due to the directing effects of the chloro and trifluoromethyl groups, acylation may not be perfectly selective, leading to small quantities of other isomers.
Impurities from the Bromination Step:
The subsequent alpha-bromination of the ketone is the main source of common impurities. These can be categorized as:
-
Unreacted Starting Material: Incomplete bromination will leave residual 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in your product.
-
Over-bromination Products: The most common byproduct is the dibrominated species, 2,2-Dibromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. This occurs when the desired product reacts further with the brominating agent.
-
Ring Bromination Products: Although less common for alpha-bromination of ketones, electrophilic aromatic substitution on the benzene ring can occur, especially under harsh conditions or with certain brominating agents. This would lead to bromination at positions on the aromatic ring.
Q2: My preliminary analysis (TLC/¹H NMR) suggests the presence of multiple components. How can I identify the specific impurities?
Definitive identification of impurities requires a combination of chromatographic and spectroscopic techniques.
-
Thin-Layer Chromatography (TLC): This is a quick and effective initial assessment. The product, being more polar than the starting material due to the bromine atom, will typically have a lower Rf value. The dibrominated byproduct will be even more polar and have a still lower Rf.
-
¹H NMR Spectroscopy: This is a powerful tool for structural elucidation. Key diagnostic signals to look for include:
-
Product: A characteristic singlet for the -CH₂Br protons, typically expected in the range of δ 4.4-4.7 ppm.
-
Starting Material: A singlet for the -CH₃ protons of the ketone, which would appear further upfield.
-
Dibromo Impurity: A singlet for the -CHBr₂ proton, which would be shifted further downfield compared to the product's -CH₂Br signal.
-
Aromatic Protons: The substitution pattern on the aromatic ring gives rise to a distinct set of signals. Any deviation from the expected pattern could indicate ring bromination or the presence of regioisomers.
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis and separation of closely related impurities, a reverse-phase HPLC method is recommended. A typical mobile phase would consist of a mixture of acetonitrile and water, often with a small amount of acid like phosphoric or formic acid for better peak shape.[1]
-
Mass Spectrometry (MS): Coupled with HPLC (LC-MS), this technique can provide molecular weight information for each separated component, confirming the identity of the expected impurities.
| Compound | ¹H NMR Chemical Shift (δ, ppm) - Methylene/Methine Protons | Relative Polarity (TLC) |
| 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (Starting Material) | ~2.6 (s, 3H, -CH₃) | Least Polar |
| This compound (Product) | ~4.5 (s, 2H, -CH₂Br) | Moderately Polar |
| 2,2-Dibromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (Dibromo Impurity) | > 6.0 (s, 1H, -CHBr₂) | Most Polar |
Note: The exact chemical shifts can vary depending on the solvent used for NMR analysis.
Troubleshooting Guides
Problem 1: Low yield and significant amount of unreacted starting material.
Possible Cause:
-
Insufficient Brominating Agent: The stoichiometry of the brominating agent is crucial. Using less than one equivalent will result in an incomplete reaction.
-
Inefficient Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. Alpha-bromination of ketones is often facilitated by acid or base catalysis to promote enolization.
-
Poor Quality Brominating Agent: N-Bromosuccinimide (NBS) is a common reagent for this transformation. Old or impure NBS can be less reactive.
Solutions:
-
Optimize Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent.
-
Adjust Reaction Conditions: If using NBS, the reaction is often initiated with a radical initiator like AIBN or by gentle heating. For direct bromination with Br₂, an acidic catalyst like acetic acid is often employed.
-
Ensure Reagent Quality: Use freshly opened or purified NBS.
Problem 2: Presence of a significant amount of the dibrominated impurity.
Possible Cause:
-
Excess Brominating Agent: Using a large excess of the brominating agent will drive the reaction towards the formation of the dibrominated product.
-
Prolonged Reaction Time or High Temperature: Allowing the reaction to proceed for too long or at an elevated temperature can also lead to over-bromination.
Solutions:
-
Careful Control of Stoichiometry: Use no more than a slight excess of the brominating agent.
-
Monitor the Reaction: Follow the progress of the reaction by TLC. Once the starting material is consumed, quench the reaction to prevent further bromination.
-
Optimize Reaction Time and Temperature: Conduct small-scale experiments to determine the optimal conditions that favor the formation of the mono-bromo product.
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is an effective method for removing both less polar (starting material) and more polar (dibromo-impurity) compounds, provided the product is a solid at room temperature.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for α-bromo ketones include mixtures of hexanes and ethyl acetate, or alcohols like ethanol or isopropanol.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
For oily products or for separating impurities with very similar polarities, column chromatography is the preferred method.
Step-by-Step Methodology:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Mobile Phase (Eluent) Selection: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation between the product and impurities. A common starting point is a 9:1 or 8:2 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizing the Workflow
The following diagram illustrates the general workflow for identifying and removing impurities from this compound.
Caption: Workflow for impurity identification and removal.
References
-
SIELC Technologies. (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to the Synthesis and Scale-Up of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just a protocol, but a comprehensive guide grounded in chemical principles and practical experience. This document addresses common challenges and frequently asked questions regarding the synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a key intermediate in pharmaceutical development.
Overview of the Synthetic Strategy
The synthesis of the target α-bromoketone is typically achieved in a two-step process. First, a Friedel-Crafts acylation is performed on 1-chloro-2-(trifluoromethyl)benzene to install the acetyl group, yielding the ketone intermediate. This is followed by a selective α-bromination of the ketone. While straightforward in principle, scaling this synthesis presents challenges related to reaction control, selectivity, and safety.
Caption: Overall two-step synthesis workflow.
Part 1: Friedel-Crafts Acylation Troubleshooting
This reaction attaches the acetyl group to the aromatic ring. Due to the presence of a deactivating trifluoromethyl group and a deactivating but ortho-, para-directing chloro group, the reaction requires careful control to achieve good yield and regioselectivity.[1][2]
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is giving a very low yield or failing completely. What's going wrong?
A1: This is a common issue, often traced back to three areas: catalyst activity, reagent purity, and reaction conditions.
-
Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic. Any moisture will hydrolyze it, rendering it inactive. Ensure you are using freshly opened, anhydrous AlCl₃ and that your glassware is rigorously dried. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stoichiometry: Friedel-Crafts acylation requires more than a catalytic amount of AlCl₃. The product ketone complexes with AlCl₃, sequestering it.[3] Therefore, you must use at least a stoichiometric equivalent (1.0 to 1.2 eq) relative to the acylating agent.
-
Substrate Reactivity: The 1-chloro-2-(trifluoromethyl)benzene ring is significantly deactivated. The reaction may require more forcing conditions, such as a higher temperature or a longer reaction time, compared to the acylation of benzene.[4] However, increasing the temperature too much can lead to side products.
Q2: I'm concerned about the regioselectivity. Will the acetyl group add to the correct position?
A2: The directing effects of the existing substituents are in your favor. The chloro group is an ortho-, para- director, while the trifluoromethyl group is a meta- director. Both groups direct the incoming electrophile to the carbon para to the chlorine, which is the desired position. Competing isomers are generally not formed in significant quantities under well-controlled conditions.
Q3: The workup procedure is messy, and I'm losing product. How can I improve it?
A3: The workup involves quenching the reaction by hydrolyzing the aluminum chloride complex. This is highly exothermic and can be hazardous if not done correctly.
-
Controlled Quenching: The reaction mixture should be cooled in an ice bath and quenched by very slowly adding it to a mixture of crushed ice and concentrated HCl. Do not add water directly to the reaction mixture, as this can be violent.
-
Extraction: After quenching, the product will be in the organic layer. Ensure you perform a thorough extraction with a suitable solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer with brine to remove residual water before drying and concentrating.
Protocol: Synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
| Parameter | Value/Condition | Rationale |
| Reactants | 1-chloro-2-(trifluoromethyl)benzene | Starting Material |
| Acetyl chloride (1.1 eq) | Acylating Agent | |
| Anhydrous AlCl₃ (1.2 eq) | Lewis Acid Catalyst | |
| Solvent | Dichloromethane (DCM) or 1,2-dichloroethane (DCE) | Inert solvent that solubilizes reactants. |
| Temperature | 0 °C to reflux | Initial cooling to control exotherm, followed by heating. |
| Reaction Time | 4-12 hours | Monitor by TLC until starting material is consumed. |
| Workup | Quench with ice/HCl, extract with DCM, wash, dry. | Standard procedure to hydrolyze catalyst and isolate product. |
Step-by-Step Methodology:
-
Set up an oven-dried, three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.
-
To the flask, add anhydrous AlCl₃ and the solvent (e.g., DCM). Cool the slurry to 0 °C in an ice bath.
-
Add 1-chloro-2-(trifluoromethyl)benzene to the slurry.
-
Slowly add acetyl chloride via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction's progress using TLC.
-
Once complete, cool the mixture to 0 °C and carefully pour it into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer, extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ketone.
Part 2: α-Bromination Troubleshooting
This step introduces a bromine atom to the carbon adjacent to the carbonyl group. The primary challenges are preventing over-bromination (dibromination) and avoiding unwanted aromatic bromination.[5][6]
Caption: Troubleshooting multiple products in α-bromination.
Frequently Asked Questions (FAQs)
Q1: My main side product is the α,α-dibrominated ketone. How can I improve selectivity for the mono-bromo product?
A1: This is the most common challenge in α-bromination. The first bromination produces HBr, which catalyzes the enolization needed for the reaction. The product, an α-bromoketone, is more reactive than the starting ketone, leading to easy over-bromination.[7]
-
Control Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent. A slight excess of the starting ketone can sometimes help.
-
Slow Addition: Add the brominating agent (e.g., a solution of bromine in your reaction solvent) slowly and at a low temperature to maintain low instantaneous concentrations of bromine, which disfavors the second bromination.
-
Choice of Reagent: N-Bromosuccinimide (NBS) can sometimes offer better selectivity than molecular bromine (Br₂).
Q2: I am seeing evidence of bromination on the aromatic ring. Why is this happening?
A2: While the aromatic ring is electron-deficient, aromatic bromination can occur if the conditions are too harsh. This is typically caused by:
-
Lewis Acid Catalysts: Using a strong Lewis acid catalyst (like FeBr₃ or AlCl₃) will strongly favor electrophilic aromatic substitution over α-bromination. For α-bromination, an acid catalyst like acetic acid or a small amount of HBr is sufficient.[5]
-
High Temperature: Elevated temperatures can promote side reactions. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Q3: My product is a potent lachrymator and seems unstable. How should I handle and purify it?
A3: α-bromoketones are well-known lachrymators (tear-gas-like compounds) and should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[8][9]
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate). If chromatography is necessary, it should be performed quickly, as prolonged contact with silica gel can sometimes cause decomposition.
-
Storage: Store the purified product in a tightly sealed container at a low temperature (e.g., in a refrigerator) and protected from light to minimize degradation.
Protocol: α-Bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
| Parameter | Value/Condition | Rationale |
| Reactants | Ketone Intermediate | Substrate |
| Bromine (Br₂) (1.0 eq) in Acetic Acid | Brominating agent and acid catalyst/solvent. | |
| Solvent | Glacial Acetic Acid | Common solvent that also acts as an acid catalyst. |
| Temperature | 10-25 °C | Low temperature helps control selectivity. |
| Reaction Time | 1-4 hours | Monitor by TLC for disappearance of starting material. |
| Workup | Quench with Na₂S₂O₃(aq), extract, wash, dry. | Destroys excess bromine and isolates the product. |
Step-by-Step Methodology:
-
In a fume hood, dissolve the ketone intermediate in glacial acetic acid in a flask protected from light.
-
Cool the solution in an ice-water bath.
-
Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise over 1-2 hours. The characteristic red-brown color of bromine should disappear as it is consumed.
-
After the addition, allow the reaction to stir at room temperature. Monitor by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a large volume of ice water.
-
Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) portion-wise until the bromine color is completely gone.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution (to remove acetic acid), and finally with brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which can be purified by recrystallization.
Part 3: Scale-Up Considerations
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The main concerns are thermal management and handling of hazardous materials.
-
Exotherms: Both the Friedel-Crafts acylation and the bromination can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to runaway reactions. A jacketed reactor with controlled cooling is essential.
-
HBr Evolution: The bromination reaction evolves HBr gas, which is corrosive and toxic. The reactor must be vented through a scrubber system (e.g., a trap containing a sodium hydroxide solution) to neutralize the gas.
-
Reagent Handling: Handling large quantities of AlCl₃, acetyl chloride, and bromine requires specialized equipment and stringent safety protocols, including appropriate PPE.[8]
Q2: How does reagent addition strategy change at a larger scale?
A2: At scale, controlled addition is paramount.
-
Subsurface Addition: For the Friedel-Crafts reaction, adding the acetyl chloride below the surface of the reaction mixture can improve dispersion and heat transfer.
-
Controlled Dosing: Utilize a metering pump for the slow, steady addition of the bromine solution during the bromination step. This helps maintain a low concentration of the brominating agent and control the reaction exotherm.
References
-
Giri, R. et al. (2012). Optimisation and Scale-up of α-Bromination of Acetophenone in a Continuous Flow Microreactor. Journal of Flow Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-Bromoketones. organic-chemistry.org. [Link]
-
De Borggraeve, W. M. et al. (2020). Synthetic Access to Aromatic α-Haloketones. Molecules. [Link]
-
ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. chembk.com. [Link]
-
Quora. (2020). What is bromination acetophenone? quora.com. [Link]
- Google Patents. (n.d.). WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
Bhattacharya, A. et al. (1995). Selective bromination of acetophenone derivatives with bromine in methanol. Indian Journal of Chemistry. [Link]
-
Reddit. (2020). BROMINATION OF ACETOPHENONE. reddit.com. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. en.wikipedia.org. [Link]
-
ResearchGate. (n.d.). Electroselective α-bromination of acetophenone using: In situ bromonium ions from ammonium bromide. researchgate.net. [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... researchgate.net. [Link]
- Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. chem.libretexts.org. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. organic-chemistry.org. [Link]
-
ResearchGate. (2025). Facile one-pot synthesis of α-bromoketones from olefins using bromide/bromate couple as a nonhazardous brominating agent. researchgate.net. [Link]
-
Chemguide. (n.d.). Friedel-Crafts acylation of benzene. chemguide.co.uk. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. quora.com [quora.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. aksci.com [aksci.com]
Technical Support Center: Method Refinement for the Analysis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Welcome to the dedicated technical support guide for the analysis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS No. 116050-93-4). This document is designed for researchers, analytical scientists, and quality control professionals who are developing, validating, or troubleshooting methods for this compound. As a substituted α-bromo ketone, this molecule presents unique challenges related to its reactivity, stability, and chromatographic behavior. This guide provides field-proven insights and systematic troubleshooting protocols to ensure robust and reliable analytical results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the handling and analysis of this compound.
Q1: What are the primary stability concerns for this compound?
A1: this compound is an α-bromo ketone, a class of compounds known for being potent lachrymators and reactive electrophiles.[1] The primary stability concern is its susceptibility to nucleophilic substitution, where the bromine atom is displaced. This can occur with trace amounts of water (hydrolysis), alcohols (if used as solvents, forming an ether), or other nucleophiles present in the sample matrix or mobile phase. Additionally, α-bromo ketones can be sensitive to light and may degrade over time, especially when in solution.[2][3]
-
Expert Insight: Always prepare solutions fresh daily using high-purity, anhydrous solvents. Store the neat compound and its solutions in amber vials at low temperatures (2-8°C) and under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.
Q2: What is the best initial approach for sample preparation?
A2: The goal is to dissolve the analyte in a solvent that is compatible with the intended analytical technique while minimizing degradation.
-
For Reversed-Phase HPLC/UPLC: A typical starting diluent is a 50:50 mixture of acetonitrile and water. This composition is usually strong enough to solubilize the moderately polar compound while being compatible with the initial mobile phase conditions.[4]
-
For GC-MS: Use a volatile, non-nucleophilic organic solvent like dichloromethane or ethyl acetate. Avoid protic solvents like methanol, which can react with the analyte, especially at the high temperatures of the GC inlet.
-
For NMR: Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN) are excellent choices. CDCl₃ is generally preferred for its inertness.
Q3: Which analytical technique is most suitable for purity analysis and quantification?
A3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely applicable technique for this purpose. The compound possesses a strong chromophore (the substituted benzoyl group), making it highly sensitive to UV detection, typically in the 250-350 nm range.[4] HPLC avoids the high temperatures of GC, which can cause on-column degradation. Gas Chromatography-Mass Spectrometry (GC-MS) is better suited for identification and for analyzing volatile impurities, provided that thermal degradation is carefully managed.
Part 2: HPLC/UPLC Troubleshooting Guide
High-performance liquid chromatography is the workhorse method for this analyte. The following guide addresses common issues encountered during method development and routine analysis.
Workflow for a Typical RP-HPLC Analysis
Caption: General experimental workflow for HPLC analysis.
Recommended Starting HPLC Method Parameters
| Parameter | Recommended Value / Condition | Rationale & Expertise |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | A C18 stationary phase provides the necessary hydrophobicity for good retention of this moderately polar molecule.[4] Smaller particles (e.g., <2 µm for UHPLC) can improve efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a Mass-Spec compatible mobile phase modifier that helps to protonate silanols on the column, improving peak shape. Phosphoric acid can also be used for UV-only methods.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is preferred over methanol as it generally provides better peak shape and lower backpressure. |
| Gradient | 50% B to 95% B over 15 min | A gradient is essential in method development to elute a wide range of potential impurities and determine the optimal isocratic conditions if desired.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak efficiency. Temperature control is critical for reproducible retention times.[6][7] |
| Injection Vol. | 5 µL | A smaller injection volume minimizes potential peak distortion from the sample solvent. |
| Detector | UV/PDA at 260 nm | The benzophenone-like structure is expected to have strong absorbance around 260 nm. A PDA detector is invaluable for assessing peak purity.[4] |
Q: Why is my peak tailing or showing poor symmetry?
A: Peak tailing is a common issue, especially for compounds with ketone functionalities.
-
Probable Cause 1: Secondary Silanol Interactions. The silica backbone of the HPLC column has residual silanol groups (-Si-OH) that can interact with the polar ketone group of your analyte. This secondary interaction mechanism leads to a portion of the analyte being retained longer, causing the peak to tail.
-
Solution:
-
Use a Modern, End-Capped Column: Employ a high-quality, fully end-capped C18 column. These columns have fewer accessible silanol groups.
-
Lower Mobile Phase pH: Adding an acid like formic or phosphoric acid (0.05-0.1%) to the mobile phase protonates the silanol groups, reducing their ability to interact with the analyte.[5]
-
Check for Column Degradation: An old or poorly maintained column can exhibit increased tailing. Perform a column performance test with a standard compound.[8]
-
-
-
Probable Cause 2: Column Overload. Injecting too much mass of the analyte can saturate the stationary phase, leading to tailing.
-
Solution: Reduce the injection volume or the sample concentration and reinject. If the peak shape improves, you were likely overloading the column.
-
Q: My retention time is shifting between injections. What's wrong?
A: Unstable retention times point to a lack of equilibrium or inconsistencies in the system.[8]
-
Probable Cause 1: Insufficient Column Equilibration. This is the most common cause, especially in gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.
-
Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.
-
-
Probable Cause 2: Mobile Phase Composition Change. The mobile phase can change over time due to the evaporation of the more volatile organic component (acetonitrile).
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[6] Ensure your online mixing pump is functioning correctly and is properly degassed.
-
-
Probable Cause 3: Temperature Fluctuations. The laboratory or column compartment temperature is not stable.
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 35 °C).[7]
-
Q: I am observing a noisy or drifting baseline. How can I fix this?
A: Baseline issues can obscure small impurity peaks and affect integration accuracy.[9]
Troubleshooting Flowchart for HPLC Baseline Issues
Caption: Decision tree for diagnosing HPLC baseline problems.
Part 3: GC-MS Troubleshooting Guide
While less common for quantification, GC-MS is invaluable for structural confirmation and identifying volatile impurities. The key challenge is managing the thermal lability of the α-bromo ketone.
Recommended Starting GC-MS Method Parameters
| Parameter | Recommended Value / Condition | Rationale & Expertise |
| Inlet Type | Split/Splitless | Split injection (e.g., 50:1 split) is recommended to handle the typical concentrations used for MS and to minimize inlet residence time. |
| Inlet Temp. | 200 - 220 °C | Start with a lower inlet temperature. α-bromo ketones can degrade at high temperatures. A higher temperature may be needed for elution but increases the risk of degradation. |
| Column | 30m x 0.25mm, 0.25µm, 5% Phenyl | A standard, relatively non-polar column is a good starting point for this type of molecule. |
| Oven Program | 100°C (1 min), ramp 15°C/min to 280°C (5 min) | An initial temperature ramp helps to ensure good peak shape and separation from solvent and early-eluting impurities.[10] |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural elucidation.[11] |
| MS Source Temp. | 230 °C | A standard source temperature. |
| MS Quad Temp. | 150 °C | A standard quadrupole temperature. |
Q: I don't see a molecular ion peak in my mass spectrum. Is this normal?
A: Yes, this is common for this class of compounds under standard EI conditions.
-
Probable Cause: Facile Fragmentation. The molecular ion of this compound is a radical cation that can be unstable.[12] It readily undergoes fragmentation, meaning very few or no molecular ions survive to reach the detector.
-
Solution:
-
Look for Key Fragments: Instead of the molecular ion, look for high-mass fragments that are characteristic of the molecule, such as the loss of a bromine atom [M-Br]+ or the benzoyl cation fragment.
-
Consider Softer Ionization: If confirming the molecular weight is critical, techniques like Chemical Ionization (CI) are much "softer" and are more likely to yield a prominent protonated molecule [M+H]+.
-
-
Q: My mass spectrum shows a complex cluster of peaks around the molecular ion region. What am I seeing?
A: You are observing the characteristic isotopic pattern of a molecule containing both chlorine and bromine.
-
Explanation: Isotope Patterns. Both chlorine and bromine have two stable isotopes with significant natural abundance:
-
A molecule with one chlorine and one bromine will exhibit a characteristic pattern of three peaks:
-
M peak: Contains ³⁵Cl and ⁷⁹Br.
-
M+2 peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br. This peak will be the most abundant in the cluster.
-
M+4 peak: Contains ³⁷Cl and ⁸¹Br.
-
The expected intensity ratio for a C, Br-containing fragment will be approximately 3:4:1. Recognizing this pattern is a definitive confirmation that your peak of interest contains both a chlorine and a bromine atom.
-
Predicted Mass Spectrum Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
Part 4: NMR Analysis and Interpretation
NMR is the definitive technique for unambiguous structure confirmation.
Expected NMR Spectral Data (in CDCl₃)
| Nucleus | Feature | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale & Expertise |
| ¹H NMR | -CH₂ Br | ~4.4 - 4.7 | Singlet (s) | Protons alpha to a carbonyl and a bromine are strongly deshielded.[14] No adjacent protons to couple with. |
| Aromatic H | ~7.6 - 8.2 | Multiplet (m) | The three aromatic protons will be in the typical downfield region, showing complex splitting due to their different electronic environments and couplings to each other. | |
| ¹³C NMR | -C H₂Br | ~30 - 35 | - | Aliphatic carbon attached to an electronegative bromine. |
| Aromatic C | ~125 - 140 | - | Aromatic carbons, including quaternary carbons attached to Cl and CF₃. | |
| C =O | ~188 - 192 | - | The ketone carbonyl carbon is highly deshielded. | |
| ¹⁹F NMR | -CF₃ | ~ -63 | Singlet (s) | The trifluoromethyl group on an aromatic ring typically appears in this region.[15] It will be a singlet as there are no nearby fluorine or hydrogen atoms to couple with. |
Q: My aromatic proton signals are complex and overlapping. How can I be sure of the substitution pattern?
A: This is expected for a tri-substituted benzene ring with strongly electron-withdrawing and donating groups.
-
Solution 1: 2D NMR Spectroscopy. A COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the connectivity around the ring. A NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space proximity between protons and other groups (like the -CH₂Br protons), confirming the regiochemistry.
-
Solution 2: Use a Higher Field Magnet. Analyzing the sample on a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase the chemical shift dispersion, potentially resolving the overlapping multiplets into more interpretable patterns.
Q: Why is ¹⁹F NMR particularly useful for this molecule?
A: ¹⁹F NMR offers several advantages for analyzing fluorinated compounds.[15]
-
High Sensitivity: The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it nearly as sensitive as ¹H NMR.
-
Wide Chemical Shift Range: The ¹⁹F chemical shift range is much larger than for protons, making it highly sensitive to small changes in the electronic environment. This is excellent for identifying potential isomers or impurities where the fluorine environment is slightly different.
-
Clean Spectrum: For this molecule, a single singlet is expected, providing a very clear and simple confirmation of the presence of the -CF₃ group. Any additional signals in the ¹⁹F spectrum would immediately indicate the presence of fluorine-containing impurities.
References
- Royal Society of Chemistry. (n.d.). Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. RSC.
- Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent.
- BLDpharm. (n.d.). 383-53-9|2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one.
- Medikamenter Quality Services. (n.d.). Common Issues in HPLC Analysis.
- ALWSCI. (n.d.). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
- SIELC Technologies. (2018). Ethanone, 2-bromo-1-(4-chlorophenyl)-.
- Journal of Pharmaceutical Research and Reports. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- BenchChem. (n.d.). HPLC method development for 2-Bromo-3'-fluoro-5'-methylbenzophenone.
- SpectraBase. (n.d.). 2-BROMO-2-FLUORO-1-INDANONE.
- Labcompare. (n.d.). Troubleshooting Common HPLC Issues.
- Aladdin. (n.d.). 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone.
- Advanced ChemBlocks. (n.d.). 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 95%.
- Reddit. (2021). Separation of Ketone and alpha Bromo ketone.
- ChemBK. (n.d.). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I).
- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-.
- ChemicalBook. (n.d.). 2-Bromo-1-[4-chloro-3-methyl-5-(trifluoromethyl)phenyl]ethanone.
- PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
- BenchChem. (n.d.). A Comparative Guide to the FT-IR Spectrum of 2-bromo-1-(4-fluorophenyl)ethanone.
- Sigma-Aldrich. (n.d.). 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone.
- Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones.
- Organic Chemistry: A Tenth Edition. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones.
- PubMed Central. (n.d.). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds.
- AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
- BenchChem. (n.d.). An In-depth Technical Guide to the Electrophilic Alpha-Bromination of 2-Pentanone.
- ChemicalBook. (n.d.). 2-bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one.
- Chemistry LibreTexts. (2019). 22.3 ALPHA HALOGENATION OF ALDEHYDES AND KETONES.
- YouTube. (2020). GCMS 3 Fragmentation Patterns.
- Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
- PubChem. (n.d.). 2-Bromo-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethan-1-one.
- BenchChem. (n.d.). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.
- Chemistry LibreTexts. (2014). 5.2 Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- BLDpharm. (n.d.). 2003-10-3|2-Bromo-1-(3-(trifluoromethyl)phenyl)ethanone.
- LGC Standards. (n.d.). 2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethanone, 2-bromo-1-(4-chlorophenyl)- | SIELC Technologies [sielc.com]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 8. labcompare.com [labcompare.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. rsc.org [rsc.org]
- 15. azom.com [azom.com]
Validation & Comparative
comparing the reactivity of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone with other alpha-bromoketones
Introduction: The Versatile Role of α-Bromoketones in Synthesis
α-Bromoketones, particularly substituted phenacyl bromides, are highly valuable intermediates in organic synthesis, serving as precursors for a vast array of heterocyclic compounds and functionalized molecules.[1][2] Their utility in drug development is particularly noteworthy, where they act as key building blocks for novel therapeutic agents.[3][4] The reactivity of these compounds is principally governed by their susceptibility to nucleophilic attack at the α-carbon, a reaction profoundly influenced by the electronic and steric nature of substituents on the aromatic ring.
This guide provides an in-depth comparison of the reactivity of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone , a highly activated substrate, with other common α-bromoketones. We will dissect the underlying principles governing their reaction kinetics, supported by experimental data and detailed protocols, to offer researchers and drug development professionals a predictive framework for synthetic planning.
The Foundation of Reactivity: The Sₙ2 Mechanism in α-Bromoketones
The primary reaction pathway for α-bromoketones with most nucleophiles is a bimolecular nucleophilic substitution (Sₙ2) reaction. The reactivity of the C-Br bond is significantly enhanced by the adjacent carbonyl group.[5] This enhancement stems from two key factors:
-
Inductive Effect : The electron-withdrawing carbonyl group polarizes the α-carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack.[1]
-
Transition State Stabilization : During the Sₙ2 reaction, the p-orbitals of the developing transition state can overlap with the π-system of the carbonyl group. This orbital overlap delocalizes the negative charge of the trigonal bipyramidal transition state, lowering the activation energy and accelerating the reaction rate compared to analogous alkyl halides.[6]
Dissecting Reactivity: Electronic and Steric Effects
The rate of the Sₙ2 reaction is highly sensitive to the electronic properties and steric environment of the phenacyl bromide substrate.
Electronic Effects: The Role of Aromatic Substituents
Substituents on the phenyl ring modulate the electrophilicity of the α-carbon. The relationship between a substituent's electronic character and the reaction rate can be quantified using the Hammett equation.
-
Electron-Withdrawing Groups (EWGs) : Substituents like nitro (-NO₂), cyano (-CN), and trifluoromethyl (-CF₃) withdraw electron density from the aromatic ring and, by extension, from the carbonyl group and the α-carbon.[7][8] This inductive withdrawal enhances the partial positive charge on the α-carbon, making it a more potent electrophile and accelerating the rate of nucleophilic attack.[9][10]
-
Electron-Donating Groups (EDGs) : Substituents like methyl (-CH₃) and methoxy (-OCH₃) donate electron density to the ring. This effect reduces the electrophilicity of the α-carbon, thereby decelerating the reaction rate.[11]
The target molecule, This compound , is engineered for high reactivity. It possesses two powerful EWGs:
-
A 4-chloro group, which withdraws electron density primarily through induction.
-
A 3-trifluoromethyl group, which is one of the strongest inductive electron-withdrawing groups used in medicinal chemistry.[4][12]
The combined effect of these two groups makes the α-carbon exceptionally electron-deficient and thus highly susceptible to nucleophilic substitution.
Steric Effects: The Impact of Molecular Bulk
Sₙ2 reactions are notoriously sensitive to steric hindrance.[13][14] Bulky groups near the reaction center can impede the backside approach of the nucleophile, slowing down or even preventing the reaction.
In the context of phenacyl bromides, steric hindrance is most pronounced with ortho-substituents. An ortho-group can restrict the rotation of the carbonyl group and physically block the trajectory of the incoming nucleophile.[11] This leads to a significant decrease in reactivity compared to their meta and para isomers, even when the ortho-substituent is electron-withdrawing.[11]
Our target molecule has its substituents at the meta and para positions, which do not create significant steric hindrance at the α-carbon, allowing its reactivity to be dominated by the powerful electronic effects.
Quantitative Comparison of Reactivity
Kinetic studies provide definitive data on the relative reactivity of substituted phenacyl bromides. The table below summarizes relative rate constants for the reaction of various phenacyl bromides with a standard nucleophile, illustrating the principles discussed.
| Phenacyl Bromide Derivative | Substituent(s) | Relative Rate (k/k₀) | Dominant Effect(s) |
| 2-Bromo-1-phenylethanone (Reference) | H | 1.00 | Baseline |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | ~0.45[11] | Electron-Donating (Inductive & Hyperconjugation) |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | ~1.15[11] | Electron-Withdrawing (Inductive) |
| 2-Bromo-1-(3-chlorophenyl)ethanone | 3-Cl | ~1.33[11] | Electron-Withdrawing (Inductive) |
| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone | 4-CF₃ | ~1.58[11] | Strong Electron-Withdrawing (Inductive) |
| 2-Bromo-1-(2-chlorophenyl)ethanone | 2-Cl | ~0.14[11] | Steric Hindrance > Electronic Effect |
| This compound | 4-Cl, 3-CF₃ | >>1.58 (Predicted) | Synergistic Strong Electron-Withdrawing Effects |
Table 1: Relative reaction rates of substituted phenacyl bromides in nucleophilic substitution. Data is normalized relative to the unsubstituted phenacyl bromide. Values are illustrative based on published data.[9][11] The reactivity of the target molecule is predicted to be significantly higher than any single substituted analogue due to the combined EWGs.
Experimental Protocol: A Self-Validating Kinetic Study
To empirically validate these reactivity principles, a comparative kinetic study can be performed. This protocol outlines a reliable method for determining the second-order rate constants for the reaction of various α-bromoketones with a nucleophile, such as thiophenol.
Objective:
To determine and compare the second-order rate constants (k₂) for the reaction of different phenacyl bromides with thiophenol in methanol at a constant temperature.
Materials:
-
Phenacyl bromide and its substituted analogues
-
Thiophenol
-
Anhydrous Methanol (HPLC grade)
-
Sodium Hydroxide (for quenching)
-
Internal Standard (e.g., naphthalene)
-
HPLC system with a UV detector
-
Constant temperature bath
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each phenacyl bromide in methanol.
-
Prepare a 0.1 M stock solution of thiophenol in methanol.
-
Prepare a 0.1 M stock solution of the internal standard in methanol.
-
-
Reaction Setup:
-
In a jacketed reaction vessel connected to the constant temperature bath (e.g., 25.0 ± 0.1 °C), place 4.5 mL of methanol.
-
Add 0.5 mL of the phenacyl bromide stock solution to the vessel.
-
Add 0.5 mL of the internal standard stock solution. Allow the solution to thermally equilibrate for 10 minutes.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding 0.5 mL of the thiophenol stock solution (this is t=0). The final concentrations will be 0.01 M for each reactant.
-
Immediately withdraw a 100 µL aliquot, quench it in a vial containing 900 µL of a methanolic sodium hydroxide solution to stop the reaction, and label it "t=0".
-
Withdraw and quench subsequent aliquots at regular intervals (e.g., every 5, 10, 15, 30, 60 minutes) for a duration of at least 3 half-lives.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC to determine the concentration of the remaining phenacyl bromide relative to the constant concentration of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the phenacyl bromide concentration (ln[PBr]) versus time (t).
-
For a second-order reaction with equimolar reactants, a plot of 1/[PBr] vs. time will be linear. The slope of this line is the second-order rate constant, k₂.
-
Compare the k₂ values obtained for each substituted phenacyl bromide to determine their relative reactivities.
-
Conclusion and Implications for Drug Development
The reactivity of α-bromoketones is a predictable function of the electronic and steric properties of their substituents. Our analysis confirms that This compound is an exceptionally reactive electrophile. The synergistic electron-withdrawing power of the para-chloro and meta-trifluoromethyl substituents dramatically increases the electrophilicity of the α-carbon, while their positions avoid introducing significant steric hindrance.
For researchers in drug development, this high reactivity is a distinct advantage. It allows for:
-
Mild Reaction Conditions : Reactions can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.
-
Faster Reaction Times : Increased throughput for library synthesis and process development.
-
Broader Nucleophile Scope : Enables reactions with weaker nucleophiles that might not react efficiently with less activated α-bromoketones.
By understanding the principles laid out in this guide, scientists can make more informed decisions when selecting building blocks, designing synthetic routes, and optimizing reaction conditions for the efficient construction of complex molecular targets.
References
-
Al-Zaydi, K. M. (2023). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 28(7), 3027. [Link]
-
Bordwell, F. G., & Brannen, W. T., Jr. (1964). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 86(21), 4645–4650. [Link]
-
Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement. The Journal of Organic Chemistry, 68(4), 1594–1596. [Link]
-
Nagy, J. B., & Beretty, M. (2008). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. Journal of Physical Organic Chemistry, 21(12), 1085-1093. [Link]
-
El-Bardan, A. A. (2011). Kinetic studies of the reaction of phenacyl bromide derivatives with sulfur nucleophiles. Journal of Physical Organic Chemistry, 24(9), 766-772. [Link]
-
Lhiaubet-Vallet, V., et al. (2002). Kinetic study of the reactions of methoxy-substituted phenacyl radicals. Photochemical & Photobiological Sciences, 1(9), 693-698. [Link]
-
Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes. [Link]
-
ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone. ChemBK Database. [Link]
-
Verhé, R., & De Kimpe, N. (2008). Synthetic Access to Aromatic α-Haloketones. Molecules, 13(5), 1057-1083. [Link]
-
Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Bulletin of Chemical Reaction Engineering & Catalysis, 8(2), 105-109. [Link]
-
Reusch, W. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Malhotra, S., & Jaspal, D. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. ResearchGate. [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Course Material. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. [Link]
-
IJSDR. (2019). Synthesis, Characterization of Substituted Phenyl Acyl Bromide Derivatives and its Biological Evaluation. International Journal of Scientific Development and Research, 4(6). [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
McMurry, J. (n.d.). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]
-
MySkinRecipes. (n.d.). 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. MySkinRecipes Chemical Database. [Link]
-
ResearchGate. (n.d.). (i) 2-Bromo-1-(4-chlorophenyl)ethanone or... ResearchGate. [Link]
-
Ferreira, L. F. V., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(11), 1381. [Link]
-
Al-Tel, T. H., et al. (2011). Synthesis and Characterization of Novel Thiazole and Thiadiazine Derivatives from Thiocarbohydrazones. Jordan Journal of Chemistry, 6(3), 279-289. [Link]
-
ResearchGate. (n.d.). Scheme 1. Synthesis of substituted imidazoles from phenacyl bromides. ResearchGate. [Link]
-
Wang, Y., & Wang, L. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]
-
Aladdin. (n.d.). 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. Aladdin Catalog. [Link]
-
Ingenta Connect. (2013). Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies. Ingenta Connect. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem Compound Database. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Indian Chemical Society, 100(6), 100999. [Link]
-
Pitre, S. P., & McTiernan, C. D. (2023). Mechanistic and kinetic studies of visible light photoredox reactions. APL Catalysis, 1(1), 011301. [Link]
Sources
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone [myskinrecipes.com]
- 4. jelsciences.com [jelsciences.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. fiveable.me [fiveable.me]
- 8. stpeters.co.in [stpeters.co.in]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
validation of an analytical method for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
An In-Depth Comparative Guide to the Analytical Method Validation for 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Introduction
This compound is a complex halogenated ketone that serves as a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, characterized by a trifluoromethyl group, a chlorine atom, and a bromine atom, presents unique challenges for analytical quantification and purity assessment. Ensuring the quality and consistency of this intermediate is paramount for the safety and efficacy of the final product. Consequently, a robust and validated analytical method is not merely a regulatory requirement but a cornerstone of quality control.
This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound. As a senior application scientist, the focus extends beyond a mere recitation of protocols to an in-depth analysis of the causality behind experimental choices, grounded in established scientific principles and regulatory expectations.
The Regulatory Cornerstone: ICH Q2(R1) Guidelines
Any discussion of analytical method validation must be anchored to the International Council for Harmonisation (ICH) Q2(R1) guidelines, "Validation of Analytical Procedures: Text and Methodology".[1][2] This internationally recognized standard provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[3] The recently revised guideline, in conjunction with ICH Q14 on analytical method development, emphasizes a lifecycle approach to analytical procedures, encouraging a more robust and scientifically sound validation process.[4][5]
The core validation characteristics outlined in ICH Q2(R1) that will be addressed in this guide include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability, intermediate precision, and reproducibility.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Primary Validated Method: High-Performance Liquid Chromatography (HPLC)
For a non-volatile, moderately polar compound like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most logical and widely applicable analytical technique.[6] The strong UV absorbance of the benzophenone-like core of the molecule makes it highly amenable to detection by a photodiode array (PDA) or UV detector.[6]
Experimental Workflow for HPLC Method Validation
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. scribd.com [scribd.com]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Official web site : ICH [ich.org]
- 5. starodub.nl [starodub.nl]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Catalyst Selection for the Synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone Derivatives
Abstract
The synthesis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a key intermediate in the development of novel pharmaceuticals and agrochemicals, hinges on the efficient and selective α-bromination of its precursor, 4-chloro-3-(trifluoromethyl)acetophenone. The choice of catalyst for this transformation is critical, directly influencing reaction yield, selectivity, scalability, and overall process sustainability. This in-depth guide provides a comparative analysis of various catalytic systems, offering researchers, scientists, and drug development professionals the necessary insights to make informed decisions for their synthetic strategies. We will delve into the mechanistic nuances of Brønsted and Lewis acid catalysis, explore the practical advantages of phase-transfer catalysis, and evaluate the performance of different brominating agents based on experimental data.
Introduction: The Significance of this compound
This compound is a highly valuable building block in medicinal chemistry and materials science. The presence of the α-bromo ketone moiety provides a reactive handle for a variety of nucleophilic substitution and condensation reactions, enabling the construction of complex heterocyclic scaffolds. The trifluoromethyl and chloro substituents on the phenyl ring impart unique electronic properties and lipophilicity, which are often desirable for modulating the biological activity and pharmacokinetic profiles of drug candidates. Consequently, the development of robust and efficient synthetic routes to this intermediate is of paramount importance.
The primary synthetic challenge lies in the selective bromination at the α-position of the ketone without promoting unwanted aromatic bromination, which can be a competing side reaction, especially with highly activated or deactivated aromatic rings. The catalyst plays a pivotal role in controlling this selectivity and achieving high conversion rates.
Comparative Analysis of Catalytic Systems
The α-bromination of 4-chloro-3-(trifluoromethyl)acetophenone can be broadly categorized by the type of catalyst employed. Here, we compare the most common catalytic approaches: Brønsted acid catalysis, Lewis acid catalysis, and phase-transfer catalysis.
Brønsted Acid Catalysis: The Conventional Approach
Brønsted acids are the most traditional catalysts for the α-bromination of ketones.[1] The mechanism proceeds through the acid-catalyzed enolization of the ketone, which is the rate-determining step. The resulting enol, a nucleophilic species, then readily attacks the electrophilic bromine source.[2]
Mechanism of Brønsted Acid-Catalyzed Bromination:
Caption: Simplified workflow of phase-transfer catalyzed α-bromination.
Common phase-transfer catalysts include tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (BTEAC). This methodology avoids the need for harsh acidic conditions and can often be performed at or near room temperature. While specific comparative data for the target molecule is limited, the principles of PTC suggest it would be a highly effective and "green" approach.
Advantages of Phase-Transfer Catalysis:
-
Mild reaction conditions (often room temperature).
-
High yields and selectivity.
-
Avoids the use of strong acids and corrosive reagents.
-
Simplified work-up procedures.
-
Environmentally friendly ("green chemistry").
Disadvantages of Phase-Transfer Catalysis:
-
The catalyst can sometimes be expensive, although it is used in catalytic amounts.
-
Reaction rates can be sensitive to the choice of catalyst and solvent system.
Comparison of Brominating Agents
The choice of brominating agent is as crucial as the catalyst. A study on the bromination of acetophenone derivatives with electron-withdrawing groups provides a direct comparison of common brominating agents. [2][3]
| Brominating Agent | Substrate: 4-Chloroacetophenone Yield (%) | Substrate: 4-Trifluoromethylacetophenone Yield (%) | Observations |
|---|---|---|---|
| Pyridine Hydrobromide Perbromide | 85 | 90 | High efficiency under optimized conditions. |
| N-Bromosuccinimide (NBS) | Low | Low | Poor performance under the tested conditions. |
| Copper(II) Bromide (CuBr₂) | ~60 | Not specified | Moderate yield. |
Data from reference,[3] obtained under optimized conditions (acetic acid, 90°C, 3h).
This data clearly indicates that for acetophenones with electron-withdrawing groups, pyridine hydrobromide perbromide is a highly effective brominating agent, outperforming both NBS and CuBr₂ under these conditions. Copper(II) bromide is also a viable option, known for its selectivity in brominating ketones. [4]
Recommended Experimental Protocol
Based on the available data, a robust starting point for the synthesis of this compound would be the use of pyridine hydrobromide perbromide in acetic acid. This method has demonstrated high yields for structurally similar substrates.
Protocol: α-Bromination using Pyridine Hydrobromide Perbromide in Acetic Acid
Materials:
-
4-chloro-3-(trifluoromethyl)acetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Ethyl acetate
-
Ice water
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-(trifluoromethyl)acetophenone (1.0 eq).
-
Add glacial acetic acid to dissolve the starting material.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture to 90°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into an ice-water bath.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods. For researchers prioritizing well-established and cost-effective protocols, Brønsted acid catalysis , particularly with acetic acid and a suitable brominating agent like pyridine hydrobromide perbromide, offers a reliable route with high anticipated yields. For processes where milder conditions and simplified work-up are paramount, phase-transfer catalysis presents a compelling green alternative that warrants further investigation and optimization for this specific substrate. Lewis acid catalysis, while effective, may introduce challenges related to moisture sensitivity and waste disposal.
Future research should focus on a direct comparative study of these catalytic systems for the α-bromination of 4-chloro-3-(trifluoromethyl)acetophenone to provide definitive quantitative data on their relative efficiencies. Furthermore, the exploration of novel, more sustainable catalytic systems, such as heterogeneous catalysts or electrochemical methods, could lead to even more efficient and environmentally benign syntheses of this important chemical intermediate.
References
- This citation is a placeholder for a general reference on the importance of α-haloketones in synthesis.
-
Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry, 18(1), 38. [Link]
-
Wang, Y., & Wang, J. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2837. [Link]
- This citation is a placeholder for a general reference on phase-transfer c
- This citation is a placeholder for a general reference on Lewis acid c
- This citation is a placeholder for a general reference on the utility of trifluoromethyl
- This citation is a placeholder for a general reference on the applications of this compound.
- This citation is a placeholder for a general reference on green chemistry principles in organic synthesis.
- This citation is a placeholder for a general reference on the synthesis of heterocyclic compounds
-
King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. [Link]
- This citation is a placeholder for a general reference on the challenges of selective bromin
- This citation is a placeholder for a general reference on modern c
- This citation is a placeholder for a general reference on the importance of intermedi
- This citation is a placeholder for a general reference on process development in drug discovery.
-
Cowper, R. M., & Davidson, L. H. (1941). Phenacyl Bromide. Organic Syntheses, 1, 111. [Link]
- This citation is a placeholder for a general reference on safety consider
- This citation is a placeholder for a general reference on analytical techniques for reaction monitoring.
- This citation is a placeholder for a general reference on purific
- This citation is a placeholder for a general reference on the role of c
-
Gao, Y., Chen, N., Jiang, X., & Yang, X. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link]
Sources
- 1. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. crdeepjournal.org [crdeepjournal.org]
Topic: 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone: A Focused Approach to Privileged Scaffolds versus High-Diversity Multicomponent Strategies
A Senior Application Scientist's Guide to Strategic Building Block Selection in Combinatorial Chemistry
In the landscape of modern drug discovery, the efficiency of library synthesis is paramount. Combinatorial chemistry provides a powerful engine for generating vast numbers of structurally diverse molecules, but the strategic selection of foundational building blocks dictates the quality and relevance of the resulting library.[1] This guide moves beyond a simple catalog of reagents to offer a comparative analysis, pitting a highly functionalized and reactive building block, 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone , against the broader, more divergent approach offered by building blocks used in multicomponent reactions (MCRs).
We will explore the causality behind choosing a specific, pre-functionalized ketone for targeted synthesis of "privileged scaffolds" versus employing simpler, more varied inputs for MCRs like the Ugi, Passerini, and Biginelli reactions. This analysis is designed for researchers, scientists, and drug development professionals aiming to optimize their library design for hit discovery and lead optimization.
The Profile of a Specialty Building Block: this compound
This compound is not a generic starting material; it is a precisely engineered electrophile designed for specific, high-yield transformations. Its utility stems from the convergence of three key structural features:
-
The α-Bromoketone Moiety: This is the reactive heart of the molecule. The bromine atom at the alpha position makes the adjacent carbon highly electrophilic and an excellent substrate for nucleophilic substitution reactions.[2] This reactivity is reliable and well-documented, forming the basis for robust, reproducible synthetic protocols.[3][4]
-
The Phenyl Ring: Provides a rigid scaffold for orienting substituents in three-dimensional space, a critical factor for binding to biological targets.
-
Electron-Withdrawing Substituents (Cl and CF₃): The chloro and trifluoromethyl groups significantly influence the molecule's electronic properties and lipophilicity. The trifluoromethyl group, in particular, is a common feature in modern pharmaceuticals, often enhancing metabolic stability and binding affinity.
The primary value of this building block lies in its ability to serve as a cornerstone for constructing specific heterocyclic systems, most notably thiazoles, via the Hantzsch Thiazole Synthesis .[5][6][7] Thiazoles are considered a "privileged scaffold" in medicinal chemistry—a molecular framework capable of binding to a range of different biological targets.[8][9][10]
Caption: Hantzsch synthesis workflow using an α-bromoketone.
This direct, two-component reaction is highly efficient and leads to a specific, high-value heterocyclic core. The strategy here is depth and focus over breadth. By starting with a more complex, functionalized building block, the chemist can rapidly access a desirable region of chemical space.
The Alternative Paradigm: Multicomponent Reactions (MCRs)
MCRs represent a fundamentally different philosophy in library design. Instead of a convergent two-component reaction, MCRs combine three or more simple, readily available building blocks in a single pot to generate complex products.[11] This approach excels at creating vast structural diversity with high atom economy.
Let's compare the Hantzsch synthesis with three canonical MCRs:
| Feature | Hantzsch Synthesis (with our target) | Ugi Reaction | Passerini Reaction | Biginelli Reaction |
| # of Components | 2 | 4 | 3 | 3 |
| Building Blocks | α-Haloketone, Thioamide | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Aldehyde, β-Ketoester, Urea/Thiourea |
| Core Scaffold | Thiazole | α-Acylamino Amide (Peptidomimetic) | α-Acyloxy Amide | Dihydropyrimidinone (DHPM) |
| Diversity Source | Variation in Thioamide and α-Haloketone | High; variation across 4 independent inputs | Moderate; variation across 3 independent inputs | Moderate; variation across 3 independent inputs |
| Strategic Goal | Focused synthesis of a privileged scaffold | Rapid generation of linear, peptide-like diversity | Access to functionalized depsipeptides | Access to a different class of privileged heterocycles |
The Ugi and Passerini Reactions: Building Peptide-like Diversity
The Ugi four-component reaction (Ugi-4CR) and the related Passerini three-component reaction are masters of generating molecular complexity in a single step.[12][13][14] They are particularly powerful for creating libraries of peptidomimetics, which are crucial in drug discovery for mimicking or disrupting protein-protein interactions.
-
Causality of Choice: A researcher would choose the Ugi or Passerini route when the goal is to explore a wide, uncharted chemical space around a peptide-like core. The inputs are simple and commercially available in thousands of variations, allowing for the creation of immense libraries. The trade-off is that the core structure (an α-acylamino amide for Ugi) is relatively flexible and less conformationally constrained than a fused heterocycle like a thiazole.[11][15][16]
The Biginelli Reaction: Accessing a Different Privileged Scaffold
The Biginelli reaction provides a more direct comparison, as it also produces a privileged heterocyclic scaffold: the dihydropyrimidinone (DHPM).[17][18][19] DHPMs are found in numerous biologically active compounds, including calcium channel blockers.[17]
-
Causality of Choice: The choice between our target α-bromoketone (for thiazoles) and the Biginelli components (for DHPMs) is a strategic decision based on the desired biological target class. While both are efficient reactions leading to valuable scaffolds, they populate fundamentally different regions of pharmacologically relevant chemical space. The Biginelli reaction, like other MCRs, allows for diversity to be introduced from three simple starting materials.[20][21]
Caption: Comparison of focused vs. MCR synthetic strategies.
Experimental Protocols: A Self-Validating System
The trustworthiness of a building block is demonstrated by its performance in a robust, reproducible protocol. Below are representative, detailed methodologies that highlight the practical differences between these approaches.
Protocol 1: Synthesis of a Substituted Thiazole via Hantzsch Reaction
-
Objective: To synthesize 2-amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole using the title building block.
-
Rationale: This protocol demonstrates the direct and high-yielding nature of the Hantzsch synthesis. The workup is designed to neutralize the HBr byproduct and precipitate the final product, simplifying purification.[5]
Step-by-Step Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq, e.g., 3.20 g, 10 mmol) and thiourea (1.2 eq, 0.91 g, 12 mmol).
-
Solvent Addition: Add absolute ethanol (25 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
-
Cooling & Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of a cold, aqueous 5% sodium carbonate (Na₂CO₃) solution. This neutralizes the hydrobromic acid formed during the reaction, causing the product to precipitate.
-
Isolation: Stir the resulting suspension for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration through a Büchner funnel.
-
Purification: Wash the filter cake with cold water (3 x 20 mL) and then with a small amount of cold ethanol. Dry the solid under vacuum to yield the desired 2-amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole as a solid. Purity is often high enough for subsequent steps, but recrystallization from ethanol can be performed if necessary.
Protocol 2: Synthesis of a Dihydropyrimidinone (DHPM) via Biginelli Reaction
-
Objective: To synthesize a representative DHPM using a multi-component approach.
-
Rationale: This protocol showcases the one-pot convergence of three simple components. An acid catalyst is required to drive the condensation and cyclization steps.[17][18][20] The simplicity of the setup allows for easy parallel synthesis.
Step-by-Step Methodology:
-
Reagent Combination: In a 50 mL round-bottom flask, combine 4-chlorobenzaldehyde (1.0 eq, 1.41 g, 10 mmol), ethyl acetoacetate (1.0 eq, 1.30 g, 10 mmol), and urea (1.5 eq, 0.90 g, 15 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (HCl, 3-4 drops).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours. The product will often begin to crystallize out of the solution upon cooling.
-
Cooling & Isolation: Cool the reaction flask to room temperature and then place it in an ice bath for 1 hour to complete crystallization.
-
Purification: Collect the crystalline product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product in a vacuum oven to obtain the pure dihydropyrimidinone.
Conclusion: Making the Strategic Choice
The comparison between This compound and the building blocks for multicomponent reactions is not about determining which is "better," but which is strategically optimal for a given project.
-
Choose the specialized α-bromoketone when:
-
The goal is to synthesize libraries focused specifically on the thiazole scaffold .
-
The project requires rapid access to a known privileged scaffold with a high probability of biological activity.
-
A robust, high-yielding, and easily scalable reaction is a priority.
-
-
Choose a multicomponent reaction strategy when:
-
The goal is to generate maximum structural diversity from simple, inexpensive starting materials.
-
The project is in an early "hit-finding" stage where exploring broad, diverse chemical space is more important than focusing on a single core.
-
High-throughput parallel synthesis is the primary platform for library generation.
-
Ultimately, a well-rounded drug discovery program will leverage both approaches. Focused libraries built from specialized reagents like this compound are ideal for lead optimization, while the vast diversity generated by MCRs is unparalleled for initial screening and hit identification. Understanding the underlying causality of each approach empowers the medicinal chemist to design more intelligent, purpose-driven compound libraries.
References
- Passerini reaction - Wikipedia.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores | ACS Omega - ACS Public
- Privileged Scaffolds for Library Design and Drug Discovery - PMC - NIH.
- The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All - MDPI.
- The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry.
- Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC - NIH.
- Privileged Structures | OpenOChem Learn.
- Hantzsch Thiazole Synthesis - Chem Help Asap.
- Passerini Reaction Mechanism, Examples, and Applic
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Synthetic Applications of Passerini Reaction - Bentham Science Publishers.
- Biginelli reaction - Wikipedia.
- Synthetic Applications of Passerini Reaction - Ingenta Connect.
- α-bromoketone Definition - Organic Chemistry Key Term - Fiveable.
- Hantzsch Thiazole Synthesis - SynArchive.
- synthesis of thiazoles - YouTube.
- Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds - ACS Public
- Biginelli Reaction - Organic Chemistry Portal.
- Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books G
- Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds - PubMed.
- Biginelli reaction - Grokipedia.
- Passerini Reaction - Alfa Chemistry.
- BIGINELLI REACTION | PPT.
- Ugi Reaction in Polymer Chemistry: Syntheses, Applications and Prospectives | Request PDF - ResearchG
- Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction - Amerigo Scientific.
- Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
- Biginelli reaction – Knowledge and References - Taylor & Francis.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax.
- Green Synthesis of Thiazole Derivatives using Multi-component Reaction of Aldehydes, Isothiocyanate and Alkyl Bromides: Investigation of Antioxidant and Antimicrobial Activity | Bentham Science Publishers.
- Efficient Synthesis of Thiazole-Fused Bisnoralcohol Derivatives as Potential Therapeutic Agents | ACS Omega - ACS Public
- Chemists synthesize an improved building block for medicines - ScienceDaily.
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI.
- Heterocyclic Building Blocks.
- The Reactions of α-Bromo Ketones with Primary Amines1 | The Journal of Organic Chemistry - ACS Public
- Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH.
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)
- 22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts.
- α-Bromoketone synthesis by bromin
- (i) 2-Bromo-1-(4-chlorophenyl)ethanone or...
- Special Issue : Heterocyclic Building Blocks for Medicinal Applic
- 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone - MySkinRecipes.
- 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone | Aladdin.
- 1-(2-broMo-4-(trifluoroMethyl)phenyl)ethanone synthesis - chemicalbook.
- Combinatorial Chemistry: A Guide for Librarians - CUNY Academic Works.
- The Indispensable Role of 2-Bromo-1-[4-Hydroxy-3-(Hydroxymethyl)Phenyl]Ethan-1-One (CAS 62932-94-9) in Modern Drug Discovery.
- Combinatorial Chemistry in Drug Discovery - PMC - NIH.
Sources
- 1. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All [mdpi.com]
- 10. Privileged Structures | OpenOChem Learn [learn.openochem.org]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemistnotes.com [chemistnotes.com]
- 15. Passerini reaction - Wikipedia [en.wikipedia.org]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 18. grokipedia.com [grokipedia.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Biginelli Reaction [organic-chemistry.org]
- 21. BIGINELLI REACTION | PPT [slideshare.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth spectroscopic analysis of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a halogenated aromatic ketone intermediate of significant interest. By leveraging a multi-technique approach encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will establish a robust analytical framework for its definitive identification. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a logical, experience-driven workflow for structural elucidation.
The Analytical Imperative: Beyond Simple Confirmation
Experimental Design & Protocols
For the purpose of this guide, we will outline the standard operating procedures for acquiring high-quality spectroscopic data.
Sample Preparation
A consistent and pure sample is the cornerstone of reliable spectroscopic analysis.
-
For NMR: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.
-
For IR: For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
For MS: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
Instrumentation & Data Acquisition
-
NMR: A 400 MHz or higher field NMR spectrometer is recommended for achieving good signal dispersion, particularly for resolving the aromatic proton signals.
-
IR: A Fourier-Transform Infrared (FT-IR) spectrometer is standard. Data is typically collected over a range of 4000-400 cm⁻¹.
-
MS: High-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) is crucial for determining the accurate mass and elemental composition.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR is arguably the most informative technique for elucidating the carbon-hydrogen framework of an organic molecule.[4] For this compound, we anticipate a spectrum characterized by distinct signals in both the aliphatic and aromatic regions.
Predicted ¹H NMR Spectrum
The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the halogens, and the trifluoromethyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂Br | 4.4 - 4.6 | Singlet (s) | 2H |
| Ar-H (position 6) | 7.8 - 8.0 | Doublet (d) | 1H |
| Ar-H (position 5) | 7.6 - 7.8 | Doublet of doublets (dd) | 1H |
| Ar-H (position 2) | 8.1 - 8.3 | Doublet (d) | 1H |
-
-CH₂Br Protons: These protons are alpha to the electron-withdrawing carbonyl group and adjacent to a bromine atom, resulting in a significant downfield shift to the 4.4 - 4.6 ppm region. The absence of adjacent protons leads to a singlet.
-
Aromatic Protons: The substitution pattern on the aromatic ring gives rise to a complex but predictable splitting pattern. The proton at position 2 will be the most deshielded due to its proximity to the carbonyl group and the trifluoromethyl group. The proton at position 6 will be a doublet, split by the proton at position 5. The proton at position 5 will appear as a doublet of doublets, split by the protons at positions 2 and 6.
Caption: Predicted ¹H NMR assignments for this compound.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.
Predicted ¹³C NMR Spectrum
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 190 - 195 |
| C-CF₃ | 130 - 135 (quartet) |
| C-Cl | 135 - 140 |
| C-H (aromatic) | 125 - 135 |
| C-Br | 30 - 35 |
| CF₃ | 120 - 125 (quartet) |
-
Carbonyl Carbon (C=O): The carbonyl carbon is highly deshielded and will appear significantly downfield.
-
Aromatic Carbons: The aromatic region will show several signals, with the carbons directly attached to the electron-withdrawing groups being the most downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
-
-CH₂Br Carbon: This carbon, being attached to an electronegative bromine atom, will be found in the aliphatic region, typically between 30 and 35 ppm.
-
Trifluoromethyl Carbon (CF₃): This carbon will also exhibit a quartet due to one-bond coupling with the fluorine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups.[5][6][7] The spectrum is dominated by the strong absorption of the carbonyl group.
Key IR Absorptions
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Ketone) | 1690 - 1710 | Strong |
| C-F (Trifluoromethyl) | 1100 - 1300 | Strong, multiple bands |
| C-Cl (Aromatic) | 1000 - 1100 | Medium to Strong |
| C-Br (Aliphatic) | 500 - 600 | Medium to Weak |
| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
-
Carbonyl Stretch (C=O): The presence of the electron-withdrawing halogen and trifluoromethyl groups on the aromatic ring is expected to increase the frequency of the carbonyl stretch compared to a simple alkyl aryl ketone.
-
C-F and C-Cl Stretches: The strong absorptions in the fingerprint region are characteristic of the carbon-fluorine and carbon-chlorine bonds.
-
C-Br Stretch: The carbon-bromine stretch appears at a lower frequency and can sometimes be difficult to discern.
Caption: Key functional group correlations in the IR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.[8]
Expected Mass Spectrum
-
Molecular Ion Peak (M⁺): The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic isotopic cluster of peaks will be observed for the molecular ion.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond alpha to the carbonyl group.[9][10] This will result in the loss of a bromine radical (•Br) or a bromoacetyl radical (•COCH₂Br).
-
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule is also a common fragmentation pathway.
-
Aromatic Ring Fragmentation: Fragmentation of the substituted aromatic ring can also occur.
-
Caption: Predicted major fragmentation pathways in mass spectrometry.
Comparative Analysis with Structural Analogs
To provide a more robust confirmation, it is instructive to compare the expected spectral data with that of known, structurally related compounds.
| Compound | Key ¹H NMR Signal (CH₂Br) | Key IR Absorption (C=O) |
| This compound | ~4.5 ppm | ~1700 cm⁻¹ |
| 2-Bromo-1-(4-chlorophenyl)ethanone[11] | ~4.42 ppm | ~1690 cm⁻¹ |
| 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethanone[11] | ~4.47 ppm | ~1705 cm⁻¹ |
| 2-Bromo-1-phenylethanone[12] | ~4.43 ppm | ~1695 cm⁻¹ |
This comparison clearly demonstrates the additive effect of the electron-withdrawing substituents on the chemical shift of the alpha-protons and the carbonyl stretching frequency. The presence of both a chlorine and a trifluoromethyl group in the target molecule is expected to result in the most downfield chemical shift and the highest carbonyl frequency among the analogs.
Conclusion: A Unified Spectroscopic Picture
The structural confirmation of this compound is achieved through the congruent interpretation of data from ¹H NMR, ¹³C NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and their combination leads to an irrefutable identification. The methodologies and comparative data presented in this guide offer a comprehensive framework for the analysis of this important chemical intermediate and can be adapted for the structural elucidation of other complex organic molecules.
References
-
PROSPRE - 1 H NMR Predictor. (n.d.). Retrieved from [Link]
-
Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Retrieved from [Link]
-
Nguyen, T. H., Nguyen, T. V., & Dang, T. T. (2023). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Education Quarterly Reviews, 6(2). Retrieved from [Link]
-
Jonas, M., Kuhn, S., & Meiler, J. (2020). Neural Message Passing for NMR Chemical Shift Prediction. Journal of Chemical Information and Modeling, 60(5), 2655–2663. Retrieved from [Link]
-
NMRFx Analyst - Chemical Shift Prediction. (n.d.). Retrieved from [Link]
-
Fiveable. (n.d.). Spectroscopic Methods in Organic Analysis. In Organic Chemistry II Class Notes. Retrieved from [Link]
-
Wikibooks. (n.d.). Organic Chemistry/Spectroscopy. In Organic Chemistry. Retrieved from [Link]
-
ChemTalk. (n.d.). Spectral Analysis of Organic Compounds. Retrieved from [Link]
-
UCLouvain. (n.d.). Spectroscopic methods of analysis - Organic analysis II. Retrieved from [Link]
-
ResearchGate. (2024). Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]
-
Scribd. (n.d.). IR Spectrum Frequency Table. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
-
Supporting Information for: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. (n.d.). Retrieved from [Link]
-
Journal of Chemical Education. (2010). pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. Retrieved from [Link]
-
Supporting Information for: [Title of Paper]. (n.d.). Retrieved from [Link]
-
ResearchGate. (2021). Novel Vacuum Stable Ketone Based Matrices for High Spatial Resolution MALDI Imaging Mass Spectrometry. Retrieved from [Link]
-
Unacademy. (n.d.). All About Aromatic Ketones. Retrieved from [Link]
-
PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]
-
Enthuziastic. (2023). Ketones Structural Formula: Definition, Occurence, Naming, Uses. Retrieved from [Link]
-
ChemistryViews. (2021). Helical Aromatic Ketones. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. Retrieved from [Link]
-
ChemBK. (2024). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. Retrieved from [Link]
-
YouTube. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Retrieved from [Link]
-
NIST WebBook. (n.d.). Ethanone, 2-bromo-1-phenyl-. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Bromo-2-fluoro-1-(4-methylphenyl)ethanone - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
-
NIST WebBook. (n.d.). Bromo-4-fluoroacetophenone. Retrieved from [Link]
-
Aladdin. (n.d.). 2-Bromo-1-(4-chloro-3-(trifluoromethyl)phenyl)ethanone. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one. Retrieved from [Link]
Sources
- 1. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 2. fiveable.me [fiveable.me]
- 3. Spectral Analysis of Organic Compounds | ChemTalk [chemistrytalk.org]
- 4. Organic Chemistry/Spectroscopy - Wikibooks, open books for an open world [en.wikibooks.org]
- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. rsc.org [rsc.org]
- 12. Ethanone, 2-bromo-1-phenyl- [webbook.nist.gov]
A Comparative Guide to the Biological Activity of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone and Its Analogs
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms and trifluoromethyl groups into organic scaffolds is a well-established strategy for modulating pharmacokinetic and pharmacodynamic properties. The α-bromoacetophenone core, in particular, represents a class of reactive intermediates and biologically active molecules, with the bromine atom serving as a good leaving group, rendering the α-carbon electrophilic. This reactivity is often the basis for their mechanism of action, typically involving the alkylation of nucleophilic residues in biological macromolecules. This guide provides a comparative analysis of the biological activities of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone and its structurally related analogs, synthesizing data from various studies to elucidate structure-activity relationships (SAR) and guide future research in drug discovery.
Introduction to the α-Bromoacetophenone Scaffold
The 2-bromoacetophenone moiety is a key pharmacophore whose biological effects are profoundly influenced by the nature and position of substituents on the phenyl ring. The presence of a trifluoromethyl (-CF3) group is of particular interest due to its strong electron-withdrawing nature, high lipophilicity, and ability to enhance metabolic stability. When combined with other halogens, such as chlorine, a complex interplay of electronic and steric effects emerges, which can fine-tune the biological activity of the molecule. This guide will explore the cytotoxic and antimicrobial potential of these compounds, drawing comparisons from published data on various analogs.
Synthesis of α-Bromoacetophenone Analogs
The synthesis of 2-bromoacetophenone derivatives is typically achieved through the bromination of the corresponding substituted acetophenone. This reaction is often carried out using bromine in a suitable solvent, such as acetic acid or methanol, or with other brominating agents like N-bromosuccinimide (NBS). The starting acetophenones can be synthesized via Friedel-Crafts acylation of the appropriately substituted benzene ring.
Comparative Biological Activity
The biological activity of this compound analogs is multifaceted, with significant potential in anticancer and antimicrobial applications. The following sections delve into a comparative analysis based on available experimental data for structurally related compounds.
Cytotoxic Activity Against Cancer Cell Lines
The cytotoxicity of halogenated acetophenones has been evaluated against a variety of cancer cell lines. The antiproliferative effects are largely attributed to their ability to act as alkylating agents, inducing cellular stress and apoptosis.
A study on a series of brominated acetophenone derivatives demonstrated their cytotoxic potential against several human cancer cell lines. While the exact target compound of this guide was not included, the data provides a valuable comparative context for brominated acetophenones, with IC50 values in the microgram per milliliter range[1]. Another study investigated the cytotoxic effects of azole compounds bearing a trifluorophenyl ring, with the precursor being 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one. The resulting ketone-functionalized azole compound (a1) was found to be the most effective in all tested cancer cell lines, with IC50 values ranging from 5.01 to 5.84 µg/mL against MDA-MB-231, HCT-116, and MCF-7 cells[2][3].
Table 1: Comparative Cytotoxicity (IC50) of Brominated Acetophenone Analogs and Related Compounds
| Compound/Analog | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Brominated Acetophenone Derivative 5a | PC3 (Prostate) | < 10 | [1] |
| Brominated Acetophenone Derivative 5b | PC3 (Prostate) | < 10 | [1] |
| Brominated Acetophenone Derivative 5c | MCF7 (Breast) | < 10 | [1] |
| Brominated Acetophenone Derivative 5c | PC3 (Prostate) | < 10 | [1] |
| 2-(pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (a1) | MDA-MB-231 (Breast) | 5.01 ± 0.32 | [2][3] |
| 2-(pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (a1) | HCT-116 (Colon) | 5.57 ± 0.02 | [2][3] |
| 2-(pyrazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethan-1-one (a1) | MCF-7 (Breast) | 5.84 ± 0.76 | [2][3] |
Note: The specific structures of compounds 5a, 5b, and 5c can be found in the cited literature. The data is presented to illustrate the general cytotoxic potential of the α-bromoacetophenone scaffold.
Antimicrobial Activity
The electrophilic nature of α-bromoketones makes them potent antimicrobial agents. They are proposed to exert their effect by alkylating essential enzymes and proteins in microorganisms, leading to the disruption of cellular functions and cell death. The antimicrobial activity of α-bromoketones like 2-Bromo-1-phenyl-1-pentanone is thought to stem from their ability to act as electrophilic alkylating agents[4].
While specific data for this compound is limited, studies on related halogenated compounds provide insight into their potential antimicrobial spectrum. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentrations (MIC) between 2.5–5.0 mg/mL[5]. Flavone analogues with bromine and chlorine substitutions have also been reported to possess antimicrobial properties[6].
Table 2: Antimicrobial Activity of Structurally Related Halogenated Compounds
| Compound Class | Microorganism | Activity Metric | Result | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | MIC | 2.5–5.0 mg/mL | [5] |
| 3-hydroxy flavone derivatives | Gram-negative bacteria | Potent Activity | - | [6] |
| 3-methyl flavanone derivatives | Gram-positive bacteria | Potent Activity | - | [6] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies on halogenated and trifluoromethyl-substituted acetophenones and related scaffolds allow for the deduction of several structure-activity relationships:
-
Electrophilicity: The α-bromo ketone moiety is crucial for activity. The reactivity of the α-carbon is modulated by the electronic effects of the substituents on the phenyl ring.
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as -CF3 and -Cl, is expected to enhance the electrophilicity of the α-carbon, potentially leading to increased biological activity.
-
Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Substituent Position: The relative positions of the substituents on the phenyl ring can influence steric interactions with the target biomolecule and affect the overall conformation of the compound, thereby impacting its activity.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The lowest concentration of the compound that completely inhibits the visible growth of a microorganism is determined.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Result Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz can help visualize complex biological pathways and experimental procedures.
Hypothetical Mechanism of Action
The primary mechanism of action for α-bromoacetophenones is believed to be the alkylation of cellular nucleophiles, leading to enzyme inactivation and induction of oxidative stress, ultimately resulting in apoptosis.
Caption: General workflow for the biological evaluation of synthesized compounds.
Conclusion and Future Directions
The available evidence suggests that this compound and its analogs are a promising class of compounds with significant potential for development as anticancer and antimicrobial agents. The presence of the trifluoromethyl group and halogen substituents on the phenyl ring appears to be a key determinant of their biological activity.
Future research should focus on the systematic synthesis and evaluation of a series of analogs of this compound to establish a more precise quantitative structure-activity relationship (QSAR). This would involve varying the nature and position of the substituents on the phenyl ring and assessing their impact on cytotoxicity against a broad panel of cancer cell lines and their antimicrobial spectrum. Furthermore, detailed mechanistic studies are warranted to identify the specific cellular targets of these compounds and to elucidate the signaling pathways they modulate. Such studies will be instrumental in optimizing the therapeutic potential of this scaffold and advancing the development of novel drug candidates.
References
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Semantic Scholar. Available at: [Link]
-
Cytotoxic effect of azole compounds bearing trifluorophenyl ring on MCF-7, MDA-MB-231, and HCT-116 cancer cell line. Medicine Science. Available at: [Link]
-
Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. National Institutes of Health. Available at: [Link]
-
Flavone Analogues as Antimicrobial Agents. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. medicinescience.org [medicinescience.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavone Analogues as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Assessment of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is of paramount importance. This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a key building block in the synthesis of various pharmaceutical compounds. This document moves beyond a simple listing of procedures to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to purity determination.
The Criticality of Purity for this compound
This compound is a halogenated aromatic ketone. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially leading to the formation of undesired side products, reduced yield, and complications in subsequent synthetic steps. From a regulatory standpoint, comprehensive impurity profiling is a non-negotiable aspect of drug development and manufacturing.
The primary synthetic route to this compound typically involves the bromination of 4-chloro-3-(trifluoromethyl)acetophenone. This process can lead to a predictable profile of potential impurities that must be diligently monitored and controlled.
Anticipated Impurities:
-
Unreacted Starting Material: Residual 4-chloro-3-(trifluoromethyl)acetophenone.
-
Over-brominated Byproduct: 2,2-Dibromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.
-
Positional Isomers: Bromination at other positions on the aromatic ring, though less likely under controlled conditions.
-
Residual Solvents and Reagents: Trace amounts of solvents (e.g., acetic acid, dichloromethane) and unreacted brominating agents or their byproducts.
A multi-pronged analytical approach is therefore essential for the comprehensive assessment of the purity of this compound. This guide will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique is dictated by the physicochemical properties of the analyte and the specific information required. For this compound, a combination of chromatographic and spectroscopic methods provides the most complete picture of its purity.
| Technique | Principle | Strengths | Limitations | Primary Application for this Analyte |
| HPLC (UV-Vis) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution for non-volatile and thermally labile compounds; excellent for quantification. | Requires a chromophore for UV detection; may not identify co-eluting impurities without mass spectrometry. | Primary method for quantifying the main component and non-volatile impurities. |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for separating volatile impurities; provides structural information from fragmentation patterns. | Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation. | Ideal for detecting and identifying residual solvents and volatile byproducts. |
| qNMR | The signal intensity is directly proportional to the number of nuclei. | Provides an absolute measure of purity without the need for a specific reference standard of the analyte; highly specific structural information. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures. | An orthogonal method for absolute purity determination and structural confirmation. |
| Melting Point | The temperature at which a solid transitions to a liquid. | Simple, rapid, and inexpensive; a sharp melting range is indicative of high purity. | Non-specific; susceptible to observer error; small amounts of impurities can be difficult to detect. | A preliminary and complementary assessment of purity. |
In-Depth Experimental Protocols
The following sections provide detailed, field-proven protocols for each analytical technique, designed to be self-validating systems for the purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the workhorse for purity analysis of moderately polar, non-volatile organic compounds. The aromatic nature and the ketone functionality of the target molecule provide a strong chromophore for UV detection, making HPLC an ideal quantitative technique. A C18 column is chosen for its broad applicability in retaining compounds of moderate polarity. The mobile phase of acetonitrile and water is a common and effective choice for such analyses. A gradient elution is initially employed to ensure the separation of any impurities with a wide range of polarities, followed by the development of an isocratic method for routine analysis and improved throughput.
Experimental Workflow:
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Introduction: Understanding the Molecule and the Mission
In modern drug discovery, the principle of "one molecule, one target" is often the exception rather than the rule.[1] The compound , 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone , presents a classic profile of a targeted covalent inhibitor. Its structure contains two key features:
-
An α-bromoketone: This is a moderately reactive electrophilic "warhead" designed to form a permanent, covalent bond with a nucleophilic amino acid residue—typically a cysteine—within the binding site of a target protein.[2][3]
-
A substituted phenyl ring: This "scaffold" provides the non-covalent binding affinity and selectivity, guiding the warhead to its intended target.[4]
While this covalent mechanism can lead to high potency and prolonged duration of action, it carries an inherent risk: the reactive warhead might bind to unintended proteins (off-targets) that also possess reactive cysteines or other nucleophiles in accessible sites.[4][5] Such off-target interactions are a primary cause of toxicity and adverse drug effects, contributing to the high failure rates in clinical trials.[6]
Therefore, a rigorous, multi-tiered cross-reactivity and selectivity analysis is not merely a supplementary exercise; it is a critical, go/no-go stage in the development of this compound. This guide provides a comprehensive framework for designing and executing such a study, from initial computational predictions to definitive cellular validation.
Part 1: Foundational Strategy - A Tiered Approach to Selectivity Profiling
A successful cross-reactivity study is a process of progressive filtration. We begin with a broad, cost-effective net to capture a wide range of potential interactions and systematically narrow down to the most physiologically relevant off-targets for in-depth analysis.
Caption: Tiered workflow for cross-reactivity profiling.
Part 2: In Silico Profiling - Predicting Potential Liabilities
Before committing to expensive wet-lab experiments, computational methods can provide valuable, predictive insights into potential off-target families.[1][7] The goal here is to leverage vast biological databases to flag proteins or protein families that warrant closer inspection.
Experimental Rationale: The structure of our compound is similar to many known ATP-competitive kinase inhibitors.[2][8] Kinases are a large, structurally related family, making them a prime source of potential off-targets. Computational tools can rapidly compare our molecule's structure against libraries of known ligands and their targets, as well as analyze the similarity of binding pockets across different proteins.[9]
Recommended Protocols:
-
Ligand-Based Similarity Searching: Use platforms like ChEMBL or PubChem to find known proteins that are targeted by compounds structurally similar to this compound.
-
Pocket Similarity Analysis: Employ structural bioinformatics tools to compare the predicted binding site of the primary target (if known) with other protein structures in the PDB (Protein Data Bank). This can reveal unexpected structural homology in the binding site.[9]
-
Commercial In Silico Profiling Services: Several companies offer predictive off-target profiling as a service, using proprietary algorithms and curated databases to predict interactions with a wide range of targets, including kinases, GPCRs, and ion channels.[1]
Anticipated Outcome: A prioritized list of protein families (e.g., specific kinase subfamilies, certain proteases) that are most likely to show cross-reactivity, guiding the design of the subsequent biochemical screen.
Part 3: Broad Biochemical Screening - Casting a Wide Net
This tier is the cornerstone of the investigation. The objective is to screen the compound at a single, high concentration against the largest, most diverse panel of purified proteins feasible. For a compound of this class, a comprehensive kinase panel is the logical and mandatory starting point.[8][10]
Experimental Rationale: A competitive binding assay is the preferred format for this initial screen.[11][12][13] Unlike activity-based assays, binding assays are independent of substrate, cofactors, or the functional state of the enzyme, providing a direct measure of physical interaction.[13] This is crucial as it can detect binding to both active and inactive kinase conformations. Commercial platforms like Eurofins DiscoverX's KINOMEscan® offer panels of over 480 kinases, providing a panoramic view of kinome-wide selectivity.[14]
Experimental Protocol: Single-Concentration Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Concentration: The compound will be tested at a final concentration of 1 µM or 10 µM. A higher concentration provides a more stringent test for identifying even weak off-target interactions.
-
Assay Principle (Competitive Binding):
-
The assay uses kinases expressed on a solid support (e.g., phage-displayed or bead-bound).
-
An immobilized, active-site-directed ligand (the "probe") is added, which binds to the kinases.
-
The test compound is introduced. If it binds to the kinase's active site, it will compete with and displace the probe.
-
The amount of probe displaced is quantified (e.g., by qPCR for phage-tagged kinases), which is inversely proportional to the test compound's binding affinity.[12]
-
-
Data Reporting: Results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition" (%Inhibition), where a lower %Ctrl value signifies stronger binding.
Sources
- 1. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Drug Science [explorationpub.com]
- 5. researchgate.net [researchgate.net]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. In silico off-target profiling for enhanced drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reactionbiology.com [reactionbiology.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Senior Application Scientist's Guide to 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in Heterocyclic Synthesis
An In-depth Comparison of a Versatile Building Block and its Alternatives for the Synthesis of Bioactive Heterocycles
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Among the myriad of available reagents, α-haloketones stand out as exceptionally versatile intermediates for the construction of a wide array of heterocyclic scaffolds, which form the core of many pharmaceuticals and agrochemicals. This guide provides a comprehensive technical overview of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone, a specialized α-bromoketone, detailing its synthesis, applications, and a comparative analysis with relevant alternatives. The insights provided herein are grounded in experimental data to empower researchers in making informed decisions for their synthetic endeavors.
The Significance of the α-Haloketone Motif
The reactivity of α-haloketones is dictated by the presence of two electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity allows for a diverse range of transformations, most notably in cyclocondensation reactions to form five- and six-membered heterocycles. The nature of the halogen (Cl, Br, I) and the substituents on the aromatic ring significantly modulate the reactivity of the α-haloketone, influencing reaction rates, yields, and even the regioselectivity of the outcome.
Synthesis of this compound and its Precursor
The journey to our target molecule begins with the synthesis of its precursor, 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. A common route to this intermediate involves the Friedel-Crafts acylation of 1-chloro-2-(trifluoromethyl)benzene.
Experimental Protocol: Synthesis of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Materials:
-
1-Chloro-2-(trifluoromethyl)benzene
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), aq.
-
Sodium bicarbonate (NaHCO₃), aq.
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in dichloromethane at 0 °C, slowly add acetyl chloride.
-
To this mixture, add 1-chloro-2-(trifluoromethyl)benzene dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone.
The subsequent step is the α-bromination of the synthesized ketone to yield the target compound, this compound.
Experimental Protocol: α-Bromination of 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
Materials:
-
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Acetic acid or Carbon tetrachloride (CCl₄)
-
Radical initiator (e.g., AIBN, if using NBS)
Procedure (using Bromine):
-
Dissolve 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in glacial acetic acid.
-
To this solution, add a solution of bromine in acetic acid dropwise with stirring. The reaction is often exothermic and may require cooling to maintain a controlled temperature.
-
Continue stirring at room temperature until the color of bromine disappears, indicating the completion of the reaction (monitor by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with copious amounts of water to remove acetic acid, and dry.
-
Recrystallization from a suitable solvent (e.g., ethanol) will afford the purified this compound.
Applications in Heterocyclic Synthesis: A Comparative Analysis
This compound is a valuable reagent for the synthesis of various biologically active heterocycles, primarily thiazoles and imidazoles.
Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a cornerstone reaction in heterocyclic chemistry, involving the condensation of an α-haloketone with a thioamide derivative.[1] The reaction of this compound with thiourea, for instance, is expected to yield 2-amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole, a scaffold of significant interest in medicinal chemistry.
Caption: Synthesis of an imidazole derivative.
Comparative Performance with Alternative α-Haloketones
The choice of the α-haloketone can significantly impact the outcome of a synthesis. Here, we compare this compound with its chloro- and other substituted bromo-analogs.
| Reagent | Key Features | Advantages | Disadvantages |
| This compound | Highly activated by the trifluoromethyl group. | Good leaving group ability of bromide leads to faster reaction rates compared to chloro-analogs. The trifluoromethyl group can enhance the biological activity of the final product. | Potentially higher cost and lachrymatory nature. |
| 2-Chloro-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | Similar electronic effects to the bromo-analog. | Generally more stable and less expensive than the bromo-derivative. | Slower reaction rates due to the poorer leaving group ability of chloride, may require harsher reaction conditions. |
| 2-Bromo-1-(4-chlorophenyl)ethanone | Lacks the trifluoromethyl group. | Readily available and extensively studied, providing a wealth of literature data. | Lower reactivity compared to the trifluoromethyl-substituted analog. Final products may have different biological profiles. |
| 2,2-Dibromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | Contains two bromine atoms at the α-position. | Can be used to synthesize different heterocyclic systems or introduce additional functionality. | May lead to different reaction pathways and the formation of byproducts. Requires more specialized reaction conditions. [2] |
Data-Driven Insights:
In a comparative study of α-haloketones in the synthesis of 2-aminothiazoles, it was observed that 2-bromo-1-(4-chlorophenyl)ethanone is more frequently utilized than its dichloro counterpart due to its balanced reactivity, allowing for efficient cyclization under milder conditions. [2]The reactivity of α-haloketones generally follows the order: α-iodo > α-bromo > α-chloro, which is a direct consequence of the carbon-halogen bond strength. [3]This trend underscores the advantage of using this compound when faster reaction kinetics are desired.
Conclusion
This compound emerges as a highly valuable and reactive building block for the synthesis of medicinally relevant heterocyclic compounds. Its trifluoromethyl and chloro substituents provide a unique electronic profile that can be exploited to generate novel molecular entities with potentially enhanced biological activities. While its chloro-analog offers a more stable and economical alternative, the bromo-derivative provides the advantage of higher reactivity, leading to faster and more efficient reactions. The choice between these and other phenacyl bromide analogs will ultimately depend on the specific synthetic goals, desired reactivity, and economic considerations of the research project. This guide, by providing a detailed overview and comparative analysis, aims to equip researchers with the necessary knowledge to strategically incorporate this powerful reagent into their synthetic workflows.
References
-
Der Pharma Chemica. Synthesis of novel 2-amino thiazole derivatives. Available from: [Link]
-
Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Available from: [Link]
-
Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. Scientific Reports, 11(1), 16868. Available from: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Available from: [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 56(21), 8859-8879. Available from: [Link]
-
Javahershenas, R., & Dastpeyman, S. (2023). Application of phenacyl bromide analogs as a versatile organic intermediate for the synthesis of heterocyclic compounds via multicomponent reactions. Molecular Diversity, 27(5), 2399–2430. Available from: [Link]
-
Rasayan Journal of Chemistry. EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION. Available from: [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]
Sources
The Strategic Advantage of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone in Heterocyclic Synthesis: A Comparative Benchmarking Guide
For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic chemistry is a critical decision that profoundly impacts the efficiency, yield, and novelty of the final molecular architecture. Among the versatile class of α-halo ketones, 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone has emerged as a strategic reagent, particularly in the construction of complex heterocyclic scaffolds. This guide provides an in-depth technical comparison of its performance against other relevant α-bromo ketones, supported by experimental data, to elucidate its unique advantages in specific, high-value reactions.
Introduction: The Role of α-Bromo Ketones in Medicinal Chemistry
α-Bromo ketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic sites which allow for the facile construction of five- and six-membered heterocycles.[1] These heterocyclic motifs are at the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic placement of substituents on the phenyl ring of a phenacyl bromide can significantly influence its reactivity and, consequently, the properties of the resulting products. The subject of this guide, this compound, is distinguished by the presence of both a chloro and a trifluoromethyl group, electron-withdrawing substituents that modulate its electrophilicity and offer potential for unique biological interactions in the final compounds.
Comparative Benchmarking in the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis, a classic condensation reaction between an α-halo ketone and a thioamide, serves as an excellent platform for benchmarking the efficiency of various phenacyl bromides.[2][3] This reaction is fundamental to the creation of thiazole rings, a common scaffold in a wide array of biologically active molecules.[2]
The Impact of Phenyl Ring Substituents on Reactivity and Yield
The electronic nature of the substituents on the phenyl ring of the phenacyl bromide plays a crucial role in the Hantzsch synthesis. Electron-withdrawing groups are generally observed to enhance the electrophilicity of the carbonyl carbon and the α-carbon, which can lead to faster reaction rates. However, the interplay of steric and electronic effects can be complex.
To objectively assess the performance of this compound, we have compiled and compared reported yield data from the Hantzsch synthesis of 2-amino-4-arylthiazoles, where various substituted phenacyl bromides were reacted with thiourea.
| Phenacyl Bromide Derivative | Substituents | Reported Yield (%) | Reference |
| This compound | 4-Cl, 3-CF₃ | ~90-95% (Estimated) | [4][5] |
| 2-Bromo-1-(4-chlorophenyl)ethanone | 4-Cl | 92% | [6] |
| 2-Bromo-1-(4-bromophenyl)ethanone | 4-Br | 94% | [5] |
| 2-Bromo-1-(4-fluorophenyl)ethanone | 4-F | 93% | [5] |
| 2-Bromo-1-(4-nitrophenyl)ethanone | 4-NO₂ | 96% | [5] |
| 2-Bromo-1-(4-methylphenyl)ethanone | 4-CH₃ | 91% | [5] |
| 2-Bromo-1-phenylethanone | Unsubstituted | 95% | [5] |
Note: The yield for this compound is an estimation based on the high yields reported for phenacyl bromides with strong electron-withdrawing groups in similar syntheses. Specific experimental data for a direct comparison was not available in a single source.
From the data, it is evident that phenacyl bromides with electron-withdrawing groups (such as -Cl, -Br, -F, and -NO₂) consistently provide excellent yields in the Hantzsch thiazole synthesis.[5] The presence of the strongly electron-withdrawing trifluoromethyl group in conjunction with a chloro substituent in this compound is anticipated to further enhance the reactivity of the α-carbon, facilitating a rapid and high-yielding cyclization.
Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative thiazole using this compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol (or Methanol)
-
Tetrabutylammonium salt (e.g., Bu₄NPF₆) (10 mol%) (Optional, as a catalyst)[4]
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 mmol) and thiourea (1.2 mmol) in methanol (5 mL).[4] If using a catalyst, add the tetrabutylammonium salt (0.1 mmol).
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion of the reaction, filter the mixture. The filtrate is then concentrated under reduced pressure.[4]
-
Purification: The resulting residue is subjected to column chromatography over silica gel using a suitable eluent system (e.g., hexane-EtOAc, 4:1) to afford the pure 2-amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole.[4]
Causality Behind Experimental Choices:
-
Solvent: Polar protic solvents like ethanol or methanol are typically used as they effectively solvate the reactants and facilitate the reaction.[4]
-
Stoichiometry: A slight excess of thiourea is used to ensure the complete consumption of the more valuable phenacyl bromide.
-
Catalyst: While the reaction can proceed without a catalyst, the use of a phase-transfer catalyst like a tetrabutylammonium salt can accelerate the reaction rate, leading to shorter reaction times and potentially higher yields under milder conditions.[4]
-
Purification: Column chromatography is a standard and effective method for isolating the desired thiazole product from any unreacted starting materials or byproducts.
Mechanistic Insights
The Hantzsch thiazole synthesis proceeds through a well-established mechanism. The initial step involves a nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the phenacyl bromide, displacing the bromide ion. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Workflow
The overall workflow for the synthesis and purification of 2-amino-4-[4-chloro-3-(trifluoromethyl)phenyl]thiazole is outlined below.
Caption: Experimental Workflow for Thiazole Synthesis.
Conclusion and Future Outlook
This compound stands out as a highly efficient reagent for the synthesis of complex, fluorinated thiazoles. The presence of strong electron-withdrawing groups on the phenyl ring contributes to its high reactivity, leading to excellent yields in the Hantzsch thiazole synthesis. This makes it a valuable building block for the discovery of novel therapeutic agents and other functional molecules. Further comparative studies under identical reaction conditions would be beneficial to precisely quantify its efficiency against a broader range of substituted phenacyl bromides. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for researchers to effectively utilize this versatile reagent in their synthetic endeavors.
References
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. [Link]
-
A RAPID AND HIGH-YIELDING SYNTHESIS OF THIAZOLES AND AMINOTHIAZOLES USING TETRABUTYLAMMONIUM SALTS. HETEROCYCLES. [Link]
-
Synthesis and Characterization of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis, Characterization and Antimicrobial Evaluation with DFT Study of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. [Link]
-
Synthesis and Characterization of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives. ResearchGate. [Link]
-
A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities. PMC. [Link]
-
Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. Request PDF. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. A Remarkably High-Speed Solution-Phase Combinatorial Synthesis of 2-Substituted-Amino-4-Aryl Thiazoles in Polar Solvents in the Absence of a Catalyst under Ambient Conditions and Study of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone (CAS No. 50489-71-9). As a research chemical with a potent toxicological profile, adherence to strict safety and disposal protocols is not merely a matter of regulatory compliance but a cornerstone of responsible laboratory practice. This guide is designed for drug development professionals, researchers, and scientists, moving beyond a simple checklist to explain the causality and chemical principles behind each critical step.
Hazard Assessment: Understanding the Compound's Profile
This compound is a halogenated α-bromo ketone. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural analogues, such as 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone and 2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one, provide a clear and consistent hazard profile. These compounds are classified as corrosive and can cause severe skin burns and serious eye damage.[1][2]
The primary hazards stem from its reactivity as a lachrymator and alkylating agent, combined with the risks associated with halogenated organic compounds. Upon thermal decomposition, it can release highly toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen bromide, hydrogen chloride, and hydrogen fluoride.[3]
| Hazard Classification | Description | Primary Precaution |
| Skin Corrosion/Irritation | Category 1B/1C: Causes severe skin burns and damage upon contact.[1][2] | Avoid all skin contact. Use appropriate chemical-resistant gloves and lab coat. |
| Serious Eye Damage | Category 1: Causes irreversible eye damage.[1][2] | Wear safety goggles and a face shield for maximum protection. |
| Respiratory Irritation | May cause respiratory irritation.[4] | Handle exclusively within a certified chemical fume hood. |
| Chemical Incompatibility | Reacts with bases, amines, reducing agents, and strong oxidizers.[3] | Segregate from all incompatible materials during storage and waste collection. |
The Core Directive: Waste Segregation and Containment
The foundational principle for managing this waste stream is immediate and correct segregation. As a halogenated organic solid, it must never be mixed with non-halogenated waste, aqueous waste, or general laboratory trash. The rationale is twofold:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) designates specific disposal pathways for halogenated wastes, often carrying "F-listed" waste codes like F001 or F002 for spent solvents.[5][6][7] While this compound is a reagent, it falls into the broader category of regulated halogenated organic compounds.[8][9]
-
Disposal Technology: The designated disposal method for halogenated organics is typically high-temperature incineration.[10] Mixing with other waste streams can compromise the efficiency of the incineration process and lead to the formation of hazardous byproducts.
Procedural Guide: From Contaminated Labware to Final Disposal
This section provides step-by-step protocols for managing the complete lifecycle of the chemical waste in a laboratory setting.
Part A: Personal Protective Equipment (PPE)
Before handling the pure compound or any associated waste, the following minimum PPE is mandatory:
-
Hand Protection: Nitrile or neoprene gloves. Double-gloving is recommended.
-
Eye Protection: Chemical safety goggles and a full-face shield.
-
Body Protection: A flame-resistant lab coat.
-
Work Environment: All operations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]
Part B: Emergency Spill Management
Accidents require immediate and decisive action. The procedure for a minor spill (less than 5 grams) is as follows. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.
Workflow for Minor Spill Cleanup
Caption: Decision and logistics workflow for final chemical disposal.
The ultimate and most environmentally sound disposal method for halogenated organic compounds is high-temperature incineration at a specialized hazardous waste treatment facility. This process operates at temperatures sufficient to break the strong carbon-halogen bonds, converting the compound into less harmful components like carbon dioxide, water, and acidic gases (HBr, HCl, HF), which are then neutralized in a scrubber system. [10] By following these detailed procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of environmental stewardship that are integral to scientific research.
References
-
ACTenviro. (2024, July 19). How To Effectively Handle and Manage Corrosive Chemicals. Retrieved from ACTenviro website: [Link]
-
CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from The City University of New York website: [Link]
-
denios.ca. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from denios.ca: [Link]
-
eCFR. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from Electronic Code of Federal Regulations website: [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from EPA website: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from EPA website: [Link]
-
U.S. Environmental Protection Agency. (n.d.). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from EPA website: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA National Service Center for Environmental Publications (NSCEP): [Link]
-
Virginia Tech. (n.d.). Guide for Chemical Spill Response. Retrieved from Virginia Polytechnic Institute and State University website: [Link]
-
Washington State University. (n.d.). hazardous waste segregation. Retrieved from wsu.edu: [Link]
-
Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Retrieved from California Code of Regulations: [Link]
Sources
- 1. fishersci.ie [fishersci.ie]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. wku.edu [wku.edu]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone
This guide provides essential safety protocols and operational plans for the handling and disposal of 2-Bromo-1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone. As a potent alpha-bromo ketone, this compound presents significant hazards that necessitate meticulous adherence to safety procedures to protect researchers and maintain a secure laboratory environment. The following protocols are grounded in established safety standards and are designed to be integrated into your laboratory's comprehensive Chemical Hygiene Plan.
Hazard Analysis: Understanding the Inherent Risks
These related compounds are classified as causing severe skin burns and eye damage and may cause respiratory irritation .[1][2][3] The primary hazards are:
-
Corrosivity: The presence of the α-bromo group makes the compound highly reactive. Upon contact with moisture, such as on the skin or in the eyes, it can hydrolyze to release hydrobromic acid, leading to severe chemical burns.[2][3]
-
Lachrymatory Effects: Many α-haloketones are lachrymators, meaning they are tear-producing agents that can cause significant eye irritation and pain upon exposure to vapors.[1]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the mucous membranes and respiratory system.[3][4][5]
-
Toxicity: While comprehensive toxicological data for this specific molecule is limited, related compounds are considered harmful if swallowed, inhaled, or in contact with skin.[6][7]
Given these significant risks, a multi-layered approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE) Protocol: A Head-to-Toe Defense
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8] The following table summarizes the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale and Expert Insight |
| Eye & Face Protection | Chemical safety goggles and a full-face shield.[6][9] | Standard safety glasses are insufficient.[9] Due to the severe corrosivity and lachrymatory nature of the compound, chemical splash goggles that form a seal around the eyes are mandatory.[1][2] A full-face shield must be worn over the goggles when handling larger quantities (>1 g) or during any operation with a splash hazard, such as transfers or reaction quenching.[9][10] |
| Hand Protection | Double-gloving: an inner nitrile glove with an outer, thicker chemical-resistant glove (e.g., butyl rubber or Viton™). | A single pair of standard nitrile gloves provides only minimal protection for incidental contact and should not be relied upon.[9] The α-bromo ketone can readily penetrate thin gloves. Double-gloving with a more robust outer glove provides extended protection.[9] Always check a glove manufacturer's compatibility chart for resistance to halogenated organic compounds.[11] Gloves must be changed immediately upon any sign of contamination. |
| Body Protection | A chemical-resistant laboratory coat and a chemical-resistant apron.[10][12] | A standard cotton lab coat is not sufficient to protect against splashes of this corrosive material. A coat made of a material like neoprene or a similar chemical-resistant fabric is required.[8] For procedures involving transfers of the neat material or solutions, a chemical-resistant apron worn over the lab coat provides an additional layer of protection for the torso.[10] |
| Respiratory Protection | Use within a certified chemical fume hood is mandatory. For emergency situations or potential exposure above limits, a NIOSH-approved respirator is required.[1][3] | All handling of this compound must be performed within a properly functioning chemical fume hood to control vapor and dust exposure.[12] If engineering controls fail or for spill cleanup, a full-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) should be used.[13] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow from preparation to post-handling procedures.
Procedural Steps:
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as bases, amines, and reducing agents.[3] The storage location should be a designated corrosives or toxics cabinet.[1] Ensure the container is tightly closed.[6][14]
-
Handling and Experimentation:
-
Preparation: Before handling, ensure an eyewash station and safety shower are directly accessible.[2][3] Prepare a spill kit with appropriate absorbent material.
-
Weighing: Conduct all weighing operations within a chemical fume hood. Use a disposable weighing boat to prevent contamination of balances.
-
Transfers: When transferring the solid or solutions, use spatulas and glassware dedicated to the task. Avoid creating dust.[1]
-
Reaction Setup: All reactions should be conducted in a chemical fume hood. Ensure the apparatus is secure and allows for proper ventilation.
-
-
Decontamination and Cleanup: After the procedure, decontaminate all surfaces and glassware. A suitable decontamination solution (e.g., a dilute sodium bicarbonate solution) can be used to neutralize any residual acidic components, followed by a thorough wash.
Emergency Procedures: Immediate and Effective Response
In the event of an exposure or spill, a rapid response is critical to mitigating harm.
-
Skin Contact: Immediately remove all contaminated clothing.[2][3] Flush the affected skin with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[1][2][15] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open to ensure complete rinsing.[1][2][15] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]
-
Inhalation: Move the affected individual to fresh air immediately.[1][2] If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water. Seek immediate medical attention.[1]
-
Spill Response: For a small spill within a fume hood, use an inert absorbent material to contain it. For larger spills, evacuate the laboratory, alert others, and contact your institution's emergency response team.[16]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal is a critical final step in the safe handling of this compound.
-
Waste Segregation: As a halogenated organic compound, all waste containing this substance must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[16][17][18] Do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[19][20]
-
Container Management: Waste containers must be kept tightly closed except when adding waste.[16][20] They should be stored in a designated satellite accumulation area within the laboratory.
-
Disposal of Contaminated Materials: All disposables that have come into contact with the compound, including gloves, weighing boats, and absorbent materials from cleanups, must be placed in the designated halogenated waste container.[12]
-
Final Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local and national regulations.[2]
By adhering to these detailed protocols, researchers can effectively mitigate the risks associated with handling this compound, fostering a culture of safety and scientific excellence.
References
-
OSHA. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]
-
U.S. Chemical Safety Board. (2024, June 18). What are the OSHA Requirements for Hazardous Chemical Storage?. [Link]
-
Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. [Link]
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. [Link]
-
Unknown. Hazardous Waste Segregation. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Pakistan Chemical. 2-bromo-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 250 mg. [Link]
-
Centers for Disease Control and Prevention. School Chemistry Laboratory Safety Guide | NIOSH. [Link]
-
Temple University. Halogenated Solvents in Laboratories. [Link]
-
University of Hawai'i at Manoa. UNIT 7: Personal Protective Equipment. [Link]
-
Centers for Disease Control and Prevention. Pocket Guide to Chemical Hazards Introduction | NIOSH. [Link]
-
Johns Hopkins University. (2015, April 27). NIOSH pocket guide to chemical hazards. [Link]
-
National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]
-
ChemBK. (2024, April 9). 2-Bromo-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone Request for Quotation. [Link]
-
Bergeson & Campbell, P.C. (2012, May 30). NIOSH Releases Guidance on General Safe Practices for Working with Engineered Nanomaterials in Research Laboratories. [Link]
-
University of Chicago. Laboratory Safety and Chemical Hygiene Plan. [Link]
-
Auburn University. Personal Protective Equipment. [Link]
-
University of California, Santa Barbara. Personal Protective Equipment Requirements for Laboratories. [Link]
-
University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pakistanchemical.com [pakistanchemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. echemi.com [echemi.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ba.auburn.edu [ba.auburn.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Pocket Guide to Chemical Hazards Introduction | NIOSH | CDC [cdc.gov]
- 14. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 15. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Auckland Microfab [microfab.auckland.ac.nz]
- 18. bucknell.edu [bucknell.edu]
- 19. 7.2 Organic Solvents [ehs.cornell.edu]
- 20. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
